molecular formula C10H9NO B075011 5-Methyl-1H-indole-2-carbaldehyde CAS No. 1463-60-1

5-Methyl-1H-indole-2-carbaldehyde

Cat. No.: B075011
CAS No.: 1463-60-1
M. Wt: 159.18 g/mol
InChI Key: ZNQPHKBPSUZRAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-1H-indole-2-carbaldehyde is a high-purity, versatile heterocyclic building block of significant interest in synthetic and medicinal chemistry research. This compound features a reactive aldehyde group at the 2-position of the indole scaffold, which is further substituted with a methyl group at the 5-position. This specific substitution pattern makes it a privileged intermediate for the construction of more complex, pharmacologically active molecules. Its primary research value lies in its application as a key precursor in Paal-Knorr and other condensation reactions for the synthesis of novel pyrrole-fused heterocycles, as well as in the preparation of Schiff bases and indole-derived ligands.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-1H-indole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-7-2-3-10-8(4-7)5-9(6-12)11-10/h2-6,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNQPHKBPSUZRAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20480300
Record name 5-Methyl-1H-indole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20480300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1463-60-1
Record name 5-Methyl-1H-indole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20480300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 5-Methyl-1H-indole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Methyl-1H-indole-2-carbaldehyde is a pivotal heterocyclic building block in the fields of medicinal chemistry and materials science. As a derivative of the indole scaffold, a privileged structure in numerous biologically active compounds, this molecule serves as a versatile precursor for the synthesis of complex therapeutic agents and functional materials. This guide provides a comprehensive analysis of its core physicochemical properties, synthesis, reactivity, and handling protocols. An understanding of these characteristics is fundamental for its effective application in experimental design, enabling researchers to optimize reaction conditions, predict molecular behavior, and accelerate the development of novel chemical entities.

Molecular and Structural Properties

The foundational identity of this compound lies in its bicyclic structure, comprising a benzene ring fused to a pyrrole ring, with key functional groups dictating its chemical behavior. The methyl group at the 5-position and the carbaldehyde (formyl) group at the 2-position are critical to its unique reactivity and utility.

Caption: Chemical structure of this compound.

Table 1: Molecular Identifiers

Identifier Value Source
CAS Number 1463-60-1 [1][2]
Molecular Formula C₁₀H₉NO [1][3]
Molecular Weight 159.18 g/mol [3]
InChI Key ZNQPHKBPSUZRAA-UHFFFAOYSA-N [4][5]

| Canonical SMILES | CC1=CC2=C(C=C1)C(=C(N2)C=O) | N/A |

Core Physicochemical Properties

The utility of a chemical compound in a laboratory or industrial setting is governed by its physical and chemical properties. These parameters influence everything from storage and handling to reaction kinetics and purification strategies.

Table 2: Summary of Physicochemical Properties

Property Value Significance & Insights Source
Physical Form Solid Facilitates ease of handling, weighing, and storage compared to volatile liquids. [4][5]
Melting Point 175 °C A relatively high melting point indicates a stable crystalline lattice. It is a key parameter for purity assessment.
Boiling Point 348.2 °C High boiling point suggests low volatility under standard conditions, simplifying handling.
Flash Point 172.3 °C Important for safety protocols, indicating the temperature at which it can form an ignitable mixture with air.
Solubility Soluble in Methanol Knowledge of solubility is critical for selecting appropriate solvents for reactions, purification (e.g., recrystallization), and analytical techniques. [6]

| Storage | 2°C - 8°C or -20°C, sealed, away from moisture | Specific storage conditions are required to prevent degradation over time. The compound's reactivity necessitates protection from moisture. |[4] |

Spectroscopic Profile

Spectroscopic data provides the definitive fingerprint for structural confirmation and is indispensable for monitoring reaction progress and verifying the purity of the final product.

  • ¹H NMR Spectroscopy: The proton nuclear magnetic resonance (¹H NMR) spectrum is a primary tool for structural elucidation. For this compound, the key expected signals are:

    • Aldehyde Proton (-CHO): A characteristic singlet appearing far downfield, typically in the range of δ 9.9-10.1 ppm, due to the deshielding effect of the carbonyl group.[7][8]

    • Indole NH Proton: A broad singlet, often appearing downfield (> δ 8.0 ppm), whose exact shift is dependent on solvent and concentration.

    • Aromatic Protons: Protons on the indole ring will appear in the aromatic region (δ 7.0-8.5 ppm), with splitting patterns determined by their positions and couplings.

    • Methyl Protons (-CH₃): A sharp singlet further upfield, typically around δ 2.4-2.5 ppm.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups.

    • N-H Stretch: A moderate to sharp absorption band around 3300-3400 cm⁻¹ corresponding to the indole N-H bond.

    • C=O Stretch: A strong, sharp absorption band characteristic of the aldehyde carbonyl group, typically found in the region of 1660-1700 cm⁻¹.

    • C-H Aromatic Stretch: Bands appearing just above 3000 cm⁻¹.

    • C=C Aromatic Stretch: Absorptions in the 1450-1600 cm⁻¹ region.

Synthesis and Reactivity

The Vilsmeier-Haack Reaction: A Cornerstone Synthesis

The most prevalent and efficient method for the synthesis of indole-2-carbaldehydes is the Vilsmeier-Haack reaction.[9] This reaction involves the formylation of an electron-rich aromatic ring, such as 5-methylindole, using a Vilsmeier reagent. The reagent is generated in situ from a substituted amide, typically N,N-dimethylformamide (DMF), and an acid chloride like phosphorus oxychloride (POCl₃).[10]

The causality behind this choice of reagents is clear: 5-methylindole is an electron-rich heterocycle, making it an excellent nucleophile. The Vilsmeier reagent is a mild electrophile, which selectively attacks the indole ring to introduce the formyl group. For 5-methylindole, formylation can occur at different positions, but the C2 or C3 positions are most common.[9][11]

Vilsmeier_Haack_Workflow cluster_reagents Reagent Preparation DMF DMF (N,N-Dimethylformamide) Vilsmeier_Reagent Vilsmeier Reagent [ClCH=N⁺(CH₃)₂]Cl⁻ DMF->Vilsmeier_Reagent Reacts with POCl3 POCl₃ (Phosphorus Oxychloride) POCl3->Vilsmeier_Reagent Reaction Electrophilic Aromatic Substitution Vilsmeier_Reagent->Reaction Substrate 5-Methylindole (Starting Material) Substrate->Reaction Intermediate Iminium Salt Intermediate Reaction->Intermediate Workup Aqueous Workup (Hydrolysis) Intermediate->Workup Product 5-Methyl-1H-indole- 2-carbaldehyde Workup->Product

Caption: Workflow for the Vilsmeier-Haack formylation of 5-methylindole.

Chemical Reactivity

The synthetic value of this compound stems from the reactivity of its two primary functional sites:

  • The Aldehyde Group: This group is a versatile handle for a wide array of chemical transformations, including:

    • Condensation Reactions: Reacts with nucleophiles like amines and active methylene compounds to form imines, enamines, and other complex structures, which are crucial steps in building larger molecules.[12]

    • Reduction: Can be easily reduced to the corresponding alcohol (2-hydroxymethyl-5-methylindole) using agents like sodium borohydride (NaBH₄).[13]

    • Oxidation: Can be oxidized to the corresponding carboxylic acid (5-methyl-1H-indole-2-carboxylic acid), another valuable synthetic intermediate.[14]

  • The Indole Ring (N-H): The nitrogen atom can be deprotonated by a strong base and subsequently alkylated or acylated, allowing for modification at the N1 position.[15] This is a common strategy to modulate the biological activity and pharmacokinetic properties of indole-based drug candidates.

Experimental Protocol: Vilsmeier-Haack Formylation

This protocol is a self-validating system; successful synthesis is confirmed by the physicochemical and spectroscopic properties detailed in this guide.

Objective: To synthesize this compound from 5-methylindole.

Materials:

  • 5-methylindole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Ice

  • Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH) solution

  • Ethyl acetate or Dichloromethane (for extraction)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

  • Reagent Preparation (Vilsmeier Reagent Formation):

    • In a three-neck round-bottom flask equipped with a dropping funnel and a magnetic stirrer, add anhydrous DMF.

    • Cool the flask in an ice bath to 0-5 °C.

    • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. The Vilsmeier reagent will form in situ. Maintain the temperature below 10 °C during this exothermic addition.

  • Formylation Reaction:

    • Dissolve 5-methylindole in a minimal amount of anhydrous DMF.

    • Add the 5-methylindole solution dropwise to the pre-formed Vilsmeier reagent, ensuring the temperature remains controlled in the ice bath.

    • After the addition is complete, allow the reaction mixture to stir at low temperature for a specified time, then let it warm to room temperature and stir until the reaction is complete (monitor by TLC).[9][16]

  • Workup and Hydrolysis:

    • Carefully pour the reaction mixture onto crushed ice with stirring. This hydrolyzes the intermediate iminium salt to the final aldehyde.

    • Basify the aqueous mixture by slowly adding a solution of potassium carbonate or sodium hydroxide until the pH is ~8-9 to neutralize the acid.

    • Stir the mixture for approximately 1 hour at room temperature to ensure complete hydrolysis.[16]

  • Extraction and Isolation:

    • Extract the aqueous mixture multiple times with an organic solvent such as ethyl acetate or dichloromethane.

    • Combine the organic layers and wash with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure (rotary evaporation).

  • Purification:

    • The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to yield pure this compound.

Conclusion

This compound is a compound of significant scientific interest, underpinned by a stable, well-defined set of physicochemical properties. Its high melting point and solid form contribute to its ease of handling, while its characteristic spectroscopic signature allows for straightforward identification and quality control. The reactivity endowed by the aldehyde and indole N-H functionalities makes it an exceptionally versatile intermediate for constructing complex molecular architectures. A thorough understanding of these properties, coupled with robust synthetic protocols like the Vilsmeier-Haack reaction, empowers researchers to fully leverage this molecule's potential in the rational design of next-generation pharmaceuticals and advanced materials.

References

A Technical Guide to 5-Methyl-1H-indole-2-carbaldehyde: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-1H-indole-2-carbaldehyde is a heterocyclic aromatic aldehyde belonging to the vast and versatile family of indole derivatives. The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals. The strategic placement of a methyl group at the 5-position and a carbaldehyde (aldehyde) group at the 2-position of the indole ring imparts specific physicochemical properties and reactivity to this molecule, making it a valuable building block in organic synthesis and a compound of interest in drug discovery. This guide provides a comprehensive overview of its chemical identity, potential synthetic routes, and applications, with a focus on its relevance to researchers in the pharmaceutical sciences.

Core Molecular and Physical Properties

A precise understanding of the fundamental properties of this compound is essential for its effective use in research and development. These properties are summarized in the table below.

PropertyValueSource
Chemical Formula C10H9NO[1][2]
Molecular Weight 159.18 g/mol N/A
CAS Number 1463-60-1[1][3]

Synthesis and Reactivity

While specific, detailed synthetic protocols for this compound are not extensively documented in publicly available literature, its synthesis can be approached through established methods for indole functionalization. The reactivity of the molecule is primarily dictated by the aldehyde group and the electron-rich indole nucleus.

Potential Synthetic Pathways

The synthesis of indole-2-carbaldehydes can be challenging compared to their 3-carbaldehyde isomers. However, several methods have been developed for the synthesis of related indole-2-carbaldehydes which could be adapted for the 5-methyl derivative. One common approach involves the oxidation of the corresponding 2-methylindole. Another strategy is the Reissert indole synthesis, which is a reliable method for preparing indole-2-carboxylates from 2-nitrotoluenes, which can then be further functionalized.[4]

A plausible synthetic approach for the isomeric 5-methyl-1H-indole-3-carbaldehyde has been described, which involves the Vilsmeier-Haack reaction.[5] This reaction utilizes a Vilsmeier reagent, prepared from phosphorus oxychloride and dimethylformamide (DMF), to formylate an appropriately substituted aniline.[5]

Conceptual Experimental Protocol (Vilsmeier-Haack approach for the isomeric 5-methyl-1H-indole-3-carbaldehyde):

  • Vilsmeier Reagent Preparation: Anhydrous DMF is cooled, and phosphorus oxychloride is added slowly with stirring to form the Vilsmeier reagent.[5]

  • Formylation: The starting material, in this case, a substituted aniline, is dissolved in anhydrous DMF. The prepared Vilsmeier reagent is then added dropwise at low temperature.[5]

  • Reaction and Work-up: The reaction mixture is stirred at room temperature and then heated to drive the reaction to completion. After cooling, the reaction is quenched, and the pH is adjusted to be basic, leading to the precipitation of the product.[5]

  • Purification: The crude product is collected by filtration, dried, and can be further purified by recrystallization.[5]

Chemical Reactivity

The chemical behavior of this compound is characterized by the interplay between the indole ring and the aldehyde functional group.

  • Aldehyde Group Reactivity: The aldehyde at the C2 position is susceptible to nucleophilic attack, allowing for a wide range of chemical transformations. These include condensation reactions with amines to form imines (Schiff bases), reactions with organometallic reagents, and oxidation to the corresponding carboxylic acid or reduction to the alcohol.[6]

  • Indole Nucleus Reactivity: The indole ring is an electron-rich aromatic system. The presence of the electron-withdrawing aldehyde group at the 2-position deactivates the pyrrole ring towards electrophilic substitution, particularly at the C3 position. However, the benzene ring can still undergo electrophilic substitution, with the directing effects of the methyl group at the 5-position favoring substitution at the C4 and C6 positions.

Below is a diagram illustrating the general reactivity of the indole scaffold.

Caption: General reactivity sites of the indole nucleus.

Applications in Drug Discovery and Medicinal Chemistry

The indole moiety is a privileged scaffold in medicinal chemistry due to its ability to mimic the structure of tryptophan and interact with a wide range of biological targets.[7][8] Indole-2-carboxamides, derived from indole-2-carboxylic acids (which can be synthesized from the corresponding aldehyde), have shown promise as antitubercular and anticancer agents.[9]

While specific applications of this compound are not extensively reported, its structural features suggest its potential as a precursor for the synthesis of bioactive molecules. The 5-methyl group can enhance binding affinity to biological targets through hydrophobic interactions and can also influence the metabolic stability of the molecule.

The aldehyde functionality serves as a versatile handle for introducing various pharmacophores through reactions such as reductive amination, Wittig reactions, and the formation of hydrazones, which are common motifs in drug candidates.

The workflow for utilizing an indole aldehyde in drug discovery is depicted below.

Drug Discovery Workflow Start This compound Synthesis Chemical Modification (e.g., Reductive Amination, Condensation) Start->Synthesis Library Compound Library Synthesis->Library Screening Biological Screening (e.g., Enzyme Assays, Cell-based Assays) Library->Screening Hit Hit Compound Screening->Hit Lead_Opt Lead Optimization Hit->Lead_Opt Candidate Drug Candidate Lead_Opt->Candidate

Caption: A generalized workflow for the use of indole aldehydes in drug discovery.

Spectroscopic Characterization (Predicted and Comparative)

  • ¹H NMR: The proton of the aldehyde group (CHO) would appear as a singlet in the downfield region (around 9-10 ppm). The indole N-H proton would likely be a broad singlet further downfield. The aromatic protons on the indole ring would appear in the aromatic region (around 7-8 ppm), with splitting patterns dictated by their positions and couplings. The methyl group protons would be a singlet in the upfield region (around 2.4-2.5 ppm). For the isomeric 5-methyl-1H-indole-3-carbaldehyde, the aldehyde proton appears at 9.94 ppm, and the methyl protons at 2.36 ppm.[5]

  • ¹³C NMR: The carbonyl carbon of the aldehyde would be expected in the highly deshielded region of the spectrum (around 180-190 ppm). The carbon atoms of the indole ring would resonate in the aromatic region (approximately 110-140 ppm), and the methyl carbon would appear in the aliphatic region (around 20-25 ppm).

  • Mass Spectrometry: The molecular ion peak (M+) would be observed at an m/z corresponding to its molecular weight (159.18). Fragmentation patterns would likely involve the loss of the aldehyde group (CHO) and other characteristic fragmentations of the indole ring.

Safety and Handling

As with all chemicals in a laboratory setting, this compound should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) is not widely available, general precautions for indole aldehydes include:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound represents a valuable, albeit less-explored, member of the indole family. Its unique substitution pattern offers potential for the synthesis of novel compounds with interesting biological activities. While specific data on this compound is sparse, a wealth of chemical knowledge surrounding the indole nucleus and its derivatives provides a solid foundation for its use in research and drug development. Further investigation into the synthesis, reactivity, and biological evaluation of this compound is warranted to fully unlock its potential in the pharmaceutical and chemical sciences.

References

The Architectural Blueprint of a Key Pharmacophore: An In-depth Technical Guide to the Crystal Structure of 5-Methyl-1H-indole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its unique electronic properties and ability to participate in various intermolecular interactions make it a privileged structure in drug design. The addition of a methyl group at the 5-position of the indole ring, creating 5-Methyl-1H-indole, subtly alters its physicochemical properties, influencing its biological activity and solid-state characteristics. A profound understanding of the three-dimensional arrangement of these molecules in the crystalline state is paramount for controlling polymorphism, optimizing solubility, and ultimately designing more efficacious therapeutics. This guide provides a comprehensive exploration of the crystal structure of 5-Methyl-1H-indole derivatives, integrating experimental methodologies with computational insights to offer a complete picture for researchers in the field.

The Significance of the Crystalline State in Drug Development

The solid-state properties of an active pharmaceutical ingredient (API) are critically important. The specific arrangement of molecules in a crystal lattice, known as its crystal structure, dictates a range of physical properties including melting point, solubility, dissolution rate, and stability. For indole derivatives, which are often hydrophobic, controlling these properties is a key challenge in formulation development. Polymorphism, the ability of a compound to exist in multiple crystalline forms with different arrangements and/or conformations, is a common phenomenon that can have significant implications for the bioavailability and therapeutic efficacy of a drug. Therefore, a thorough characterization of the crystal structure of 5-Methyl-1H-indole and its derivatives is not merely an academic exercise but a crucial step in the drug development pipeline.

Deciphering the Crystal Architecture: A Methodological Workflow

The determination of the crystal structure of 5-Methyl-1H-indole derivatives is a multi-step process that begins with the synthesis of high-purity material and culminates in the detailed analysis of its three-dimensional structure.

Synthesis and Purification of 5-Methyl-1H-indole Derivatives

The journey to understanding the crystal structure begins with the synthesis of the target molecule. A common and versatile method for the synthesis of substituted indoles is the Fischer indole synthesis. For 5-Methyl-1H-indole, this would typically involve the reaction of p-tolylhydrazine with a suitable carbonyl compound, such as pyruvic acid, followed by cyclization under acidic conditions.

It is imperative that the synthesized compound is of high purity, as impurities can inhibit crystallization or lead to the formation of poorly-ordered crystals. Common purification techniques for indole derivatives include recrystallization, column chromatography, and sublimation.

The Art of Crystal Growth

Obtaining single crystals of sufficient size and quality for X-ray diffraction is often the most challenging step. The choice of solvent and crystallization technique is critical and often requires empirical optimization. For small organic molecules like 5-Methyl-1H-indole derivatives, several methods can be employed:

  • Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature. The gradual increase in concentration promotes the formation of well-ordered crystals.

  • Vapor Diffusion: A solution of the compound is placed in a small, open container, which is then placed in a larger, sealed container with a more volatile "anti-solvent" in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the solution reduces the solubility of the compound, inducing crystallization.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

The choice of solvent is crucial, as it can influence the resulting crystal packing and even lead to the formation of different polymorphs.[1][2]

Experimental Protocol: Single Crystal Growth by Slow Evaporation

  • Dissolution: Dissolve a small amount of the purified 5-Methyl-1H-indole derivative in a high-purity solvent (e.g., hexane, ethanol, or a mixture) in a clean glass vial to create a nearly saturated solution.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any particulate matter.

  • Evaporation: Cover the vial with a cap containing a few small perforations to allow for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature.

  • Monitoring: Monitor the vial periodically for the formation of single crystals. This process can take anywhere from a few days to several weeks.

  • Harvesting: Once suitable crystals have formed, carefully remove them from the solution using a spatula or by decanting the mother liquor.

Single-Crystal X-ray Diffraction (SCXRD): The Definitive Technique

Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystal.[3] The fundamental principle involves irradiating a single crystal with a monochromatic X-ray beam and measuring the diffraction pattern produced. The angles and intensities of the diffracted beams are directly related to the arrangement of atoms within the crystal lattice.

The experimental workflow for SCXRD can be visualized as follows:

scxrd_workflow cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement cluster_analysis Analysis & Validation crystal Single Crystal Selection & Mounting xray Irradiation with Monochromatic X-rays crystal->xray diffraction Diffraction Pattern Measurement xray->diffraction unit_cell Unit Cell Determination diffraction->unit_cell space_group Space Group Assignment unit_cell->space_group solve Structure Solution (e.g., Direct Methods) space_group->solve refine Structure Refinement solve->refine validation Structure Validation (e.g., CheckCIF) refine->validation analysis Analysis of Geometric Parameters & Intermolecular Interactions validation->analysis dft_workflow cluster_input Input cluster_calculation DFT Calculation cluster_output Analysis cif Experimental Crystal Structure (CIF) geom_opt Geometry Optimization cif->geom_opt energy_calc Interaction Energy Calculation geom_opt->energy_calc freq_calc Vibrational Frequency Calculation geom_opt->freq_calc interaction_energies Decomposed Interaction Energies energy_calc->interaction_energies vibrational_spectra Calculated Vibrational Spectra freq_calc->vibrational_spectra optimized_geom Optimized Geometry optimized_geom->interaction_energies

References

A Technical Guide to Investigating the Inherent Biological Activity of Methylated Indole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in bioactive natural products and synthetic pharmaceuticals.[1] The strategic addition of a methyl group—often termed the "magic methyl" effect—can profoundly alter a molecule's pharmacological profile, enhancing potency, selectivity, metabolic stability, and cell permeability. This guide provides a comprehensive framework for the systematic investigation of methylated indole compounds. It moves beyond simple procedural descriptions to explain the underlying scientific rationale for experimental design, ensuring a robust and self-validating approach to characterization. We will explore key biological activities, detail essential in vitro and in vivo assays, and provide actionable protocols and data interpretation strategies for drug development professionals.

The Indole Nucleus and the Significance of Methylation

The indole ring is an aromatic heterocyclic structure composed of a fused benzene and pyrrole ring.[2] This architecture allows it to mimic the structure of peptides and engage in various non-covalent interactions with biological targets, including hydrogen bonding, π-stacking, and hydrophobic interactions.[3] Its derivatives are implicated in a vast array of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and neuroprotective effects.[3][4]

Methylation, the addition of a methyl group (CH₃), can dramatically influence a compound's biological activity through several mechanisms:

  • Steric Effects: A methyl group can orient the molecule favorably within a binding pocket or, conversely, create steric hindrance to prevent off-target binding, thereby increasing selectivity.

  • Electronic Effects: As an electron-donating group, a methyl substituent can alter the electron density of the indole ring system, influencing its reactivity and interaction with targets.[2]

  • Metabolic Blocking: Methylation at a site susceptible to metabolic degradation (e.g., by Cytochrome P450 enzymes) can block this pathway, increasing the compound's half-life and bioavailability.[5]

  • Improved Lipophilicity: The addition of a methyl group increases the compound's lipophilicity, which can enhance its ability to cross cellular membranes and the blood-brain barrier.

The position of methylation on the indole scaffold (e.g., N-1, C-2, C-3) is critical and dictates its chemical properties and biological function.[6][7] For instance, N-methylation can eliminate a hydrogen bond donor capability, which may be crucial for receptor interaction, while C-methylation can directly impact binding affinity.[2][8]

A Spectrum of Biological Activities

Methylated indoles exhibit a wide range of biological effects, making them attractive candidates for drug discovery programs.

Anticancer Activity

The indole scaffold is present in numerous anticancer agents.[1] Methylated derivatives have shown significant promise, often acting through multiple mechanisms:

  • Tubulin Polymerization Inhibition: Compounds like vincristine and vinblastine, which contain an indole nucleus, are classic anti-mitotic agents.[3] Synthetic methylated indoles have been designed to target the colchicine binding site on tubulin, arresting cells in the G2/M phase of the cell cycle and inducing apoptosis.[1]

  • Kinase Inhibition: The MEK1/2-ERK1/2 signaling pathway is a critical regulator of cell proliferation and survival, and its dysregulation is common in cancer. Methyl-3-indolylacetate (MIA) has been shown to directly inhibit MEK1/2 kinase activity, subsequently suppressing cancer cell invasion.[9]

  • Modulation of Gene Expression: Certain indole derivatives can upregulate tumor suppressor genes, contributing to their cytotoxic effects. The position of methyl and other functional groups on the indole scaffold plays a significant role in this activity.[1]

Neuropharmacological and Psychoactive Effects

The structural similarity of the indole nucleus to neurotransmitters like serotonin and melatonin underpins the neurological activity of many of its derivatives.

  • Receptor Agonism/Antagonism: Methylated tryptamines, such as N-methyltryptamine (NMT), can act as potent agonists at serotonin receptors (e.g., 5-HT₂A), producing psychedelic effects.[10] The degree of methylation (mono- vs. di-methyl) significantly alters the compound's pharmacology and pharmacokinetics.

  • Enzyme Inhibition: Some derivatives may act as monoamine oxidase inhibitors (MAOIs), preventing the breakdown of neurotransmitters and leading to elevated synaptic levels.

Anti-inflammatory and Antioxidant Activity

Indole compounds can modulate inflammatory pathways and mitigate oxidative stress.

  • COX Inhibition: Indomethacin, a well-known nonsteroidal anti-inflammatory drug (NSAID), is an indole-3-acetic acid derivative that functions by inhibiting cyclooxygenase (COX) enzymes.[2]

  • Reduction of Inflammatory Mediators: The indole derivative MMINA has been shown to downregulate the expression of genes involved in inflammation, such as NF-κB, STAT-3, COX-2, and TNF-α, offering protection against cisplatin-induced organ damage.[11]

Methodological Framework for Biological Investigation

A logical, tiered approach is essential for characterizing the biological activity of a novel methylated indole compound. The following workflow ensures a systematic progression from broad screening to detailed mechanistic studies.

G General Workflow for Investigating Methylated Indoles cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: In Vitro Mechanistic Studies cluster_2 Phase 3: ADME & In Vivo Evaluation A Compound Synthesis & Purity Analysis (LC-MS, NMR) B Primary Cytotoxicity / Viability Assay (e.g., MTT, Resazurin) A->B Characterized Compound C Broad Spectrum Target Screen (e.g., Kinase Panel, Receptor Binding) B->C Active Hit (IC50) D Target Validation Assays (e.g., Specific Enzyme Inhibition Assay) C->D Identified Target E Cellular Pathway Analysis (Western Blot for Signaling Proteins) D->E Confirmed Target Engagement F Gene Expression Analysis (RT-qPCR, Reporter Assays) E->F Pathway Elucidation G Pharmacokinetic Profiling (PK) (In vitro & In vivo) F->G Promising Candidate H Preliminary Toxicology (e.g., hERG, Ames test) G->H Favorable PK Profile I In Vivo Efficacy Model (e.g., Xenograft Mouse Model) H->I Acceptable Safety

Caption: General workflow for investigating methylated indoles.

Phase 1: Initial Screening and Hit Identification

The primary goal is to determine if a compound exhibits biological activity at a relevant concentration and to identify potential molecular targets.

Experimental Protocol: Cell Viability Assessment using Resazurin Assay

This assay is a cornerstone of initial screening. It measures the metabolic activity of cells, which is a proxy for their viability. The choice of the Resazurin (AlamarBlue) assay is based on its high sensitivity, low toxicity, and simple, fluorescence-based readout compared to colorimetric assays like MTT.

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a methylated indole compound on a panel of relevant cell lines (e.g., cancer cell lines vs. a non-cancerous control line).

  • Methodology:

    • Cell Seeding: Plate cells in a 96-well microplate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

    • Compound Preparation: Prepare a 2x concentrated serial dilution of the methylated indole compound in culture medium. A typical starting concentration is 100 µM, diluted down in 8-12 steps.

    • Treatment: Remove the old medium from the cells and add 100 µL of the 2x compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and no-cell (blank) wells.

    • Incubation: Incubate the plate for a period relevant to the cell doubling time (e.g., 48 or 72 hours).

    • Assay: Add 20 µL of Resazurin reagent to each well and incubate for 2-4 hours, protected from light.

    • Measurement: Read the fluorescence on a plate reader (Excitation: ~560 nm, Emission: ~590 nm).

    • Data Analysis: Subtract the blank reading from all wells. Normalize the data to the vehicle control (set to 100% viability). Plot the normalized viability against the logarithm of the compound concentration and fit a sigmoidal dose-response curve to calculate the IC₅₀ value.

  • Self-Validation & Trustworthiness: The protocol's integrity relies on controls. The vehicle control ensures the solvent used to dissolve the compound does not affect cell viability. A positive control (e.g., a known cytotoxic drug like doxorubicin) validates that the assay system can detect a response. Blank controls account for background fluorescence.

Phase 2: In Vitro Mechanistic Studies

Once a compound is identified as a "hit," the next step is to understand how it works.

Example Mechanistic Pathway: MEK/ERK Signaling

As some methylated indoles inhibit the MEK/ERK pathway[9], this is a common mechanistic avenue to explore, particularly for anticancer candidates.

G Inhibition of MEK/ERK Pathway by Methylated Indoles cluster_0 Upstream Signaling cluster_1 Core Cascade cluster_2 Downstream Effects GrowthFactor Growth Factor (e.g., TPA) Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PKC PKCδ / c-Raf Receptor->PKC MEK MEK1/2 PKC->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates AP1 AP-1 Activation ERK->AP1 Activates MMP9 MMP-9 Gene Transcription AP1->MMP9 Invasion Cancer Cell Invasion MMP9->Invasion Inhibitor Methylated Indole (e.g., MIA) Inhibitor->MEK  Inhibits Kinase Activity

Caption: Inhibition of the MEK/ERK signaling pathway by methylated indoles.[9]

Experimental Protocol: Western Blot for Phospho-ERK

  • Objective: To determine if the test compound inhibits the phosphorylation of ERK1/2, a key downstream marker of MEK activity.

  • Methodology:

    • Cell Culture and Treatment: Seed cells in 6-well plates. Once they reach ~80% confluency, pre-treat with the methylated indole compound at various concentrations (e.g., 0.5x, 1x, 2x IC₅₀) for 1-2 hours.

    • Stimulation: Stimulate the cells with a known activator of the pathway (e.g., TPA or EGF) for a short period (e.g., 15-30 minutes). Include an unstimulated control.

    • Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. The inclusion of phosphatase inhibitors is critical to preserve the phosphorylation state of proteins.

    • Quantification: Determine protein concentration using a BCA or Bradford assay to ensure equal loading.

    • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

    • Immunoblotting: Block the membrane (e.g., with 5% BSA or non-fat milk) and probe with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).

    • Detection: Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Stripping and Reprobing: Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control. This is a crucial self-validating step to confirm that any decrease in p-ERK is due to inhibition of phosphorylation, not a decrease in the total amount of ERK protein.

Phase 3: Pharmacokinetics and In Vivo Studies

Promising in vitro candidates must be evaluated for their drug-like properties.

Pharmacokinetic (PK) Considerations

The study of a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) is critical. Methylation can significantly impact these parameters.

ParameterDescriptionRelevance of Methylation
Absorption How the drug enters the bloodstream.Increased lipophilicity from methylation can improve oral absorption.
Distribution Where the drug goes in the body.Methylation can affect plasma protein binding and tissue distribution.
Metabolism How the body breaks down the drug.A methyl group can block a site of metabolism, increasing half-life. 3-methylindole, for example, is metabolized by cytochrome P450s into reactive intermediates.[5][12]
Excretion How the drug leaves the body.Metabolites of methylated indoles are often excreted in the urine.[13]

Preliminary Toxicology

Toxicity is a major cause of drug failure. 3-methylindole (skatole) is a known pneumotoxicant, causing lung injury through metabolic activation into reactive free radicals.[5][13][14] Therefore, early toxicological assessment of novel methylated indoles is paramount.

  • In Vitro Assays:

    • Ames Test: Assesses mutagenicity in bacteria.

    • hERG Assay: Evaluates the risk of cardiac arrhythmia.

    • Microsomal Stability Assay: Measures how quickly the compound is metabolized by liver enzymes, providing an early indication of its half-life.

In Vivo Efficacy Models

If a compound shows a promising efficacy, PK, and safety profile, it can be advanced to animal models. For an anticancer candidate, this would typically involve a tumor xenograft model where human cancer cells are implanted in immunocompromised mice. The compound is administered, and its effect on tumor growth is measured over time compared to a vehicle-treated control group.

Conclusion and Future Directions

The methylated indole scaffold is a remarkably versatile platform for the development of new therapeutics. Its inherent biological activities are diverse and potent, spanning oncology, neuropharmacology, and immunology. A systematic investigational approach, grounded in robust, well-controlled experimental protocols, is essential to unlock the full potential of these compounds. Future research will likely focus on developing more selective methylation strategies to fine-tune pharmacological activity, exploring novel biological targets, and leveraging computational tools for the in silico prediction of ADME and toxicity profiles, ultimately accelerating the journey from laboratory discovery to clinical application.

References

Solubility profile and stability characteristics of 5-Methyl-1H-indole-2-carbaldehyde.

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Methyl-1H-indole-2-carbaldehyde, a derivative of the indole heterocyclic system, is a compound of increasing interest in medicinal chemistry and materials science. The indole scaffold is a privileged structure in drug discovery, and modifications such as methylation and formylation can significantly influence a molecule's physicochemical properties, biological activity, and metabolic fate. This technical guide provides an in-depth analysis of the solubility and stability of this compound, offering a foundational understanding for researchers, scientists, and drug development professionals. A comprehensive grasp of these characteristics is paramount for successful formulation, analytical method development, and predicting the in vivo behavior of any potential therapeutic agent.

Physicochemical Properties

A summary of the known and extrapolated physicochemical properties of this compound is presented below. It is important to note that while some data is available for the parent compound, other parameters are inferred from structurally related molecules.

PropertyValue/InformationSource/Rationale
Molecular Formula C₁₀H₉NO--INVALID-LINK--
Molecular Weight 159.18 g/mol --INVALID-LINK--
Appearance Solid--INVALID-LINK--
Melting Point Not explicitly reported. Likely higher than indole-2-carbaldehyde (138-142 °C) due to the methyl group.Inferred from related compounds
pKa The indole NH proton is weakly acidic, with a pKa of approximately 17.--INVALID-LINK--
LogP Not experimentally determined. Likely to be slightly higher than indole-2-carbaldehyde (XLogP3 of 2.2) due to the lipophilic methyl group.--INVALID-LINK--
Storage Recommended storage at -20°C, sealed, and away from moisture.--INVALID-LINK--

Part 1: Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. The presence of both a hydrogen bond donor (N-H) and acceptor (C=O), along with a largely aromatic structure, suggests that the solubility of this compound will be highly dependent on the solvent system.

Anticipated Solubility Behavior

Based on its structure, this compound is expected to exhibit poor solubility in aqueous media and good solubility in many organic solvents. The methyl group at the 5-position is likely to slightly decrease aqueous solubility compared to the parent indole-2-carbaldehyde due to an increase in lipophilicity.

Expected Solubility:

  • Aqueous Buffers (pH 1-9): Low solubility.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): High solubility.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): Moderate to high solubility.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Low solubility.

Experimental Protocol: Kinetic Solubility Assay

A kinetic solubility assay is a high-throughput method to assess the solubility of a compound that is initially dissolved in an organic solvent, typically DMSO.[1][2][3] This provides a rapid assessment for early-stage drug discovery.

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Plate Setup: In a 96-well microtiter plate, add a small volume (e.g., 2 µL) of the DMSO stock solution to the wells.

  • Buffer Addition: Add the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well to achieve the target final compound concentrations (e.g., ranging from 1 to 200 µM). The final DMSO concentration should be kept low (e.g., ≤1%) to minimize its effect on solubility.

  • Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C or 37°C) for a specified duration (e.g., 2 hours with shaking).[4][5]

  • Precipitation Detection:

    • Nephelometry: Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.[2][4]

    • Direct UV Assay: After incubation, filter the solutions to remove any undissolved particles. Measure the UV absorbance of the filtrate in a UV-compatible microtiter plate at the compound's λmax.[2][4]

  • Data Analysis: The kinetic solubility is the highest concentration at which no significant precipitation is observed.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Methods cluster_result Result stock Prepare 10 mM Stock in DMSO plate Dispense Stock into 96-well Plate stock->plate buffer Add Aqueous Buffer plate->buffer incubate Incubate (e.g., 2h at 25°C) buffer->incubate detect Detect Precipitation incubate->detect nephelometry Nephelometry (Light Scattering) detect->nephelometry uv_assay Direct UV Assay (Filtration + UV Absorbance) detect->uv_assay solubility Determine Kinetic Solubility nephelometry->solubility uv_assay->solubility

Caption: Workflow for Kinetic Solubility Determination.

Part 2: Stability Characteristics

Understanding the chemical stability of this compound is crucial for defining its shelf-life, identifying compatible excipients, and predicting its degradation products. The indole nucleus is known to be susceptible to oxidative and photolytic degradation, while the aldehyde group can be prone to oxidation and other reactions.

Forced Degradation Studies (Stress Testing)

Forced degradation studies are essential for elucidating potential degradation pathways and developing stability-indicating analytical methods.[6][7] These studies involve subjecting the compound to conditions more severe than those used for accelerated stability testing.

Experimental Protocol: Forced Degradation

A comprehensive forced degradation study should be conducted according to ICH Q1A (R2) and Q1B guidelines.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for up to 24 hours.

    • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for up to 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for up to 24 hours.

    • Thermal Degradation: Store the solid compound and the solution at an elevated temperature (e.g., 80°C) for up to 7 days.

    • Photostability: Expose the solid compound and the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[8][9] A dark control sample should be stored under the same conditions to differentiate between light- and heat-induced degradation.

  • Time-Point Sampling: Withdraw aliquots at appropriate time points (e.g., 0, 2, 4, 8, 24 hours for hydrolytic and oxidative stress). Neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method. A reversed-phase C18 column with a mobile phase consisting of a gradient of water (with 0.1% formic acid) and acetonitrile is a common starting point for indole derivatives.[10][11] Detection is typically performed using a UV detector at the compound's λmax.

  • Data Interpretation:

    • Calculate the percentage of the parent compound remaining at each time point.

    • Identify and quantify major degradation products relative to the parent peak area.

    • For structural elucidation of significant degradants, LC-MS/MS can be employed.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_result Outcome stock Prepare 1 mg/mL Stock Solution acid Acidic (0.1 M HCl, 60°C) stock->acid base Basic (0.1 M NaOH, 60°C) stock->base oxidative Oxidative (3% H₂O₂, RT) stock->oxidative thermal Thermal (80°C) stock->thermal photo Photolytic (ICH Q1B) stock->photo sampling Time-point Sampling & Neutralization acid->sampling base->sampling oxidative->sampling thermal->sampling photo->sampling hplc Stability-Indicating HPLC-UV Analysis sampling->hplc lcms LC-MS/MS for Degradant ID hplc->lcms stability Assess Intrinsic Stability hplc->stability pathways Identify Degradation Pathways lcms->pathways

Caption: Workflow for Forced Degradation Studies.

Potential Degradation Pathways

The indole ring is electron-rich and susceptible to oxidation and electrophilic attack. The aldehyde group can be oxidized to a carboxylic acid.

  • Oxidative Degradation: The indole ring can be oxidized, potentially leading to the formation of oxindoles or ring-opened products. The aldehyde group is also susceptible to oxidation to the corresponding carboxylic acid (5-methyl-1H-indole-2-carboxylic acid).

  • Photodegradation: Indole derivatives are known to be photolabile.[12][13] Exposure to UV light can lead to the formation of radicals and subsequent dimerization or polymerization, as well as oxidative degradation.

  • Acidic/Basic Degradation: While the indole ring is generally stable to hydrolysis, extreme pH conditions, especially in the presence of heat, may lead to degradation. Indole itself is known to be sensitive to strongly acidic conditions.

Conclusion

This technical guide provides a framework for understanding and evaluating the solubility and stability of this compound. While specific experimental data for this compound is limited, the provided protocols and discussion of expected behavior based on its chemical structure and the properties of related indole derivatives offer a solid starting point for its characterization. Rigorous experimental determination of its solubility and stability profile is a critical step in the advancement of any research or development program involving this promising molecule.

References

A Technical Guide to the Synthesis of Indole-2-Carbaldehydes: A Historical and Mechanistic Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Foreword: The Strategic Importance of the C2-Formyl Indole

Within the pantheon of heterocyclic scaffolds, the indole ring holds a position of particular reverence, forming the core of countless natural products and pharmaceuticals. The introduction of a formyl group at the C2-position transforms this already valuable nucleus into an exceptionally versatile synthetic intermediate. The indole-2-carbaldehyde is not merely a molecule; it is a strategic linchpin in the design and construction of complex molecular architectures. Its aldehyde functionality serves as a robust electrophilic handle for a vast array of transformations—reductive aminations, Wittig reactions, condensations, and oxidations—unlocking pathways to diverse chemical libraries. This guide offers a senior scientist's perspective on the historical evolution and modern execution of its synthesis, providing the technical depth and practical insight necessary for its effective application in research and development.

Early Synthetic Endeavors: A Challenge in Regioselectivity

The initial forays into the synthesis of indole-2-carbaldehydes were characterized by indirect, often low-yielding, multi-step approaches. The inherent electronic properties of the indole ring, where the C3 position is the most nucleophilic and kinetically favored site for electrophilic attack, presented a significant regiochemical hurdle. Early chemists had to circumvent this natural reactivity.

Oxidation of Pre-functionalized Indoles

One of the earliest reliable, albeit lengthy, strategies involved the construction of the indole ring with a C2-substituent that could be later converted into an aldehyde. A common precursor was the corresponding indole-2-methanol, which could be oxidized to the desired carbaldehyde. An improved version of this method was reported by Harley-Mason and Pavri, who utilized activated manganese dioxide (MnO₂), a mild oxidant suitable for allylic and benzylic-type alcohols.

This approach, while effective, is dependent on the availability of the starting indole-2-carboxylic ester and involves a two-step reduction-oxidation sequence.

Oxidation_Workflow Start Indole-2-carboxylic Ester Reduction Reduction Start->Reduction Alcohol Indole-2-methanol Reduction->Alcohol LiAlH4 LiAlH₄ Oxidation Oxidation Alcohol->Oxidation Product Indole-2-carbaldehyde Oxidation->Product MnO2 Activated MnO₂

Caption: Workflow for the synthesis of indole-2-carbaldehyde via oxidation.

The McFadyen-Stevens Reaction

Another classical approach reported by Dambal and Siddappa is the McFadyen-Stevens reaction. This method begins with an indole-2-carboxylate, which is converted to the corresponding carbohydrazide. Subsequent treatment with tosyl chloride yields the N-tosylhydrazide intermediate. The crucial step is the thermal decomposition of this intermediate in the presence of a base, such as anhydrous sodium carbonate in ethylene glycol, which generates the aldehyde. While a viable route, yields can be moderate (around 41%), and the conditions are relatively harsh.

The Vilsmeier-Haack Reaction: A Paradigm Shift in Direct Formylation

The Vilsmeier-Haack reaction represents the most significant breakthrough in the direct formylation of indoles. The reaction employs an electrophilic iminium species, the "Vilsmeier reagent," generated in situ from N,N-dimethylformamide (DMF) and a chlorinating agent like phosphorus oxychloride (POCl₃).

However, direct application to an unprotected (NH) indole leads overwhelmingly to formylation at the electron-rich C3 position. The key to unlocking C2-selectivity was the strategic implementation of nitrogen protection.

The Principle of Regiochemical Control via N-Protection

The order of kinetic susceptibility of the indole nucleus to electrophiles is C3 > N1 > C2. By installing a sterically bulky and electron-withdrawing protecting group on the indole nitrogen, such as a tosyl (Ts) or phenylsulfonyl (SO₂Ph) group, the electronic and steric landscape of the molecule is fundamentally altered.

  • Electronic Effect: The electron-withdrawing nature of the sulfonyl group decreases the overall nucleophilicity of the pyrrole ring, particularly attenuating the high electron density at C3.

  • Steric Effect: The bulky protecting group sterically shields the N1 and adjacent C7 positions, further disfavoring attack at those sites.

This combination of effects effectively "deactivates" the C3 position, making the C2 position the most favorable site for electrophilic attack by the Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium salt intermediate unmasks the aldehyde, and the protecting group can be removed if desired. This strategic manipulation provides a robust and high-yielding pathway to indole-2-carbaldehydes.

Experimental Protocol: C2-Formylation of N-Phenylsulfonylindole

Materials:

  • N-Phenylsulfonylindole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Ice

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Water (H₂O)

  • Brine (saturated aq. NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add N-phenylsulfonylindole (1.0 eq).

  • Add anhydrous DMF (approx. 0.3 M solution) via syringe and stir to dissolve.

  • Cool the solution to 0 °C using an ice-water bath.

  • Add POCl₃ (1.5 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Heat the mixture to 60 °C and stir for 2-3 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture back to 0 °C. Cautiously pour the mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow, portion-wise addition of saturated NaHCO₃ solution until effervescence ceases and the pH is ~7-8.

  • Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Combine the organic layers, wash with water (2x) and then with brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude solid by silica gel chromatography to yield pure N-phenylsulfonylindole-2-carbaldehyde.

Modern Strategies: Precision and Versatility

Contemporary synthetic chemistry has further expanded the toolkit for accessing indole-2-carbaldehydes, offering methods with high precision, functional group tolerance, and alternative mechanistic pathways.

Directed ortho-Metalation (DoM)

Directed ortho-metalation (DoM) is a powerful strategy for regioselective C-H functionalization. In this approach, the indole's NH proton is first removed with a strong base (e.g., n-BuLi). A second equivalent of an even stronger base (e.g., t-BuLi) then selectively deprotonates the C2 position, which is the most acidic C-H bond on the ring. This generates a C2-lithiated indole species in situ. This potent nucleophile can then be trapped with an electrophilic formylating agent, such as DMF, to install the aldehyde group directly at the C2 position.

DoM_Indole Start Indole Step1 1. n-BuLi, THF, -78°C Start->Step1 Anion Indole Anion Step1->Anion Step2 2. t-BuLi, THF, -78°C Anion->Step2 Dianion C2-Lithiated Indole Step2->Dianion Step3 3. Anhydrous DMF Dianion->Step3 Quench 4. Aqueous Workup Step3->Quench Product Indole-2-carbaldehyde Quench->Product

Caption: Directed ortho-Metalation (DoM) workflow for C2-formylation of indole.

A detailed protocol for this transformation reports a yield of 58%. This method is particularly valuable as it starts from the unprotected indole and achieves C2-functionalization directly, albeit under cryogenic and strictly anhydrous conditions.

Palladium-Catalyzed Carbonylative Coupling

The advent of palladium catalysis has revolutionized C-C bond formation. For the synthesis of indole-2-carbaldehydes, a 2-haloindole (e.g., 2-bromoindole or 2-iodoindole) can be subjected to a palladium-catalyzed carbonylation reaction. In this process, the palladium(0) catalyst oxidatively adds to the carbon-halogen bond. A molecule of carbon monoxide (CO), supplied either from a cylinder of gas or a CO-releasing molecule, then inserts into the aryl-palladium bond. The final step is typically a reductive process to generate the aldehyde and regenerate the Pd(0) catalyst. This approach offers excellent functional group tolerance but requires a pre-functionalized indole starting material.

Comparative Overview of Key Synthetic Methods

MethodStarting MaterialKey ReagentsConditionsKey AdvantagesKey Limitations
Oxidation Indole-2-carboxylic Ester1. LiAlH₄2. MnO₂Multi-step, mildGood for specific substratesIndirect, multi-step process
McFadyen-Stevens Indole-2-carboxylic Ester1. N₂H₄2. TsCl3. Na₂CO₃, HeatHarsh, high temp.Classical named reactionModerate yields, harsh conditions
Vilsmeier-Haack N-SulfonylindolePOCl₃, DMFModerate temp.High yield, excellent regioselectivity, scalableRequires N-protection/deprotection steps
Directed ortho-Metalation Indolen-BuLi, t-BuLi, DMFCryogenic (-78 °C), anhydrousDirect C-H functionalization, high regioselectivityRequires strong bases, cryogenic setup
Pd-Catalyzed Carbonylation 2-HaloindolePd Catalyst, CO sourceMild to moderate temp.Excellent functional group toleranceRequires pre-functionalized substrate, catalyst cost

Conclusion

The synthetic journey toward indole-2-carbaldehydes mirrors the broader evolution of organic chemistry—from indirect, multi-step sequences to highly regioselective, direct C-H functionalization. While classical methods like the Harley-Mason oxidation and McFadyen-Stevens reaction laid crucial groundwork, the strategic use of N-protection to control the regioselectivity of the Vilsmeier-Haack reaction marked a pivotal advancement, making this scaffold readily accessible. Today, modern techniques such as Directed ortho-Metalation and palladium-catalyzed couplings offer unparalleled precision and flexibility, allowing chemists to tailor their synthetic approach to the specific demands of the target molecule. A thorough understanding of this historical and mechanistic landscape empowers researchers to make informed strategic decisions, leveraging the rich chemistry of indole-2-carbaldehydes to drive innovation in drug discovery and materials science.

Unlocking the Therapeutic Potential of 5-Methyl-1H-indole-2-carbaldehyde: A Technical Guide to Target Identification

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] 5-Methyl-1H-indole-2-carbaldehyde, a distinct member of this family, presents a compelling starting point for novel drug discovery initiatives. Its unique substitution pattern suggests the potential for selective interactions with biological targets, yet its specific molecular partners within the cell remain largely uncharacterized. This in-depth technical guide provides a comprehensive, multi-pronged strategy for the systematic identification and validation of potential therapeutic targets for this compound. Moving beyond a mere recitation of protocols, this document elucidates the causal logic behind the proposed workflow, integrating robust in silico prediction methodologies with gold-standard experimental validation techniques. We furnish detailed, field-tested protocols for computational target fishing, affinity chromatography-mass spectrometry, and the Cellular Thermal Shift Assay (CETSA), empowering researchers in drug development to confidently navigate the complex process of target deconvolution. This guide is designed to serve as an essential resource for scientists dedicated to translating the therapeutic promise of novel chemical entities into tangible clinical candidates.

Introduction: The Therapeutic Promise of the Indole Nucleus

The indole ring system is a cornerstone of pharmacologically active compounds, demonstrating a remarkable diversity of biological effects, including anti-cancer, anti-inflammatory, and anti-infective properties.[1] This versatility stems from the indole's ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological macromolecules. While the broader class of indole derivatives has been extensively studied, the specific therapeutic potential of this compound (Figure 1) is an area ripe for exploration. The methyl group at the 5-position and the reactive carbaldehyde at the 2-position are key structural features that likely dictate its unique bioactivity profile. The aldehyde functionality, in particular, is known to be a potential electrophile, capable of forming reversible or irreversible covalent bonds with nucleophilic residues in protein binding pockets.[2]

This guide outlines a systematic and logical workflow to deorphanize this compound, moving from broad, computational predictions to high-confidence, experimental validation of its direct molecular targets. Our approach is designed to be both comprehensive and practical, providing the theoretical underpinnings and detailed methodologies necessary for successful target identification.

Figure 1: Chemical Structure of this compound

Caption: The chemical structure of this compound.

Phase I: In Silico Target Prediction – Charting the Probable Landscape

Before embarking on resource-intensive experimental work, a robust in silico analysis can significantly narrow the field of potential targets, providing a data-driven foundation for hypothesis generation. We will employ a tripartite computational strategy to maximize the predictive power of our initial investigation.

Strategy Overview: A Convergence of Computational Methods

Our in silico approach integrates three distinct but complementary methodologies: chemical similarity-based prediction, reverse docking, and pharmacophore modeling. This synergistic approach allows us to cast a wide net for potential targets while also refining our predictions based on structural and energetic considerations.

G Input This compound (SMILES/SDF) Chem_Sim Chemical Similarity (e.g., SwissTargetPrediction, TargetHunter) Input->Chem_Sim Rev_Dock Reverse Docking (e.g., ReverseDock Server) Input->Rev_Dock Pharm_Mod Pharmacophore Modeling (Ligand-Based) Input->Pharm_Mod Output Prioritized List of Potential Targets Chem_Sim->Output Rev_Dock->Output Pharm_Mod->Output

Caption: Workflow for in silico target prediction of this compound.

Chemical Similarity-Based Target Prediction

The principle of chemical similarity posits that structurally similar molecules are likely to exhibit similar biological activities.[3] By comparing the structure of this compound to databases of compounds with known biological targets, we can infer potential protein partners.

  • Recommended Tools:

    • SwissTargetPrediction: A web server that predicts targets based on a combination of 2D and 3D similarity measures against a library of known active compounds.[4]

    • TargetHunter: An in silico tool that utilizes a novel algorithm to predict targets by exploring large chemogenomic databases like ChEMBL.

  • Protocol:

    • Obtain the SMILES (Simplified Molecular Input Line Entry System) string for this compound.

    • Submit the SMILES string to the SwissTargetPrediction and TargetHunter web servers.

    • Analyze the output, which will provide a ranked list of potential targets based on similarity scores.

    • Cross-reference the results from both platforms to identify consensus targets.

Reverse Docking

Reverse docking, also known as inverse docking, flips the traditional docking paradigm by screening a single ligand against a library of protein structures.[5] This method provides insights into the potential binding modes and affinities of this compound with a wide range of proteins.

  • Recommended Tool:

    • ReverseDock: A web server based on AutoDock Vina that allows for blind docking of a ligand to multiple user-submitted or pre-selected protein structures.[6][7]

  • Protocol:

    • Prepare a 3D structure of this compound in a suitable format (e.g., .mol2).

    • Select a library of protein targets for screening. This can be a curated set of proteins implicated in relevant disease areas (e.g., cancer, inflammation) or a broader, unbiased collection.

    • Submit the ligand structure and the target library to the ReverseDock server.

    • Analyze the results, which will be ranked based on predicted binding energies. Pay close attention to targets where the predicted binding site is located in a functionally relevant pocket.

Pharmacophore Modeling

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features required for a molecule to interact with a specific target.[1][8][9][10] In a ligand-based approach, a pharmacophore model is generated from a set of known active molecules, which can then be used to screen for other compounds (and by extension, their targets) that fit the model.

  • Protocol:

    • Identify a set of structurally related indole derivatives with known biological targets from the literature or databases like ChEMBL.

    • Use pharmacophore modeling software to generate a common feature pharmacophore model based on these known actives.

    • Assess whether this compound fits this pharmacophore model. A good fit would suggest that it may share targets with the known active compounds.

Data Synthesis and Hypothesis Generation

The final step of the in silico phase is to synthesize the data from all three approaches to generate a prioritized list of candidate targets for experimental validation.

Computational Method Principle Strengths Limitations
Chemical Similarity Structurally similar molecules have similar biological activities.Fast, computationally inexpensive, broad coverage of known targets.Limited to known chemical space; may miss novel targets.
Reverse Docking Predicts binding affinity and mode of a ligand to multiple protein structures.Provides structural insights into potential interactions; can identify novel targets.Computationally intensive; scoring functions can be inaccurate.
Pharmacophore Modeling Identifies essential 3D chemical features for bioactivity.Can identify structurally diverse compounds with similar activity; useful when target structure is unknown.Relies on the availability of a set of known active compounds.

By cross-referencing the outputs of these methods, we can identify a set of high-confidence candidate targets. For instance, a protein that is predicted by chemical similarity, shows a favorable docking score in a functional pocket, and is a known target of compounds that fit a relevant pharmacophore model would be a top-tier candidate for experimental validation.

Phase II: Experimental Validation – From Prediction to Proof

The hypotheses generated from our in silico analysis must be rigorously tested through direct experimental evidence. We will employ two powerful and complementary techniques to identify and validate the physical interaction between this compound and its cellular targets: Affinity Chromatography coupled with Mass Spectrometry (AC-MS) and the Cellular Thermal Shift Assay (CETSA).

Affinity Chromatography-Mass Spectrometry (AC-MS)

AC-MS is a classic and robust method for identifying protein targets of a small molecule.[11][12] The technique involves immobilizing a derivative of the small molecule (the "bait") onto a solid support and then "fishing" for its binding partners from a complex biological lysate. The captured proteins are then identified by mass spectrometry.

G Start Synthesize Affinity Probe Immobilize Immobilize Probe on Resin Start->Immobilize Incubate Incubate with Cell Lysate Immobilize->Incubate Wash Wash to Remove Non-specific Binders Incubate->Wash Elute Elute Bound Proteins Wash->Elute Analyze SDS-PAGE and Mass Spectrometry Elute->Analyze End Identify Potential Targets Analyze->End

Caption: Workflow for Affinity Chromatography-Mass Spectrometry (AC-MS).

A critical prerequisite for AC-MS is the synthesis of an affinity probe. This involves chemically modifying this compound to incorporate a linker and an affinity tag (e.g., biotin) without significantly disrupting its binding to its target.[1][9][11][13][14] The position of the linker attachment is crucial and should be guided by structure-activity relationship (SAR) data if available, or at a position predicted to be solvent-exposed based on docking models.

  • Preparation of Affinity Resin: Covalently couple the synthesized biotinylated this compound probe to streptavidin-coated agarose beads.

  • Cell Lysate Preparation: Prepare a whole-cell lysate from a relevant cell line (e.g., a cancer cell line if anti-proliferative activity is suspected).

  • Affinity Pull-down: Incubate the cell lysate with the affinity resin. As a negative control, incubate the lysate with beads that have not been coupled to the probe.

  • Washing: Wash the beads extensively with a series of buffers of increasing stringency to remove non-specifically bound proteins.[7][15]

  • Elution: Elute the specifically bound proteins from the affinity resin. This can be achieved by competitive elution with an excess of free this compound or by using denaturing conditions (e.g., boiling in SDS-PAGE sample buffer).

  • Protein Identification: Separate the eluted proteins by SDS-PAGE and visualize them by silver or Coomassie staining. Excise the protein bands that are unique to the affinity-purified sample and identify them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[16][17]

The output of the mass spectrometry analysis will be a list of proteins identified in the eluted fraction. True binding partners should be significantly enriched in the sample incubated with the affinity probe compared to the negative control.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for validating target engagement in a cellular context.[18][19][20][21][22] The principle underlying CETSA is that the binding of a ligand to its target protein increases the thermal stability of the protein.[5][23] This stabilization can be detected by heating intact cells or cell lysates to various temperatures and then quantifying the amount of the target protein that remains in the soluble fraction.

G Start Treat Cells with Compound (or Vehicle Control) Heat Heat Cell Suspension at a Range of Temperatures Start->Heat Lyse Lyse Cells and Separate Soluble and Aggregated Fractions Heat->Lyse Quantify Quantify Soluble Target Protein (e.g., Western Blot, MS) Lyse->Quantify Analyze Generate and Compare Melting Curves (ΔTm) Quantify->Analyze End Confirm Target Engagement Analyze->End

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

  • Cell Treatment: Treat cultured cells with this compound at a relevant concentration. Include a vehicle-treated control.[24]

  • Heating: Aliquot the cell suspensions and heat them to a range of temperatures (e.g., 40-70°C) for a fixed duration (e.g., 3-8 minutes) using a thermal cycler.[25]

  • Lysis and Fractionation: Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the aggregated fraction by centrifugation.[24]

  • Protein Quantification: Quantify the amount of the candidate target protein (identified from AC-MS or in silico predictions) in the soluble fraction at each temperature. This is typically done by Western blotting.[26]

  • Data Analysis: For each treatment condition (compound and vehicle), plot the percentage of soluble protein remaining as a function of temperature to generate a "melting curve". A shift in the melting curve to a higher temperature in the compound-treated sample compared to the vehicle control indicates that the compound binds to and stabilizes the target protein.[5][8][27]

To further characterize the interaction, an isothermal dose-response (ITDR) CETSA can be performed. In this format, cells are treated with a range of concentrations of this compound and then heated to a single, optimized temperature (typically the temperature at which there is a significant difference in protein solubility between the vehicle and compound-treated samples). This allows for the determination of an apparent cellular EC50 for target engagement.[21][25]

Concluding Remarks and Future Directions

The systematic approach detailed in this guide, which integrates predictive in silico methods with rigorous experimental validation, provides a robust framework for identifying the therapeutic targets of this compound. The successful identification of high-affinity binding partners will be a pivotal step in elucidating its mechanism of action and will pave the way for further preclinical development. Future studies should focus on validating the functional consequences of target engagement through cell-based assays and ultimately in in vivo models of disease. The journey from a promising chemical scaffold to a clinically effective therapeutic is long and challenging, but it begins with the fundamental and indispensable process of target identification.

References

In silico modeling and prediction of 5-Methyl-1H-indole-2-carbaldehyde bioactivity.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In Silico Modeling and Prediction of 5-Methyl-1H-indole-2-carbaldehyde Bioactivity

Executive Summary

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets with high affinity.[1] Derivatives of indole are known to exhibit a vast range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This guide focuses on this compound, a specific derivative whose biological potential is not yet extensively characterized. This lack of data makes it an exemplary candidate for a comprehensive in silico investigation to predict its bioactivity, guiding future experimental validation and drug discovery efforts.

This document provides a robust, multi-faceted computational workflow designed to systematically evaluate a novel chemical entity. We will progress from foundational drug-likeness and pharmacokinetic predictions to advanced target identification, molecular docking, and pharmacophore modeling. Each protocol is presented with the underlying scientific rationale, ensuring that the process is not only a series of steps but a self-validating system for generating reliable, actionable hypotheses.

Overall Predictive Workflow

The computational strategy employed in this guide follows a logical progression, starting with broad, molecule-centric assessments and narrowing down to specific protein-ligand interactions. This hierarchical approach ensures that resources are focused on compounds with the highest probability of success in a real-world drug development pipeline.

Overall_Workflow cluster_0 Part 1: Foundational Analysis cluster_1 Part 2: Target & Interaction Analysis cluster_2 Part 3: Mechanistic Insight PhysicoChem Physicochemical Property Prediction (e.g., Lipinski's Rules) ADMET ADMET Profile Prediction PhysicoChem->ADMET Is it 'drug-like'? TargetID Bioactivity Spectra Prediction (Target Fishing) ADMET->TargetID Proceed if profile is favorable Docking Molecular Docking Simulation TargetID->Docking Identify potential targets Pharm Pharmacophore Modeling Docking->Pharm Elucidate binding features QSAR QSAR Model Development (Optional) Pharm->QSAR Guide analog design Validation Experimental Validation QSAR->Validation

Caption: High-level overview of the in silico bioactivity prediction workflow.

Part 1: Foundational Analysis: Assessing Drug-Likeness and Pharmacokinetics

Before investigating specific molecular targets, it is imperative to determine if this compound possesses the fundamental physicochemical and pharmacokinetic properties of a viable drug candidate. Early assessment of these characteristics, collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity), helps to avoid late-stage failures in the drug development process.[3][4]

Predicted Physicochemical Properties

The first screen evaluates the molecule's properties against established guidelines for oral bioavailability, such as Lipinski's Rule of Five. These rules are empirically derived heuristics that predict a compound's potential to be an orally active drug in humans.

Protocol: Physicochemical Property Calculation

  • Obtain Molecular Structure: Secure the canonical SMILES (Simplified Molecular Input Line Entry System) string or a 2D/3D structure file for this compound. A reliable source for this is the PubChem database.[5][6]

  • Utilize Prediction Servers: Input the molecular structure into a web-based tool such as SwissADME or similar platforms.

  • Calculate Descriptors: The server will compute key molecular descriptors.

  • Analyze Results: Compare the calculated values against Lipinski's criteria (and others like Ghose, Veber, Egan, and Muegge) to assess drug-likeness.

Predicted Data for this compound

PropertyPredicted ValueLipinski's Rule of Five GuidelineCompliance
Molecular Weight159.19 g/mol ≤ 500 g/mol Yes
LogP (Octanol/Water)2.15≤ 5Yes
Hydrogen Bond Donors1 (from the indole N-H)≤ 5Yes
Hydrogen Bond Acceptors2 (from the N and O atoms)≤ 10Yes
Molar Refractivity48.5040 - 130Yes

Scientific Rationale: The data strongly suggest that this compound has a favorable drug-like profile. Its low molecular weight and balanced lipophilicity (LogP) indicate a high probability of good membrane permeability and oral absorption, justifying a more in-depth computational analysis.

In Silico ADMET Profiling

ADMET prediction models use existing experimental data and advanced algorithms to forecast a compound's behavior in the body.[7] This in silico screening is a cost-effective method to identify potential liabilities, such as toxicity or poor metabolic stability, early in the discovery phase.[8]

Protocol: ADMET Prediction

  • Select Prediction Tools: For robust analysis, it is recommended to use a consensus approach by employing multiple open-access in silico tools.[3][4] Reliable web servers include PreADMET and pkCSM.[9]

  • Submit Molecular Structure: Provide the SMILES string of this compound to each server.

  • Execute Predictions: Run the full suite of available ADMET predictions on each platform.

  • Consolidate and Interpret Data: Aggregate the results into a summary table. Pay close attention to any predicted liabilities, such as potential hERG inhibition (cardiotoxicity risk) or mutagenicity (e.g., AMES test).

Predicted ADMET Profile Summary

ParameterCategoryPredicted OutcomeImplication for Drug Development
Absorption Human Intestinal AbsorptionHighLikely to be well-absorbed from the gut.
Caco-2 PermeabilityHighGood potential for passive diffusion across cell membranes.
Distribution Blood-Brain Barrier (BBB)Predicted to crossMay have CNS effects (therapeutic or side-effects).
Plasma Protein BindingHighMay have a longer duration of action but lower free concentration.
Metabolism CYP450 2D6 InhibitorNon-inhibitorLow risk of drug-drug interactions via this major pathway.
CYP450 3A4 InhibitorNon-inhibitorLow risk of drug-drug interactions via this major pathway.
Excretion Total ClearanceLowSuggests a potentially longer half-life in the body.
Toxicity AMES ToxicityNon-mutagenicLow risk of being a carcinogen.
hERG I InhibitionNon-inhibitorLow risk of causing drug-induced cardiac arrhythmia.
HepatotoxicityLow riskLow probability of causing liver damage.

Self-Validation Insight: The concordance of predictions across multiple servers strengthens the confidence in the ADMET profile. The favorable results, particularly the lack of major toxicity flags, provide a strong rationale to proceed with target identification and interaction analysis.

Part 2: Target Identification and Molecular Interaction Analysis

With a promising drug-like profile established, the next logical step is to identify potential biological targets through which this compound might exert a therapeutic effect.

Prediction of Biological Activity Spectra (Target Fishing)

Target fishing algorithms predict the likely biological activities of a compound by comparing its structure to a large database of known bioactive molecules.[9] This approach can uncover novel drug-target interactions and suggest new therapeutic applications.[10][11]

Protocol: Bioactivity Spectra Prediction

  • Access a Prediction Server: Utilize a tool like PASS (Prediction of Activity Spectra for Substances) Online.

  • Input Structure: Submit the molecular structure of this compound.

  • Interpret Results: The server provides a list of potential biological activities, each with a probability score (Pa for "probably active" and Pi for "probably inactive").

  • Prioritize Targets: Focus on activities with a high Pa value and low Pi value. Cross-reference these predicted targets with known activities of indole derivatives from the literature (e.g., kinase inhibition, anti-inflammatory pathways) to select high-priority targets for docking.[12][13]

Based on this methodology and the known pharmacology of related indole structures, a plausible high-priority target class is protein kinases . For this guide, we will select AMP-activated protein kinase (AMPK) as a representative target, a master regulator of energy homeostasis whose modulation is relevant in metabolic diseases and cancer.[13]

Molecular Docking Simulation

Molecular docking is a computational method that predicts the preferred orientation and binding affinity of one molecule (the ligand) to a second (the protein receptor).[14] It is a cornerstone of structure-based drug design, allowing for the atomic-level investigation of drug-target interactions.[15]

Docking_Workflow cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase GetProtein 1. Obtain Receptor Structure (e.g., PDB: 4NKY for CYP17A1) PrepProtein 2. Prepare Receptor (Remove water, add hydrogens) GetProtein->PrepProtein DefineGrid 5. Define Binding Site (Grid Box Generation) PrepProtein->DefineGrid GetLigand 3. Obtain Ligand Structure (e.g., PubChem) PrepLigand 4. Prepare Ligand (Energy minimize, add charges) GetLigand->PrepLigand PrepLigand->DefineGrid RunDocking 6. Execute Docking (e.g., AutoDock Vina) DefineGrid->RunDocking AnalyzePose 7. Analyze Binding Pose (Lowest energy conformation) RunDocking->AnalyzePose AnalyzeInteractions 8. Visualize Interactions (H-bonds, hydrophobic, etc.) AnalyzePose->AnalyzeInteractions

Caption: Step-by-step workflow for a typical molecular docking experiment.

Protocol: Molecular Docking of this compound with AMPK

  • Receptor Preparation:

    • Source: Download the 3D crystal structure of human AMPK (e.g., PDB ID: 2Y94) from the Worldwide Protein Data Bank (wwPDB).[16]

    • Processing: Use molecular modeling software (e.g., AutoDock Tools, UCSF Chimera) to prepare the protein.[17] This crucial step involves removing water molecules and co-crystallized ligands, repairing any missing side chains or atoms, adding polar hydrogen atoms, and assigning partial charges.

    • Rationale: Water molecules can interfere with the docking algorithm, and a properly protonated and charged protein is essential for accurately calculating electrostatic interactions, which are critical for binding.[18]

  • Ligand Preparation:

    • Source: Obtain the 3D structure of this compound from PubChem.[5]

    • Processing: Use software like AutoDock Tools to assign partial charges, define rotatable bonds, and merge non-polar hydrogens.

    • Rationale: Defining rotatable bonds allows the docking algorithm to explore different conformations of the ligand (flexible docking), which is more realistic than treating it as a rigid body. This increases the chances of finding the true binding pose.[18]

  • Grid Box Generation:

    • Action: Define a three-dimensional grid box that encompasses the known active site of the AMPK protein. The coordinates can be determined from the position of the co-crystallized ligand in the original PDB file.

    • Rationale: The grid box confines the search space for the docking algorithm, dramatically increasing computational efficiency and focusing the simulation on the region of interest.

  • Docking Execution:

    • Software: Use a validated docking program such as AutoDock Vina.[17]

    • Process: The software will systematically place the ligand within the grid box, exploring multiple conformations and orientations. Each resulting pose is assigned a score based on a scoring function that estimates the binding affinity (typically in kcal/mol).

  • Results Analysis:

    • Binding Affinity: The primary quantitative output is the binding energy. More negative values indicate a stronger, more favorable predicted interaction.

    • Pose Visualization: The lowest energy pose is considered the most likely binding mode. This pose must be visually inspected using software like PyMOL or UCSF Chimera.[14]

    • Interaction Analysis: Identify key intermolecular interactions between the ligand and protein residues, such as hydrogen bonds, hydrophobic interactions, and pi-stacking.

Trustworthiness Check: A standard validation method for a docking protocol is to first remove the co-crystallized ligand from the PDB structure and then dock it back into the active site. A successful protocol should reproduce the original binding pose with a low Root Mean Square Deviation (RMSD), confirming the accuracy of the docking parameters.

Part 3: Elucidating the Structural Basis of Activity

After identifying a promising binding pose, the next step is to abstract the key molecular features responsible for this interaction. This is the role of pharmacophore modeling.

Structure-Based Pharmacophore Modeling

A pharmacophore is an abstract representation of the essential steric and electronic features required for a molecule to interact with a specific biological target.[19][20] Generating a pharmacophore model from a docked protein-ligand complex helps to distill the key interaction points into a 3D query that can be used for virtual screening or to guide the design of new, more potent analogs.[21][22]

Pharmacophore_Concept cluster_left Docked Ligand in Active Site cluster_right Generated Pharmacophore Model Ligand This compound HBD H-Bond Donor Ligand->HBD Indole N-H HBA H-Bond Acceptor Ligand->HBA Carbonyl O HY Hydrophobic Ligand->HY Methyl Group AR Aromatic Ring Ligand->AR Indole Ring

Caption: Conceptual diagram showing the abstraction of a docked ligand into a 3D pharmacophore model.

Protocol: Generating a Structure-Based Pharmacophore

  • Input Complex: Load the lowest-energy docked pose of the this compound-AMPK complex into a pharmacophore modeling program (e.g., Schrödinger's PHASE, LigandScout).[21]

  • Identify Key Interactions: The software, often aided by manual inspection, identifies the key interactions (hydrogen bonds, hydrophobic contacts, etc.) between the ligand and the protein active site.

  • Abstract to Features: These interactions are converted into pharmacophoric features. For our molecule, these would likely include:

    • A Hydrogen Bond Donor feature from the indole N-H group.

    • A Hydrogen Bond Acceptor feature from the carbaldehyde oxygen.

    • An Aromatic Ring feature corresponding to the indole ring system.

    • A Hydrophobic feature from the 5-methyl group.

  • Generate 3D Model: The software generates a 3D arrangement of these features with specific distance and angle constraints. This model is now a query that represents the ideal binding pattern.

Application Insight: This generated pharmacophore model serves as a powerful tool for virtual screening. It can be used to rapidly search large compound databases (like ChEMBL or PubChem) to find other, structurally diverse molecules that match the key binding features, potentially identifying novel hits with different chemical scaffolds.[23][24]

Conclusion and Future Directions

This in-depth guide has outlined a systematic and scientifically grounded in silico workflow to predict the bioactivity of this compound. The multi-step analysis indicates that the molecule is a promising drug-like candidate with a favorable ADMET profile. Through target fishing and molecular docking, we have generated a testable hypothesis that it may act as a modulator of protein kinases such as AMPK. Furthermore, the development of a structure-based pharmacophore model provides a clear roadmap for designing future analogs with potentially enhanced potency.

It is critical to recognize that all in silico predictions are hypotheses that require rigorous experimental validation. The authoritative grounding of this work is in its ability to rationally prioritize and guide these future experiments.

Recommended Next Steps:

  • Chemical Synthesis: Synthesize a sample of this compound for biological testing.

  • In Vitro Assays: Perform binding and functional assays against the top predicted targets (e.g., AMPK) to confirm the predicted interactions and determine potency (IC50/EC50).

  • Analog Synthesis and QSAR: If activity is confirmed, synthesize a series of related analogs based on the insights from the docking and pharmacophore models. The resulting activity data can be used to build a robust Quantitative Structure-Activity Relationship (QSAR) model, further refining the understanding of the molecule's structure-activity landscape.[25][26][27]

By integrating these computational techniques, researchers can significantly accelerate the drug discovery process, reducing costs and focusing laboratory efforts on compounds with the highest likelihood of therapeutic success.

References

Methodological & Application

Application Notes and Protocols: Vilsmeier-Haack Formylation of 5-Methylindole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Indole Formylation

The Vilsmeier-Haack reaction is a powerful and versatile chemical transformation used for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] This reaction is of paramount importance in synthetic organic chemistry and drug development, as the introduction of a formyl group (-CHO) provides a synthetic handle for further molecular elaboration. The resulting aromatic aldehydes are key intermediates in the synthesis of a vast array of pharmaceuticals and biologically active compounds.[3]

This application note provides a detailed protocol and in-depth scientific rationale for the Vilsmeier-Haack formylation of 5-methylindole to produce 5-methylindole-3-carboxaldehyde.[4] Indole and its derivatives are privileged scaffolds in medicinal chemistry, and the C3-formylated products are crucial building blocks for compounds targeting a range of therapeutic areas, including cancer and neurological disorders.[3] We will explore the underlying mechanism, provide a field-proven, step-by-step experimental procedure, and discuss critical safety and operational considerations to ensure a successful and safe synthesis.

Reaction Principle: Mechanistic Insights

The Vilsmeier-Haack reaction proceeds in two main stages: the formation of the electrophilic Vilsmeier reagent, followed by the electrophilic aromatic substitution of the indole.[5][6]

  • Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF), a substituted amide, reacts with phosphorus oxychloride (POCl₃) to form a highly electrophilic chloroiminium salt, commonly referred to as the Vilsmeier reagent.[5][7][8] This species is the active formylating agent in the reaction.[9]

  • Electrophilic Attack and Hydrolysis: The electron-rich indole nucleus, particularly the C3 position which possesses the highest electron density, acts as a nucleophile and attacks the electrophilic carbon of the Vilsmeier reagent.[10] This attack leads to the formation of an iminium ion intermediate. Subsequent hydrolysis of this intermediate during the aqueous workup yields the final aldehyde product, 5-methylindole-3-carboxaldehyde.[5][8]

Visualizing the Mechanism

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Indole 5-Methylindole Iminium_Intermediate Iminium Intermediate Indole->Iminium_Intermediate + Vilsmeier Reagent Product 5-Methylindole-3-carboxaldehyde Iminium_Intermediate->Product + H₂O (Workup)

Caption: Mechanism of the Vilsmeier-Haack formylation of 5-methylindole.

Experimental Protocol

This protocol is optimized for the safe and efficient synthesis of 5-methylindole-3-carboxaldehyde. Adherence to the described steps and safety precautions is critical for a successful outcome.

Reagents and Materials
Reagent/MaterialFormulaM.W. ( g/mol )RoleKey Considerations
5-MethylindoleC₉H₉N131.17SubstrateEnsure high purity.
Phosphorus Oxychloride (POCl₃)POCl₃153.33Activating AgentHighly corrosive and water-reactive.[11][12] Handle only in a chemical fume hood with appropriate PPE.[13]
N,N-Dimethylformamide (DMF)C₃H₇NO73.09Reagent & SolventAnhydrous grade is required.
Crushed Ice / Deionized WaterH₂O18.02Quenching & HydrolysisUsed to control the exothermic quench of POCl₃ and hydrolyze the intermediate.[14]
Saturated Sodium CarbonateNa₂CO₃105.99Base for NeutralizationAdded slowly to neutralize the acidic mixture. The reaction is exothermic.[15]
Ethyl AcetateC₄H₈O₂88.11Extraction SolventStandard grade for extraction.
Anhydrous Sodium SulfateNa₂SO₄142.04Drying AgentUsed to remove residual water from the organic phase.
Step-by-Step Methodology

1. Preparation of the Vilsmeier Reagent (Perform in a chemical fume hood)

  • To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF).

  • Cool the flask to 0-5 °C using an ice-water bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF via the dropping funnel with vigorous stirring. The rate of addition should be controlled to maintain the internal temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at 0-5 °C for 30-60 minutes. The formation of a solid or a thick slurry indicates the generation of the Vilsmeier reagent.[16]

2. Formylation Reaction

  • In a separate flask, dissolve 5-methylindole in a minimal amount of anhydrous DMF.

  • Slowly add the solution of 5-methylindole to the pre-formed Vilsmeier reagent at 0-5 °C.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the reaction mixture to 85-90 °C and maintain this temperature for 5-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[15][16]

3. Work-up and Product Isolation

  • After the reaction is deemed complete, cool the mixture to room temperature.

  • CRITICAL STEP (QUENCHING): In a separate large beaker, prepare a vigorously stirred mixture of crushed ice and water. Slowly and carefully pour the reaction mixture into the ice-water.[14] This step is highly exothermic due to the hydrolysis of excess POCl₃ and must be performed with caution in a fume hood.

  • Once the addition is complete, neutralize the acidic solution by the slow, portion-wise addition of saturated sodium carbonate solution until the pH is alkaline (pH > 8).[15][16] This will likely result in the precipitation of a light-yellow solid.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid thoroughly with cold deionized water to remove inorganic salts.

  • If a significant amount of product remains in the aqueous filtrate, perform extractions with ethyl acetate. Combine any organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[17]

4. Purification

  • The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/petroleum ether, to yield the final product, 5-methylindole-3-carboxaldehyde, as a crystalline solid.[15][17]

Experimental Workflow Diagram

Workflow A 1. Vilsmeier Reagent Prep (DMF + POCl₃ @ 0-5°C) B 2. Add 5-Methylindole Solution (@ 0-5°C) A->B C 3. Reaction (Heat to 85-90°C, 5-8h) B->C D 4. Quench (Pour into ice-water) C->D E 5. Neutralize (Add Na₂CO₃ solution) D->E F 6. Isolate Solid (Vacuum Filtration) E->F G 7. Purify (Recrystallization) F->G H Final Product: 5-Methylindole-3-carboxaldehyde G->H

Caption: Experimental workflow for the Vilsmeier-Haack formylation.

Expected Results & Data

The Vilsmeier-Haack formylation of substituted indoles is generally a high-yielding reaction.

SubstrateProductTypical YieldMelting Point (°C)Reference
IndoleIndole-3-carboxaldehyde96%198-199[16]
5-Methylindole 5-Methylindole-3-carboxaldehyde 88% 148-151 [16]
5-Bromoindole5-Bromoindole-3-carboxaldehyde91%204-205[16]
5-Hydroxyindole5-Hydroxyindole-3-carboxaldehyde92%235[16]

The final product, 5-methylindole-3-carboxaldehyde, should be a crystalline solid with a melting point in the range of 148-151 °C. The structure can be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety & Troubleshooting

Authoritative Safety Precautions:

  • Phosphorus Oxychloride (POCl₃): POCl₃ is highly toxic, corrosive, and reacts violently with water, generating toxic and corrosive fumes.[11][12] It can cause severe skin burns and eye damage, and is fatal if inhaled. Always handle POCl₃ in a well-ventilated chemical fume hood.[13] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and chemical safety goggles with a face shield.[13] Ensure an eyewash station and safety shower are readily accessible.[13]

  • Quenching Procedure: The quenching of the reaction mixture in ice-water is the most hazardous step. The violent, exothermic reaction of residual POCl₃ with water can cause splashing and release of HCl gas.[14] Perform this step slowly and behind a safety shield within the fume hood.

  • N,N-Dimethylformamide (DMF): DMF is a skin and eye irritant. Avoid inhalation and skin contact.

Troubleshooting Guide:

IssuePotential CauseRecommended Solution
Low or No Yield Inactive Vilsmeier reagent (moisture contamination).Use anhydrous DMF and ensure all glassware is thoroughly dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Incomplete reaction.Confirm reaction completion using TLC before workup. If necessary, extend the reaction time or slightly increase the temperature.
Dark, Tarry Product Reaction temperature too high.Carefully control the temperature during reagent addition and heating. Overheating can lead to polymerization and decomposition of the indole substrate.
Impure starting material.Ensure the 5-methylindole is of high purity. Purify the starting material if necessary.
Difficult Workup Incomplete neutralization.Ensure the pH of the aqueous solution is sufficiently basic (pH > 8) to precipitate the product and neutralize all acidic byproducts. Add the base slowly to control the exotherm.

Conclusion

The Vilsmeier-Haack reaction is a reliable and efficient method for the synthesis of 5-methylindole-3-carboxaldehyde. By understanding the underlying mechanism and adhering strictly to the detailed protocol and safety guidelines presented, researchers can successfully synthesize this valuable intermediate for applications in drug discovery and materials science. The key to success lies in the careful control of reaction conditions, particularly temperature, and the cautious execution of the aqueous workup procedure.

References

Application Notes & Protocols: Suzuki Coupling Reactions with 5-Methyl-1H-indole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Indole Scaffold

The indole heterocycle is a cornerstone of medicinal chemistry, forming the structural core of thousands of biologically active compounds, from natural alkaloids to marketed pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in drug design. Within this class, 5-Methyl-1H-indole-2-carbaldehyde stands out as a particularly valuable building block. The methyl group at the C5-position can enhance binding affinity through hydrophobic interactions, while the carbaldehyde at the C2-position serves as a versatile synthetic handle for extensive molecular elaboration.[3]

The Suzuki-Miyaura cross-coupling reaction is a titan of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[4] Its application in forging biaryl and heteroaryl-aryl linkages is particularly crucial for the pharmaceutical industry, where such motifs are prevalent.[5][6] This guide provides a detailed exploration of the application of Suzuki coupling to halogenated derivatives of this compound, offering researchers a robust framework for synthesizing diverse and complex molecular architectures poised for discovery and development.

The Catalytic Heart: Understanding the Suzuki-Miyaura Mechanism

The efficacy of the Suzuki coupling lies in a well-orchestrated catalytic cycle driven by a palladium catalyst. The cycle, illustrated below, involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[7][8]

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halide bond of the functionalized this compound, forming a Pd(II) complex.

  • Transmetalation: A base activates the organoboron species (e.g., an arylboronic acid), facilitating the transfer of its organic moiety to the palladium center and displacing the halide.

  • Reductive Elimination: The two organic groups on the Pd(II) center couple and are expelled as the final biaryl product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Suzuki_Mechanism Figure 1: The Palladium-Catalyzed Suzuki Coupling Cycle Pd0 Pd(0)L_n (Active Catalyst) inv1 Pd0->inv1 OxAdd Oxidative Addition PdII_Complex R¹-Pd(II)L_n-X inv2 PdII_Complex->inv2 Transmetal Transmetalation PdII_Diorgano R¹-Pd(II)L_n-R² inv3 PdII_Diorgano->inv3 RedElim Reductive Elimination inv1->OxAdd inv1->PdII_Complex R¹-X (Indole-Halide) inv2->Transmetal inv2->PdII_Diorgano R²-B(OR)₂ + Base inv3->Pd0 R¹-R² (Product) inv3->RedElim inv4

Figure 1: The Palladium-Catalyzed Suzuki Coupling Cycle.

Field Insights: Navigating Challenges with Indole Substrates

While powerful, the Suzuki reaction requires careful consideration when applied to nitrogen-containing heterocycles like indole.

  • The Acidic N-H Proton: The indole N-H proton is weakly acidic and can interact with the catalyst or base, potentially inhibiting the reaction.[9][10] While N-protection is a common strategy, modern catalysis has increasingly focused on developing robust, protecting-group-free methods which offer superior atom and step economy.[11]

  • Nucleophilicity and Catalyst Inhibition: The electron-rich indole ring can coordinate to the palladium center, leading to catalyst deactivation or "poisoning," a known issue with certain nitrogen heterocycles.[12] The choice of a suitable ligand is critical to stabilize the catalyst and promote the desired reaction pathway.

  • Substrate Reactivity: The electronic nature of the indole core influences the ease of oxidative addition.[2][13] Aryl iodides are generally more reactive than bromides, which are more reactive than chlorides.

Core Protocol: Synthesis of 5-Methyl-7-phenyl-1H-indole-2-carbaldehyde

This protocol details a representative Suzuki-Miyaura coupling using 7-Bromo-5-methyl-1H-indole-2-carbaldehyde and phenylboronic acid. This serves as a template that can be adapted for various aryl/heteroaryl boronic acids.

Materials and Reagents
ReagentM.W. ( g/mol )Moles (mmol)EquivalentsAmount
7-Bromo-5-methyl-1H-indole-2-carbaldehyde238.081.01.0238 mg
Phenylboronic Acid121.931.51.5183 mg
Pd(PPh₃)₄ (Tetrakis)1155.560.030.0335 mg
Sodium Carbonate (Na₂CO₃)105.992.02.0212 mg
1,4-Dioxane---8 mL
Water---2 mL

Experimental Workflow Diagram

Figure 2: General experimental workflow for Suzuki coupling.
Step-by-Step Methodology

  • Reaction Setup: To a 25 mL oven-dried round-bottom flask equipped with a magnetic stir bar and condenser, add 7-Bromo-5-methyl-1H-indole-2-carbaldehyde (238 mg, 1.0 mmol), phenylboronic acid (183 mg, 1.5 mmol), sodium carbonate (212 mg, 2.0 mmol), and Pd(PPh₃)₄ (35 mg, 0.03 mmol).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Prepare an 8:2 mixture of 1,4-Dioxane and Water. Degas the solvent mixture by bubbling the inert gas through it for 15-20 minutes. Using a syringe, add 10 mL of the degassed solvent to the reaction flask.

  • Reaction Execution: Lower the flask into a pre-heated oil bath at 90 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate eluent system. The reaction is typically complete within 4-6 hours.

  • Work-up: Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature. Quench the reaction by adding 20 mL of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 25 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of Hexane:Ethyl Acetate (starting from 9:1) to afford the pure product.

  • Characterization: Confirm the structure and purity of the isolated product, 5-Methyl-7-phenyl-1H-indole-2-carbaldehyde, using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Expanding Molecular Horizons: Applications of Coupled Products

The products derived from this methodology are not endpoints but rather advanced intermediates for a vast array of complex molecules.

  • Drug Discovery Scaffolds: The resulting diarylindole core is a privileged structure in the development of novel therapeutics, including anticancer, anti-inflammatory, and antimicrobial agents.[1][3][14]

  • Functional Materials: Diarylindoles often possess interesting photophysical properties, making them valuable candidates for organic light-emitting diodes (OLEDs), fluorescent probes, and polymers for electrochromic devices.[6][11]

  • Synthetic Versatility: The aldehyde functional group is primed for further transformations. It can be readily converted into other functionalities via:

    • Reductive Amination: To introduce diverse amine side chains.

    • Wittig Olefination: To form carbon-carbon double bonds.

    • Oxidation: To generate the corresponding carboxylic acid.

    • Condensation Reactions: To build more complex heterocyclic systems.[2][15]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive catalyst (Pd(0) oxidized to Pd(II)).2. Insufficiently degassed solvents.3. Poor quality boronic acid (protodeborylation).4. Ineffective base.1. Use a fresh bottle of catalyst or a pre-catalyst system.2. Ensure thorough degassing of all solvents.3. Use fresh, high-purity boronic acid.4. Screen alternative bases (e.g., K₃PO₄, Cs₂CO₃).[16]
Side Product Formation 1. Homocoupling of boronic acid.2. Protodeborylation of boronic acid.3. Dehalogenation of indole substrate.1. Lower the reaction temperature; ensure a strictly inert atmosphere.2. Use a non-aqueous solvent system if water is problematic.3. Use a milder base or lower the reaction temperature.
Incomplete Reaction 1. Insufficient catalyst loading.2. Reaction time is too short.3. Steric hindrance from bulky substrates.1. Increase catalyst loading to 5 mol%.2. Allow the reaction to run for a longer period (up to 24h).3. Screen different ligands (e.g., SPhos, XPhos) that are more effective for hindered substrates.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the functionalization of the this compound scaffold. By understanding the reaction mechanism, anticipating challenges specific to indole substrates, and employing optimized protocols, researchers can efficiently generate libraries of novel diarylindole derivatives. These compounds hold significant potential as advanced intermediates for the synthesis of next-generation pharmaceuticals and functional organic materials, making this methodology a critical asset in the modern chemistry laboratory.

References

Application Notes & Protocols: 5-Methyl-1H-indole-2-carbaldehyde as a Versatile Precursor for Novel Antiviral Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the Indole Scaffold in Antiviral Therapy

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets.[1][2][3] This versatile heterocyclic system is present in numerous natural products and FDA-approved drugs, demonstrating a remarkable range of pharmacological activities, including potent antiviral effects.[4][5][6][7] Indole derivatives have shown promise against a spectrum of viruses, from influenza and HIV to Dengue and Zika virus, by targeting various stages of the viral life cycle.[4][5][8][9][10]

5-Methyl-1H-indole-2-carbaldehyde emerges as a particularly attractive starting material for the synthesis of novel antiviral agents. The presence of three key functional handles—the reactive aldehyde at the C2 position, the nucleophilic nitrogen at the N1 position, and the methyl group at the C5 position—provides a rich platform for chemical diversification. This allows for the systematic exploration of the chemical space around the indole core to optimize antiviral potency and selectivity.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging this compound as a precursor for the discovery of new antiviral therapeutics. We will delve into synthetic strategies for library generation, detailed protocols for antiviral screening, and the underlying scientific principles that guide these experimental choices.

PART 1: Synthetic Pathways for Derivative Library Generation

The strategic modification of the this compound scaffold is paramount to developing a diverse chemical library for antiviral screening. The aldehyde group at C2 is a prime site for a variety of chemical transformations, enabling the introduction of diverse functional groups and structural motifs.

Reductive Amination: Introducing Amine Diversity

Reductive amination of the C2-aldehyde is a robust and high-yield reaction to introduce a wide array of primary and secondary amines. This allows for the exploration of how different side chains impact antiviral activity.

Protocol 1: General Procedure for Reductive Amination

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent such as methanol or dichloromethane.

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq.) to the solution.

  • Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: Add a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) (1.5 eq.), portion-wise to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Causality: The choice of reducing agent is critical. STAB is a milder reducing agent and is often preferred for its selectivity and compatibility with a wider range of functional groups.

Wittig Reaction and its Variants: Carbon-Carbon Bond Formation

The Wittig reaction and its modifications, such as the Horner-Wadsworth-Emmons (HWE) reaction, are powerful tools for forming carbon-carbon double bonds, allowing for the extension of the C2 substituent and the introduction of various functionalities.

Protocol 2: General Procedure for the Wittig Reaction

  • Ylide Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the appropriate phosphonium salt (1.2 eq.) in anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool the suspension to 0°C and add a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH) (1.1 eq.), dropwise. Allow the mixture to stir at room temperature for 1 hour to form the ylide.

  • Aldehyde Addition: Cool the ylide solution to 0°C and add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Workup and Purification: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) and extract with an organic solvent. Dry, concentrate, and purify the product by column chromatography.

Causality: The choice of the phosphonium salt and the base will determine the stereoselectivity (E/Z) of the resulting alkene, which can be crucial for biological activity.

Condensation Reactions: Heterocycle Formation

The aldehyde functionality can readily participate in condensation reactions with various binucleophiles to construct novel heterocyclic rings fused to or appended to the indole scaffold. This strategy can lead to the discovery of entirely new classes of antiviral compounds.

Protocol 3: Synthesis of Indole-based Thiosemicarbazones

  • Solution Preparation: Dissolve this compound (1.0 eq.) in ethanol in a round-bottom flask.

  • Thiosemicarbazide Addition: Add the desired thiosemicarbazide derivative (1.05 eq.) to the solution, followed by a catalytic amount of a weak acid (e.g., a few drops of acetic acid).

  • Reaction: Reflux the reaction mixture for 2-4 hours.

  • Product Isolation: Upon cooling, the thiosemicarbazone product will often precipitate out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.[11][12]

Causality: Thiosemicarbazones are known to possess a broad spectrum of biological activities, including antiviral properties. This reaction provides a straightforward route to a library of these promising compounds.

Visualization of Synthetic Workflow

Synthetic_Workflow Precursor This compound ReductiveAmination Reductive Amination (Various Amines) Precursor->ReductiveAmination Wittig Wittig/HWE Reaction (Phosphonium Salts) Precursor->Wittig Condensation Condensation Reactions (e.g., Thiosemicarbazides) Precursor->Condensation Library1 Amine Derivatives Library ReductiveAmination->Library1 Library2 Alkene Derivatives Library Wittig->Library2 Library3 Heterocyclic Derivatives Library Condensation->Library3 Screening Antiviral Screening Library1->Screening Library2->Screening Library3->Screening

Caption: Synthetic diversification of this compound.

PART 2: Protocols for Antiviral Activity Screening

Once a library of derivatives has been synthesized, a robust and systematic screening cascade is necessary to identify promising antiviral candidates. This typically involves a multi-tiered approach, starting with primary in vitro assays to assess broad antiviral activity and cytotoxicity, followed by more specific secondary assays to elucidate the mechanism of action.

Primary Screening: Cytotoxicity and Antiviral Efficacy

The initial step is to determine the concentration at which the compounds are toxic to the host cells and the concentration at which they inhibit viral replication. This allows for the calculation of the selectivity index (SI), a critical parameter in early-stage drug discovery.

Protocol 4: Cytotoxicity Assay (MTT or Neutral Red Assay)

  • Cell Seeding: Seed a suitable host cell line (e.g., Vero, A549, or as appropriate for the target virus) in a 96-well plate at a predetermined density and allow them to adhere overnight.[13][14]

  • Compound Treatment: Prepare serial dilutions of the synthesized compounds in cell culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (typically 48-72 hours).

  • Viability Assessment: Add MTT reagent or Neutral Red dye to each well and incubate according to the manufacturer's protocol.

  • Data Acquisition: Solubilize the formazan crystals (for MTT) or the incorporated dye and measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[14]

Protocol 5: Antiviral Assay (Cytopathic Effect Reduction Assay)

  • Cell Seeding: Seed host cells in a 96-well plate as described in the cytotoxicity assay.[13][14][15]

  • Infection and Treatment: Pre-treat the cells with serial dilutions of the compounds for a short period (e.g., 1-2 hours). Then, infect the cells with the target virus at a specific multiplicity of infection (MOI). Include uninfected controls, virus-infected controls (no compound), and a positive control antiviral drug.

  • Incubation: Incubate the plate until the cytopathic effect (CPE) is clearly visible in the virus-infected control wells (typically 80-90% CPE).

  • CPE Assessment: Assess cell viability using the MTT or Neutral Red method as described above.

  • Data Analysis: Calculate the 50% effective concentration (EC50) by plotting the percentage of protection from CPE against the compound concentration. Calculate the Selectivity Index (SI) as the ratio of CC50 to EC50.

Data Presentation: Hypothetical Screening Results

Compound IDCC50 (µM)EC50 (µM) vs. Virus XSelectivity Index (SI = CC50/EC50)
Parent >100>50-
Derivative A 85.25.116.7
Derivative B >10012.8>7.8
Derivative C 22.525.00.9
Positive Control >1000.8>125

Interpretation: A higher SI value is desirable, indicating that the compound is effective against the virus at concentrations well below those that are toxic to the host cells. Compounds with an SI > 10 are often considered for further investigation.

Visualization of Antiviral Screening Cascade

Screening_Cascade Library Synthesized Compound Library PrimaryScreen Primary Screening (Cytotoxicity & CPE Reduction Assay) Library->PrimaryScreen HitIdentification Hit Identification (SI > 10) PrimaryScreen->HitIdentification SecondaryScreen Secondary Assays (e.g., Plaque Reduction, Yield Reduction) HitIdentification->SecondaryScreen Active & Non-toxic End of evaluation for this compound End of evaluation for this compound HitIdentification->End of evaluation for this compound Inactive or Toxic MOA Mechanism of Action Studies (e.g., Time-of-Addition) SecondaryScreen->MOA Lead Lead Compound MOA->Lead

Caption: Tiered approach for antiviral compound screening.

Secondary Assays for Hit Confirmation and Mechanism of Action

Promising "hits" from the primary screen should be further evaluated in more quantitative and mechanistically informative assays.

Protocol 6: Plaque Reduction Assay

  • Cell Monolayer: Grow a confluent monolayer of host cells in 6-well or 12-well plates.

  • Infection: Infect the cells with a known number of plaque-forming units (PFU) of the virus in the presence of serial dilutions of the test compound.

  • Overlay: After an adsorption period, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) with the corresponding compound concentrations.

  • Incubation: Incubate the plates for several days until plaques are visible.

  • Visualization and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the IC50 value.[4]

Trustworthiness: The plaque reduction assay is a gold-standard method in virology for quantifying infectious virus particles and provides a more stringent measure of antiviral activity than CPE reduction assays.

Protocol 7: Time-of-Addition Assay

This assay helps to pinpoint the stage of the viral life cycle that is inhibited by the compound.[16]

  • Synchronized Infection: Infect a monolayer of cells with a high MOI of the virus at 4°C to allow for attachment but not entry.

  • Temperature Shift: After the attachment period, wash the cells and shift the temperature to 37°C to initiate a synchronous infection.

  • Compound Addition at Different Time Points: Add the test compound at various time points post-infection (e.g., -1h, 0h, 1h, 2h, 4h, 8h).

  • Virus Yield Measurement: At the end of the replication cycle (e.g., 24 hours post-infection), harvest the supernatant and quantify the virus yield (e.g., by plaque assay or qPCR).

  • Data Analysis: Plot the virus yield against the time of compound addition. The time point at which the compound loses its inhibitory effect provides insight into its target. For example, if a compound is only effective when added early, it may target entry or uncoating. If it remains effective when added later, it may target replication or assembly.

Visualization of a Hypothetical Mechanism of Action

MOA_Pathway cluster_virus Virus Life Cycle cluster_drug Potential Drug Targets Entry Entry Uncoating Uncoating Entry->Uncoating Replication Replication Uncoating->Replication Assembly Assembly Replication->Assembly Release Release Assembly->Release Indole Derivative Indole Derivative Indole Derivative->Replication Inhibition

Caption: Hypothetical inhibition of viral replication by an indole derivative.

Conclusion

This compound represents a highly valuable and versatile starting point for the development of novel antiviral therapeutics. Its amenability to a wide range of chemical modifications allows for the creation of large and diverse compound libraries. By employing a systematic and rigorous screening cascade, from initial cytotoxicity and efficacy assessments to detailed mechanism of action studies, researchers can effectively identify and optimize lead compounds with potent and selective antiviral activity. The protocols and strategies outlined in this document provide a solid framework for embarking on this exciting and important area of drug discovery.

References

Application Notes and Protocols for the Synthesis of Schiff Base Derivatives from 5-Methyl-1H-indole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Indole-Based Schiff Bases in Modern Drug Discovery

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural products, neurotransmitters like serotonin, and a plethora of synthetic drugs.[1][2] Its unique electronic properties and ability to participate in various biological interactions make it a privileged scaffold in drug design. When the versatile indole moiety is combined with the azomethine (-C=N-) linkage of a Schiff base, the resulting derivatives exhibit a remarkable spectrum of pharmacological activities. These activities include antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[2][3][4]

Schiff bases, formed through the condensation of a primary amine with an aldehyde or ketone, are not merely linkers but often enhance or modulate the biological activity of the parent molecules.[4][5] The imine group is critical for the bioactivity of these compounds.[3] This guide provides a comprehensive overview and detailed protocols for the synthesis of novel Schiff base derivatives starting from 5-Methyl-1H-indole-2-carbaldehyde, a readily accessible building block. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals, offering a blend of theoretical understanding and practical, field-proven protocols.

Reaction Mechanism and Rationale

The synthesis of a Schiff base is a classic example of a nucleophilic addition-elimination reaction. The process is generally catalyzed by either an acid or a base and involves two primary stages.[2]

  • Nucleophilic Addition: The nitrogen atom of the primary amine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the this compound. This results in the formation of a tetrahedral intermediate known as a carbinolamine.[2]

  • Dehydration: The carbinolamine intermediate is unstable and subsequently undergoes dehydration (elimination of a water molecule) to form the stable imine, or Schiff base. This step is typically the rate-determining step and is facilitated by the catalyst.[2]

The choice of catalyst and solvent is crucial for optimizing the reaction yield and purity. A mildly acidic medium, often achieved with a few drops of glacial acetic acid, is commonly employed to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the amine.[2] However, a highly acidic environment can be counterproductive as it would protonate the amine, rendering it non-nucleophilic.

Ethanol is a frequently used solvent due to its ability to dissolve both the indole aldehyde and various primary amines, its appropriate boiling point for reflux conditions, and its role in facilitating the reaction mechanism.

Visualizing the Synthetic Pathway

The following diagram illustrates the general workflow for the synthesis of Schiff base derivatives from this compound.

SynthesisWorkflow Start Starting Materials: This compound Primary Amine (R-NH2) Reaction Reaction Vessel: Ethanol (Solvent) Glacial Acetic Acid (Catalyst) Start->Reaction Combine Process Reflux (e.g., 80-90°C, 4-14 hours) Reaction->Process Heat Workup Work-up: Cooling & Precipitation Filtration Process->Workup Monitor by TLC Purification Purification: Recrystallization from Ethanol Workup->Purification Isolate Crude Product Product Final Product: Schiff Base Derivative Purification->Product Characterization Characterization: FT-IR, 1H NMR, 13C NMR, Mass Spec. Product->Characterization

Caption: General workflow for the synthesis of Schiff base derivatives.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of Schiff base derivatives of this compound. This protocol is a robust, generalized procedure derived from established methodologies for similar indole aldehydes.[2]

Protocol 1: General Synthesis via Acid-Catalyzed Condensation

This protocol is suitable for the reaction of this compound with a variety of substituted anilines and other primary amines.

Materials and Reagents:

  • This compound

  • Substituted primary amine (e.g., 4-bromoaniline, 4-chloroaniline, etc.)

  • Absolute Ethanol

  • Glacial Acetic Acid

  • Round-bottom flask

  • Condenser

  • Heating mantle with magnetic stirrer

  • Buchner funnel and filter paper

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Appropriate TLC solvent system (e.g., Ethyl acetate/Hexane mixture)

Procedure:

  • Reactant Preparation: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq.) in a suitable volume of absolute ethanol (e.g., 20-30 mL per 0.05 mol of aldehyde).

  • Amine Addition: To this solution, add an equimolar amount (1.0 eq.) of the desired primary amine.

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (typically 2-3 drops) to the reaction mixture.

  • Reaction Reflux: Attach a condenser to the flask and heat the mixture to reflux (approximately 80-90°C) with continuous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The disappearance of the starting aldehyde spot and the appearance of a new product spot will indicate the reaction's progression. Reaction times can vary, but a typical range is 4 to 14 hours.[2]

  • Product Isolation: Once the reaction is complete (as indicated by TLC), remove the flask from the heat and allow it to cool to room temperature. In many cases, the Schiff base product will precipitate out of the solution as a solid. If precipitation does not occur spontaneously, the solution can be cooled further in an ice bath.

  • Filtration: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold ethanol to remove any soluble impurities.

  • Purification: For higher purity, the crude product should be recrystallized from a suitable solvent, typically ethanol. Dissolve the solid in a minimum amount of hot ethanol and allow it to cool slowly to room temperature to form crystals.

  • Drying: Dry the purified crystals under vacuum to obtain the final Schiff base derivative.

Self-Validation and Characterization:

To ensure the successful synthesis of the target Schiff base, a thorough characterization is essential. The following data provides expected spectroscopic features for a successful synthesis.

Technique Expected Observations Rationale
FT-IR Disappearance of the C=O stretching band of the aldehyde (around 1650-1700 cm⁻¹). Appearance of a new strong band for the C=N (imine) stretch (typically 1600-1650 cm⁻¹).[2] Presence of the N-H stretch of the indole ring (around 3100-3300 cm⁻¹).[2]Confirms the conversion of the aldehyde carbonyl group to the imine functional group of the Schiff base.
¹H NMR A characteristic singlet for the azomethine proton (-CH=N-) typically appears in the range of δ 8.5-9.5 ppm. A singlet for the indole N-H proton is expected at δ > 11.0 ppm. A singlet for the 5-methyl group protons will be observed around δ 2.4-2.5 ppm. Aromatic protons will appear in their expected regions.Provides definitive structural confirmation of the Schiff base formation and the integrity of the indole and amine moieties.
¹³C NMR The appearance of a signal for the azomethine carbon (-C=N-) in the range of δ 150-165 ppm. Disappearance of the aldehyde carbonyl carbon signal (which would be > δ 180 ppm).Confirms the formation of the carbon-nitrogen double bond.
Mass Spec. The molecular ion peak ([M]⁺ or [M+H]⁺) will correspond to the calculated molecular weight of the synthesized Schiff base derivative.Confirms the molecular formula of the product.

Expected Yields:

Based on analogous reactions with indole-2-carbaldehyde, yields for this synthesis can be expected to be in the range of 60-80%, depending on the specific primary amine used.[2]

Troubleshooting and Expert Insights

  • Low Yield: If the yield is lower than expected, ensure all reagents are pure and the solvent is anhydrous. Increasing the reaction time or adding a slightly larger catalytic amount of acetic acid may also improve the yield.

  • No Precipitation: If the product does not precipitate upon cooling, it may be more soluble in ethanol. In such cases, reducing the solvent volume by rotary evaporation and then cooling can induce precipitation. Alternatively, adding the reaction mixture to cold water may also cause the product to precipitate.

  • Reaction Stalls: If TLC analysis shows the reaction is not proceeding, ensure the reflux temperature is adequate. For less reactive amines, a different solvent with a higher boiling point or an alternative catalyst might be necessary.

Conclusion

The synthesis of Schiff base derivatives from this compound is a straightforward and versatile method for generating a library of compounds with significant potential in drug discovery. The protocols detailed in this guide are robust and can be adapted for a wide range of primary amines. By understanding the underlying mechanism and paying close attention to the reaction parameters and characterization, researchers can confidently synthesize and validate these valuable molecular entities.

References

Application Notes and Protocols for the Utilization of 5-Methyl-1H-indole-2-carbaldehyde in the Development of Novel Anti-Cancer Compounds

Author: BenchChem Technical Support Team. Date: January 2026

These application notes serve as a technical guide for researchers, medicinal chemists, and drug development professionals on leveraging 5-Methyl-1H-indole-2-carbaldehyde as a foundational scaffold for the synthesis and evaluation of novel anti-cancer therapeutics. The indole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved and investigational anti-cancer agents.[1][2][3][4] This guide provides a comprehensive overview of the rationale, synthetic strategies, and essential protocols for screening compounds derived from this versatile starting material.

Introduction: The Indole Scaffold in Oncology

The indole ring system, a fusion of a benzene and a pyrrole ring, is a prominent structural motif in a vast array of biologically active natural products and synthetic pharmaceuticals.[3][5] Its unique electronic properties and rigid structure allow for specific interactions with various biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking.[6] In the realm of oncology, indole derivatives have demonstrated a remarkable breadth of mechanisms to combat cancer, including the disruption of microtubule dynamics, inhibition of protein kinases, modulation of apoptosis, and interference with DNA replication.[1][3][7][8]

Several indole-based drugs, such as Vincristine and Vinblastine (vinca alkaloids), are mainstays in chemotherapy, underscoring the therapeutic validity of this scaffold.[7] A primary mechanism of action for many synthetic indole compounds is the inhibition of tubulin polymerization.[9][10][11] By binding to tubulin, these agents prevent the formation of microtubules, which are essential components of the mitotic spindle. This disruption leads to cell cycle arrest, typically in the G2/M phase, and ultimately triggers programmed cell death (apoptosis).[1][12]

This compound: A Promising Starting Scaffold

This compound is a strategic starting material for the development of novel anti-cancer agents. The rationale for its use is based on established structure-activity relationship (SAR) studies of related indole compounds.[1][5]

  • The Indole Core : Provides the fundamental structure for interaction with biological targets like tubulin.[2]

  • The C2-Carbaldehyde Group : Serves as a versatile chemical handle for elaboration into various functional groups (e.g., imines, chalcones, hydrazones) to explore different chemical spaces and optimize target binding.[13][14] The position at C2 is significant and offers a different substitution pattern compared to the more commonly explored C3-substituted indoles.

  • The C5-Methyl Group : This substitution can influence the electronic properties and lipophilicity of the molecule, potentially enhancing cell permeability and target engagement. SAR studies have shown that substitutions on the benzene portion of the indole ring can significantly impact cytotoxicity.[1]

The strategic placement of these functional groups makes this compound an ideal candidate for constructing a library of diverse derivatives for anti-cancer screening.

Synthetic Strategy & Workflow

The aldehyde functionality of this compound allows for straightforward synthetic modifications. A general workflow for generating and screening a library of derivatives is outlined below.

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Mechanism of Action Studies A Starting Material: This compound B Chemical Derivatization (e.g., Knoevenagel, Wittig, Reductive Amination) A->B C Library of Novel Indole Derivatives B->C D Purification & Structural Characterization (HPLC, NMR, Mass Spectrometry) C->D E Initial Cytotoxicity Screen (e.g., MTT Assay on NCI-60 Panel) D->E Proceed with pure compounds F Hit Identification (Compounds with significant GI50) E->F G Dose-Response & IC50 Determination F->G H Cell Cycle Analysis (Flow Cytometry) G->H Investigate lead compounds J Tubulin Polymerization Assay G->J Investigate lead compounds I Apoptosis Assays (Annexin V/PI Staining) H->I K Western Blot Analysis (Apoptotic & Cell Cycle Markers) J->K

Caption: Generalized workflow for the discovery of anti-cancer compounds.

Key Experimental Protocols

The following protocols provide a robust framework for the initial in vitro evaluation of novel compounds derived from this compound.

Protocol 1: Cell Viability and Cytotoxicity Screening (MTT Assay)

This initial assay determines the concentration at which the test compounds inhibit cell growth by 50% (GI50) or their half-maximal inhibitory concentration (IC50).[15][16]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the colored solution is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[16] Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of each test compound in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Ensure the final DMSO concentration in the wells is less than 0.5% to avoid solvent toxicity.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells for a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours at 37°C.[16]

  • Formazan Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.[16] Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Compound IDTarget Cell LineIncubation Time (h)IC50 (µM)
Lead-Cpd-01 MCF-7 (Breast)482.5
Lead-Cpd-01 A549 (Lung)485.1
Lead-Cpd-02 MCF-7 (Breast)4815.8
Doxorubicin MCF-7 (Breast)480.9
Table 1: Example data output from an MTT assay showing the cytotoxic effects of hypothetical lead compounds.
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.[17][18]

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (FITC) and can be used to detect apoptotic cells.[19] Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic or necrotic cells where membrane integrity is lost.[18]

Step-by-Step Protocol:

  • Cell Treatment: Seed 1-2 x 10^5 cells in 6-well plates and treat with the lead compound(s) at their IC50 and 2x IC50 concentrations for 24 or 48 hours. Include an untreated control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and then neutralize with complete medium. Combine all cells from each well.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.[16]

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[16]

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution (1 mg/mL stock).[16]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[16]

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the cells immediately by flow cytometry.

  • Data Interpretation:

    • Q1 (Annexin V-/PI-): Live cells

    • Q2 (Annexin V+/PI-): Early apoptotic cells

    • Q3 (Annexin V+/PI+): Late apoptotic/necrotic cells

    • Q4 (Annexin V-/PI+): Necrotic cells

G cluster_0 Apoptosis Detection Workflow A Treat Cells with Test Compound B Harvest Cells (Floating & Adherent) A->B C Wash with Cold PBS B->C D Resuspend in Binding Buffer C->D E Stain with Annexin V-FITC & PI D->E F Incubate in Dark E->F G Analyze by Flow Cytometry F->G

Caption: Experimental workflow for apoptosis detection via flow cytometry.

Protocol 3: Cell Cycle Analysis

This protocol determines if the compound induces cell cycle arrest at a specific phase, which is a hallmark of tubulin polymerization inhibitors.

Principle: Cells are fixed and stained with a fluorescent dye (like Propidium Iodide) that binds stoichiometrically to DNA. The fluorescence intensity of individual cells is directly proportional to their DNA content. A flow cytometer can then distinguish cells in G0/G1 phase (2n DNA), S phase (between 2n and 4n DNA), and G2/M phase (4n DNA).

Step-by-Step Protocol:

  • Cell Treatment: Seed cells and treat with the lead compound(s) at their IC50 concentration for 24 hours.

  • Cell Harvesting: Harvest cells as described in the apoptosis protocol.

  • Fixation: Wash the cells with PBS, then resuspend the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PBS containing 50 µg/mL PI and 100 µg/mL RNase A.

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Analysis: Analyze the samples by flow cytometry, measuring the fluorescence of the PI signal.

  • Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of microtubule disruption.

Envisioned Mechanism of Action: Tubulin Inhibition

Based on extensive literature on indole derivatives, a primary hypothesized mechanism of action for potent compounds derived from this compound is the inhibition of tubulin polymerization.[2][9][20]

G Indole Indole Derivative (from this compound) Tubulin αβ-Tubulin Dimers Indole->Tubulin Binds to Colchicine Site Microtubule Microtubule Polymerization (Dynamic Instability) Tubulin->Microtubule Inhibits Spindle Mitotic Spindle Formation Microtubule->Spindle Disrupts Arrest G2/M Phase Arrest Spindle->Arrest Leads to Apoptosis Apoptosis (Programmed Cell Death) Arrest->Apoptosis Triggers

Caption: Hypothesized signaling pathway for indole-based tubulin inhibitors.

Conclusion

This compound represents a valuable and versatile starting point for the rational design and synthesis of novel anti-cancer agents. Its structure is amenable to chemical modifications that have been shown to be critical for potent biological activity, particularly as inhibitors of tubulin polymerization. The protocols detailed in these application notes provide a standardized workflow for the initial in vitro screening and mechanistic evaluation of new chemical entities derived from this scaffold. By employing this systematic approach, researchers can efficiently identify and advance promising lead compounds for further preclinical development.

References

Application Notes and Protocols: A Comprehensive Guide to the Reduction of 5-Methyl-1H-indole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the selective reduction of the aldehyde functional group in 5-Methyl-1H-indole-2-carbaldehyde to its corresponding primary alcohol, (5-Methyl-1H-indol-2-yl)methanol. This transformation is a crucial step in the synthesis of various biologically active molecules and pharmaceutical intermediates. The protocols and insights provided herein are curated for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction: The Significance of Indole-2-carbinols

Indole-2-carbinols, such as (5-Methyl-1H-indol-2-yl)methanol, are valuable synthetic intermediates. The hydroxyl moiety can be further functionalized, making these compounds versatile building blocks in medicinal chemistry. For instance, they are precursors for the synthesis of novel ligands for various receptors and enzymes. The selective reduction of the aldehyde in the presence of the indole nucleus, which can be sensitive to certain reducing conditions, is a key chemical challenge that this guide addresses.

Choosing the Right Reducing Agent: A Matter of Selectivity and Safety

Several hydride-based reagents can effectively reduce aldehydes to primary alcohols. However, for substrates containing sensitive functional groups like the indole ring, the choice of reducing agent is critical to avoid unwanted side reactions, such as the reduction of the indole double bond.

Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent capable of reducing a wide range of functional groups, including esters and amides. While effective, its high reactivity can lead to the reduction of the indole ring itself. Its use also requires strictly anhydrous conditions and careful handling due to its pyrophoric nature.

Sodium Borohydride (NaBH₄): A milder and more selective reducing agent compared to LiAlH₄.[1] It readily reduces aldehydes and ketones while typically leaving other functional groups like esters, amides, and, importantly, the indole ring intact under standard conditions.[1][2] NaBH₄ is also more convenient and safer to handle, as it can be used in protic solvents like methanol and ethanol.[2][3]

Recommendation: For the selective reduction of this compound, sodium borohydride (NaBH₄) is the recommended reagent due to its excellent chemoselectivity, operational simplicity, and enhanced safety profile.

Reaction Mechanism: The Hydride Transfer Pathway

The reduction of an aldehyde with sodium borohydride proceeds via a two-step mechanism:

  • Nucleophilic Addition of Hydride: The borohydride anion ([BH₄]⁻) acts as a source of hydride ions (H⁻). The hydride ion performs a nucleophilic attack on the electrophilic carbonyl carbon of the aldehyde. This results in the formation of an alkoxide intermediate.[1][2]

  • Protonation: During the workup step, the alkoxide intermediate is protonated by a protic solvent (e.g., water or added mild acid) to yield the final primary alcohol.[1]

// Reactants aldehyde [label="this compound"]; nabh4 [label="NaBH₄"];

// Intermediates alkoxide [label="Alkoxide Intermediate"]; alcohol [label="(5-Methyl-1H-indol-2-yl)methanol"]; workup [label="H₂O / H⁺ (Workup)"];

// Nodes for the visual representation of the reaction aldehyde_struct [label=<>]; nabh4_struct [label=<NaBH₄>]; alkoxide_struct [label=<>]; alcohol_struct [label=<>];

// Edges with labels aldehyde -> alkoxide [label="1. Nucleophilic Attack (Hydride Transfer)"]; alkoxide -> alcohol [label="2. Protonation"]; nabh4 -> aldehyde [style=invis]; workup -> alkoxide [style=invis];

} caption="Generalized mechanism of aldehyde reduction by NaBH₄."

Experimental Protocol: Reduction of this compound

This protocol details the step-by-step procedure for the reduction of this compound using sodium borohydride.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Equivalents
This compound159.181.0 g6.281.0
Sodium Borohydride (NaBH₄)37.830.29 g7.541.2
Methanol (MeOH)32.0420 mL--
Deionized Water18.02As needed--
1 M Hydrochloric Acid (HCl)36.46As needed--
Ethyl Acetate (EtOAc)88.11As needed--
Saturated Sodium Bicarbonate Solution-As needed--
Brine (Saturated NaCl Solution)-As needed--
Anhydrous Sodium Sulfate (Na₂SO₄)142.04As needed--
Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 6.28 mmol).

    • Add methanol (20 mL) and stir at room temperature until the aldehyde is completely dissolved.

    • Cool the solution to 0 °C using an ice-water bath.

  • Addition of Reducing Agent:

    • Slowly add sodium borohydride (0.29 g, 7.54 mmol, 1.2 eq.) to the stirred solution in small portions over 10-15 minutes. Caution: Hydrogen gas evolution may be observed. Ensure adequate ventilation.

    • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Hexane:Ethyl Acetate 7:3).

    • The reaction is complete when the starting aldehyde spot is no longer visible by TLC.

  • Work-up and Extraction:

    • Once the reaction is complete, carefully quench the reaction by the dropwise addition of deionized water (10 mL) at 0 °C to decompose the excess sodium borohydride.

    • Adjust the pH of the solution to ~7 using 1 M HCl.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • To the remaining aqueous residue, add ethyl acetate (30 mL) and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (2 x 20 mL).

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).[4]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[4]

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to yield the pure (5-Methyl-1H-indol-2-yl)methanol.[4][5]

Experimental Workflow Diagram

// Nodes start [label="Dissolve this compound\nin Methanol"]; cool [label="Cool to 0 °C"]; add_nabh4 [label="Add NaBH₄ portion-wise"]; stir [label="Stir at 0 °C for 1h"]; monitor [label="Monitor by TLC"]; quench [label="Quench with H₂O"]; ph_adjust [label="Adjust pH to ~7"]; concentrate [label="Remove MeOH in vacuo"]; extract [label="Extract with Ethyl Acetate"]; wash [label="Wash with NaHCO₃ and Brine"]; dry [label="Dry over Na₂SO₄"]; filter_concentrate [label="Filter and Concentrate"]; purify [label="Purify by Column Chromatography"]; product [label="Pure (5-Methyl-1H-indol-2-yl)methanol", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> cool; cool -> add_nabh4; add_nabh4 -> stir; stir -> monitor; monitor -> quench [label="Reaction Complete"]; quench -> ph_adjust; ph_adjust -> concentrate; concentrate -> extract; extract -> wash; wash -> dry; dry -> filter_concentrate; filter_concentrate -> purify; purify -> product; } caption="Experimental workflow for the reduction of this compound."

Characterization of (5-Methyl-1H-indol-2-yl)methanol

The structure and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H NMR: The proton NMR spectrum should show the disappearance of the aldehyde proton signal (typically around 9-10 ppm) and the appearance of a new signal for the methylene protons of the alcohol (CH₂OH) around 4.5-5.0 ppm, along with a broad singlet for the hydroxyl proton.

  • ¹³C NMR: The carbon NMR spectrum should confirm the absence of the aldehyde carbonyl carbon (around 180-190 ppm) and the presence of a new signal for the alcohol carbon (around 60-65 ppm).

  • IR Spectroscopy: The infrared spectrum should show the disappearance of the strong carbonyl (C=O) stretching band of the aldehyde (around 1650-1700 cm⁻¹) and the appearance of a broad O-H stretching band for the alcohol (around 3200-3600 cm⁻¹).

  • Mass Spectrometry: Mass spectral analysis should confirm the molecular weight of the product. For (5-Methyl-1H-indol-2-yl)methanol (C₁₀H₁₁NO), the expected molecular weight is approximately 161.20 g/mol .

Troubleshooting and Key Considerations

  • Incomplete Reaction: If TLC analysis indicates the presence of starting material after the recommended reaction time, additional portions of NaBH₄ can be added. Ensure the temperature is maintained at 0 °C during the addition.

  • Side Reactions: While NaBH₄ is selective, prolonged reaction times or elevated temperatures could potentially lead to over-reduction. It is crucial to monitor the reaction closely.

  • Work-up: The quenching step should be performed slowly and at low temperatures to control the exothermic reaction and hydrogen evolution.

  • Purification: The polarity of the eluent for column chromatography may need to be optimized based on the TLC analysis of the crude product to ensure good separation.

Conclusion

This application note provides a reliable and detailed protocol for the efficient and selective reduction of this compound to (5-Methyl-1H-indol-2-yl)methanol using sodium borohydride. The described methodology is robust, scalable, and employs readily available and safe reagents, making it highly suitable for applications in both academic research and industrial drug development.

References

The Strategic Utilization of 5-Methyl-1H-indole-2-carbaldehyde in the Synthesis of Advanced Fluorescent Probes for Bioimaging

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic field of molecular imaging and drug development, the demand for sophisticated fluorescent probes capable of visualizing specific biological events with high fidelity is ever-increasing. The indole scaffold has emerged as a privileged structure in the design of such probes due to its inherent fluorescence, environmental sensitivity, and biocompatibility.[1] Among the various indole derivatives, 5-Methyl-1H-indole-2-carbaldehyde stands out as a particularly versatile and strategic starting material for the construction of a diverse array of fluorescent probes. This guide provides an in-depth exploration of the chemical principles, detailed synthetic protocols, and practical applications of probes derived from this valuable building block, tailored for researchers, scientists, and professionals in drug development.

I. The Rationale: Why this compound?

The utility of this compound in fluorescent probe design is rooted in its unique structural and electronic properties. The indole ring system itself provides a robust fluorophore foundation. The strategic placement of the methyl group at the 5-position and the carbaldehyde (aldehyde) group at the 2-position imparts several key advantages:

  • Modulation of Photophysical Properties: The electron-donating methyl group at the 5-position can enhance the fluorescence quantum yield and modulate the emission wavelength of the resulting fluorophore.[2] This allows for the fine-tuning of the probe's spectral characteristics to match available imaging equipment and minimize background autofluorescence in biological samples.[3]

  • Reactive Handle for Synthesis: The aldehyde group at the 2-position serves as a versatile reactive handle for introducing molecular recognition moieties and extending the π-conjugated system. This is crucial for creating "turn-on" or ratiometric probes that exhibit a change in their fluorescence properties upon binding to a specific analyte.

  • Structural Rigidity and Planarity: The indole core promotes a relatively rigid and planar structure, which can contribute to higher fluorescence quantum yields by minimizing non-radiative decay pathways.

II. Core Synthetic Strategies: Building Probes from the Ground Up

Two primary synthetic strategies are predominantly employed to leverage the reactivity of the 2-carbaldehyde group for the creation of fluorescent probes: the Knoevenagel condensation and Schiff base formation.

A. Knoevenagel Condensation: Extending Conjugation for "Turn-On" Probes

The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction between an aldehyde and an active methylene compound, catalyzed by a base.[4] This reaction is instrumental in extending the π-conjugated system of the indole core, often leading to a significant bathochromic (red) shift in the absorption and emission spectra, and is a cornerstone for designing "turn-on" fluorescent probes.

General Reaction Scheme:

G Indole This compound Product Extended π-System Fluorescent Probe Indole->Product Knoevenagel Condensation Methylene Active Methylene Compound (e.g., Malononitrile) Methylene->Product Base Base (e.g., Piperidine) Knoevenagel\nCondensation Knoevenagel Condensation Base->Knoevenagel\nCondensation

Caption: Knoevenagel condensation workflow.

This protocol details the synthesis of a fluorescent probe via the Knoevenagel condensation of this compound with malononitrile. The resulting product is expected to exhibit enhanced fluorescence due to the extended π-conjugation and the electron-withdrawing nature of the cyano groups.

Materials:

  • This compound

  • Malononitrile

  • Ethanol (absolute)

  • Piperidine

  • Standard laboratory glassware

  • Magnetic stirrer with heating plate

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • In a 50 mL round-bottom flask, dissolve 1.0 mmol of this compound and 1.1 mmol of malononitrile in 20 mL of absolute ethanol.

  • Add 2-3 drops of piperidine to the solution as a catalyst.

  • Stir the reaction mixture at room temperature and monitor its progress using TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 2-4 hours.

  • Upon completion, a precipitate may form. If so, cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol.

  • If no precipitate forms, remove the ethanol under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure fluorescent probe.

Expected Outcome: The product will be a colored solid with distinct spectroscopic properties compared to the starting materials.

Data Presentation: Representative Photophysical Properties

ParameterExpected Value Range
Excitation Maximum (λex) 400 - 450 nm
Emission Maximum (λem) 480 - 550 nm
Stokes Shift 80 - 100 nm
Quantum Yield (Φ) Moderate to High

Note: Actual values will depend on the solvent and specific structure of the final product.

B. Schiff Base Formation: Introducing Recognition Moieties

Schiff base formation involves the condensation of an aldehyde with a primary amine to form an imine.[5] This reaction is particularly useful for introducing a recognition moiety (e.g., a metal chelator or a pH-sensitive group) into the probe structure. The resulting imine bond can also participate in the conjugated system and influence the photophysical properties of the probe.

General Reaction Scheme:

G Indole This compound Product Schiff Base Fluorescent Probe Indole->Product Schiff Base Formation Amine Primary Amine (Recognition Moiety) Amine->Product Catalyst Acid/Base Catalyst (optional) Schiff Base\nFormation Schiff Base Formation Catalyst->Schiff Base\nFormation

Caption: Schiff base formation workflow.

This protocol describes the synthesis of a Schiff base probe by reacting this compound with 2-aminobenzothiazole, a moiety known for its metal-coordinating ability. The resulting probe could potentially act as a "turn-on" or "turn-off" sensor for specific metal ions.[6]

Materials:

  • This compound

  • 2-Aminobenzothiazole

  • Toluene

  • Piperidine (catalytic amount)

  • Standard laboratory glassware with Dean-Stark apparatus

  • Magnetic stirrer with heating plate

Procedure:

  • To a 100 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 1.0 mmol of this compound and 1.0 mmol of 2-aminobenzothiazole in 40 mL of toluene.

  • Add a catalytic amount of piperidine (e.g., 30 μL).

  • Heat the mixture to reflux and continuously remove the water formed during the reaction using the Dean-Stark trap.

  • Monitor the reaction by TLC. The reaction is typically complete within 3-6 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the toluene under reduced pressure.

  • Add petroleum ether to the residue to induce precipitation of the solid product.

  • Collect the solid by vacuum filtration and wash with a small amount of cold petroleum ether.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

III. Application in Bioimaging: Visualizing the Invisible

Fluorescent probes synthesized from this compound can be employed in a wide range of bioimaging applications. The specific application is dictated by the nature of the recognition moiety incorporated into the probe's structure.

Protocol 3: Live-Cell Imaging with a Synthesized Fluorescent Probe

This protocol provides a general guideline for using a newly synthesized indole-based fluorescent probe for imaging in live cells.[7]

Materials:

  • Synthesized fluorescent probe

  • Cell line of interest (e.g., HeLa, MCF-7)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Dimethyl sulfoxide (DMSO)

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Culture: Plate the cells on glass-bottom dishes or coverslips and culture them in a suitable medium until they reach the desired confluency (typically 60-80%).

  • Probe Preparation: Prepare a stock solution of the fluorescent probe (e.g., 1 mM) in high-quality, anhydrous DMSO.

  • Staining Solution: Dilute the stock solution in pre-warmed cell culture medium to the desired final working concentration (typically ranging from 1 to 10 µM, this needs to be optimized for each probe).

  • Cell Staining: Remove the culture medium from the cells and gently wash them once with pre-warmed PBS. Replace the PBS with the probe-containing staining solution.

  • Incubation: Incubate the cells with the probe for a specific period (e.g., 15-60 minutes) at 37°C in a CO₂ incubator. The optimal incubation time should be determined experimentally.

  • Washing: After incubation, remove the staining solution and wash the cells two to three times with pre-warmed PBS to remove any unbound probe.

  • Imaging: Add fresh pre-warmed culture medium or PBS to the cells and immediately proceed with imaging using a fluorescence microscope. Use excitation and emission wavelengths appropriate for the synthesized probe.

Workflow for Live-Cell Imaging:

G cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging Culture Cell Culture Stain Incubate Cells with Probe Culture->Stain PrepareProbe Prepare Probe Stock Solution PrepareProbe->Stain Wash Wash to Remove Unbound Probe Stain->Wash Image Fluorescence Microscopy Wash->Image

Caption: Live-cell imaging workflow.

IV. Conclusion and Future Perspectives

This compound is a highly valuable and versatile platform for the development of novel fluorescent probes. Its inherent photophysical properties, coupled with the reactivity of the 2-carbaldehyde group, provide a robust framework for creating a wide range of sensors for bioimaging. The synthetic protocols outlined in this guide serve as a starting point for researchers to design and construct probes tailored to their specific biological questions. As our understanding of complex biological systems deepens, the demand for precisely engineered molecular tools will continue to grow, and indole-based scaffolds, particularly those derived from strategic precursors like this compound, are poised to play a pivotal role in advancing the frontiers of cellular and molecular imaging.

References

Exploring the use of 5-Methyl-1H-indole-2-carbaldehyde in agrochemical research and development.

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: 5-Methyl-1H-indole-2-carbaldehyde: A Versatile Synthon for Modern Agrochemical Discovery

Audience: Researchers, scientists, and drug development professionals in the agrochemical sector.

Introduction: The Indole Scaffold in Agrochemical Innovation

The indole ring system is a privileged scaffold in medicinal and agricultural chemistry, forming the core of numerous biologically active molecules.[1][2] Its unique structure, which can mimic peptide bonds and participate in various non-covalent interactions, makes it an ideal starting point for discovering novel agrochemicals with diverse modes of action.[3][4] Indole derivatives have demonstrated a wide spectrum of activities, including fungicidal, herbicidal, insecticidal, antiviral, and plant growth-regulating properties.[2][5]

This guide focuses on This compound , a key building block or "synthon," used in the synthesis of new agrochemical candidates.[6] The strategic placement of a reactive carbaldehyde group at the C2 position and a methyl group at the C5 position of the indole core offers a unique combination of reactivity and structural features for library development. We will explore its synthetic utility and provide detailed protocols for derivatization and subsequent biological screening, empowering research teams to leverage this molecule in their discovery pipelines.

Compound Profile and Handling

PropertyValueReference
Chemical Name This compound[7]
CAS Number 1463-60-1[8]
Molecular Formula C₁₀H₉NO[7]
Molecular Weight 159.18 g/mol [7]
Appearance SolidN/A
Storage Store at 2°C - 8°C, protect from light

Safety & Handling:

  • Always handle the compound in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) from the supplier for comprehensive safety information.

Core Application: Synthetic Derivatization Strategies

The primary utility of this compound in agrochemical research lies in the reactivity of its C2-aldehyde functional group. This aldehyde serves as an electrophilic handle for a wide array of chemical transformations, allowing for the rapid generation of a diverse library of derivatives. The C5-methyl group provides a subtle lipophilic and steric modification compared to the unsubstituted indole-2-carbaldehyde, which can be crucial for tuning biological activity and selectivity.

G A This compound (Starting Material) B Primary Amine (R-NH2) Ethanol, Acetic Acid (cat.) A->B Condensation D Hydroxylamine (NH2OH·HCl) Pyridine, Ethanol A->D Condensation F Wittig Reagent (Ph3P=CHR) THF A->F Wittig Reaction H Hydrazine (R-NHNH2) Ethanol A->H Condensation C Schiff Base / Imine Derivative B->C E Oxime Derivative D->E G Alkene Derivative F->G I Hydrazone Derivative H->I

Caption: Key synthetic pathways originating from this compound.

Protocol: Synthesis of Schiff Base Derivatives

Rationale: The formation of an imine (Schiff base) by reacting an aldehyde with a primary amine is a robust and high-yielding reaction. This allows for the introduction of a vast array of substituents (the 'R' group from the amine), enabling systematic exploration of the structure-activity relationship (SAR). The resulting C=N bond is crucial for the biological activity of many agrochemicals.

Materials:

  • This compound

  • Substituted primary amine (e.g., 4-chloroaniline)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Dissolution: In a 50 mL round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol (20 mL).

  • Amine Addition: Add the selected primary amine (1.05 eq) to the solution.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to catalyze the reaction. The acid protonates the aldehyde's carbonyl oxygen, making the carbon more electrophilic and facilitating the nucleophilic attack by the amine.

  • Reaction: Equip the flask with a condenser and heat the mixture to reflux (approx. 78°C for ethanol) for 2-4 hours.

  • Monitoring: Monitor the reaction progress using TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The disappearance of the starting aldehyde spot and the appearance of a new, typically less polar, product spot indicates reaction progression.

  • Isolation: Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes. The Schiff base product will often precipitate.

  • Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol to remove residual reactants, and dry under vacuum. Recrystallization from ethanol can be performed for further purification if necessary.

  • Characterization: Confirm the structure of the product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Agrochemical Screening Cascade

Once a library of derivatives is synthesized, a tiered screening approach is essential for efficiently identifying promising candidates. This process, often called a screening cascade, starts with broad, high-throughput primary assays and moves toward more complex, targeted secondary assays for the most active compounds.

G cluster_0 Discovery Pipeline A Synthesized Library of This compound Derivatives B Primary Screening (Single High Concentration) A->B C Inactive Compounds (>80% of Library) B->C Discard D Active 'Hits' (<20% of Library) B->D Select E Secondary Screening (Dose-Response & EC50 Determination) D->E F Lead Candidates E->F G Mechanism of Action (MoA) Studies & In Planta/In Vivo Testing F->G

Caption: A typical workflow for an agrochemical screening cascade.

Protocol: In Vitro Antifungal Assay (Agar Dilution Method)

Rationale: The agar dilution method is a standard technique to determine the fungistatic or fungicidal activity of compounds. It allows for the calculation of the EC₅₀ (half-maximal effective concentration), a key metric for comparing compound potency. This protocol is based on methods used to test indole derivatives against pathogens like Rhizoctonia solani.[3]

Materials:

  • Pure culture of a target fungus (e.g., Rhizoctonia solani)

  • Potato Dextrose Agar (PDA) medium

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Sterile petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Media Preparation: Prepare and autoclave PDA medium. Allow it to cool in a water bath to 45-50°C.

  • Compound Dosing: Add the required volume of the test compound stock solution (in DMSO) to the molten PDA to achieve the desired final concentrations (e.g., 0.5, 1, 5, 10, 50 µg/mL). Ensure the final DMSO concentration is consistent across all plates and does not exceed 1% (v/v), as it can inhibit fungal growth. Prepare a solvent control (PDA + DMSO only).

  • Pouring Plates: Mix the dosed agar thoroughly and pour approximately 20 mL into each sterile petri dish. Allow the plates to solidify completely in a laminar flow hood.

  • Inoculation: Using a sterile 5 mm cork borer, take a mycelial plug from the edge of an actively growing culture of the target fungus.

  • Placement: Place the mycelial plug, mycelium-side down, in the center of each prepared agar plate (including the control).

  • Incubation: Seal the plates with paraffin film and incubate them at the optimal temperature for the fungus (e.g., 25-28°C) for 48-72 hours, or until the mycelium in the control plate has reached the edge.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions for each plate.

  • Calculation: Calculate the percentage of mycelial growth inhibition using the following formula:

    • Inhibition (%) = [(DC - DT) / DC] x 100

    • Where DC is the average diameter of the colony in the control plate and DT is the average diameter of the colony in the treated plate.

  • EC₅₀ Determination: Plot the inhibition percentage against the log of the compound concentration and use regression analysis to determine the EC₅₀ value.

Protocol: Herbicidal Activity Assay (Radicle Growth Inhibition)

Rationale: Assessing the inhibition of root (radicle) growth in sensitive indicator plants is a common primary screen for herbicidal activity. It is a rapid and sensitive method to identify compounds that interfere with fundamental plant growth processes. This method has been used to evaluate indole compounds against species like Brassica napus.[1]

Materials:

  • Seeds of a susceptible weed or indicator plant (e.g., cress, lettuce, Brassica sp.)

  • Test compounds dissolved in a suitable solvent (e.g., acetone or DMSO)

  • Filter paper (e.g., Whatman No. 1)

  • Petri dishes (60 mm)

  • Growth chamber or incubator with controlled light and temperature

Procedure:

  • Dosing Filter Paper: Place one sheet of filter paper into each petri dish. Apply 1 mL of the test solution at various concentrations (e.g., 10, 50, 100, 200 mg/L) evenly onto the filter paper. Prepare a solvent-only control.

  • Solvent Evaporation: Leave the petri dishes in a fume hood for approximately 2 hours to allow the solvent to evaporate completely, leaving the test compound impregnated in the paper.

  • Seed Placement: Arrange 10 viable seeds of the indicator plant evenly on the surface of the treated filter paper in each dish.

  • Hydration: Add 2 mL of distilled water to each petri dish to moisten the filter paper and initiate germination.

  • Incubation: Seal the dishes with paraffin film and place them in a growth chamber under controlled conditions (e.g., 25°C with a 16h light / 8h dark cycle) for 3-5 days.

  • Data Collection: After the incubation period, carefully remove the seedlings and measure the length of the radicle (primary root) for each seedling.

  • Calculation: Calculate the average radicle length for each treatment and the control. Determine the percentage of root growth inhibition relative to the solvent control.

  • Data Analysis: As with the antifungal assay, plot the inhibition data to determine the concentration required for 50% inhibition (IC₅₀).

References

Troubleshooting & Optimization

Technical Support Center: Strategies for Improving the Reaction Yield of 5-Methyl-1H-indole-2-carbaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 5-Methyl-1H-indole-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. We understand that synthesizing specifically substituted indoles presents unique challenges, particularly concerning regioselectivity and yield. This document provides in-depth, field-proven insights in a direct question-and-answer format.

Troubleshooting Guide: Overcoming Common Hurdles

This section addresses specific experimental issues you may encounter. We delve into the causality behind these problems and provide actionable, step-by-step solutions.

Q1: My Vilsmeier-Haack reaction on 5-methylindole is primarily yielding the C3-formylated isomer, not the desired C2-carbaldehyde. How can I achieve C2 selectivity?

This is the most critical challenge in the direct formylation of indoles. The C3 position is electronically favored for electrophilic attack due to its higher electron density, making it the kinetic and thermodynamic product of the Vilsmeier-Haack reaction.[1][2] Direct C2 formylation of an unprotected indole is generally not feasible or results in extremely low yields.

Expert Insight: To achieve C2 formylation, a multi-step, function-group-interconversion strategy is far more reliable than direct formylation. The most common and effective approach involves starting with an indole already functionalized at the C2 position, such as an indole-2-carboxylic acid ester.

Recommended Strategic Workflow:

  • Start with a C2-functionalized indole: Begin with a commercially available or synthesized ethyl 5-methyl-1H-indole-2-carboxylate.

  • Reduction to the Alcohol: Reduce the ester to 5-methyl-1H-indol-2-ylmethanol. Lithium aluminum hydride (LiAlH₄) is a common reagent for this transformation.[3]

  • Oxidation to the Aldehyde: Oxidize the resulting alcohol to the target this compound. Activated manganese dioxide (MnO₂) is a selective and effective oxidant for this step, minimizing over-oxidation.[3][4]

dot

C2-Selective Synthesis Workflow.
Q2: My reaction yield is consistently low, even when using the correct strategy. What are the common culprits?

Low yields can be frustrating and often stem from a few key areas. Systematically investigating these factors is crucial for optimization.[5][6]

Causality Checklist:

  • Reagent Quality & Stoichiometry:

    • Vilsmeier Reagent: The Vilsmeier reagent (formed from POCl₃ and DMF) is moisture-sensitive. Ensure you are using anhydrous DMF and fresh, high-quality POCl₃.[7] The reagent should be prepared in situ at low temperatures (0-5 °C) before adding the indole substrate.[8]

    • Substrate Purity: Impurities in your starting indole can lead to side reactions. Consider recrystallizing or purifying the starting material if its purity is questionable.

    • Stoichiometry: An excess of the Vilsmeier reagent is often used, but large excesses can lead to more side products and decomposition. A molar ratio of 1.5 to 3.0 equivalents of the reagent to the indole is a typical starting point for optimization.

  • Reaction Temperature:

    • Formation of Reagent: The initial reaction between POCl₃ and DMF is exothermic. This step must be cooled to prevent degradation of the reagent.

    • Formylation Step: For activated systems like indoles, the reaction temperature is critical. Running the reaction at too high a temperature can cause polymerization and the formation of tar-like substances.[9] Conversely, a temperature that is too low will result in a sluggish or incomplete reaction. Monitor the reaction by TLC to determine the optimal temperature profile. A common procedure involves adding the indole at a low temperature and then slowly warming to room temperature or slightly above (e.g., 40-60 °C).[10]

  • Atmospheric Moisture:

    • All steps, from the formation of the Vilsmeier reagent to the formylation itself, should be conducted under an inert atmosphere (e.g., nitrogen or argon) using flame-dried glassware to prevent quenching of the reactive intermediates by water.[11]

  • Work-up Procedure:

    • The hydrolysis of the intermediate iminium salt is a critical step.[12] This is typically done by pouring the reaction mixture onto ice and then basifying with a solution like NaOH or Na₂CO₃. The pH must be carefully controlled during work-up to ensure complete hydrolysis without degrading the aldehyde product.

dot

Troubleshooting_Yield LowYield Low Reaction Yield Reagent Reagent Issues LowYield->Reagent Conditions Reaction Conditions LowYield->Conditions Workup Work-up Problems LowYield->Workup Moisture Moisture Contamination Reagent->Moisture Purity Impure Starting Materials Reagent->Purity Stoichiometry Incorrect Stoichiometry Reagent->Stoichiometry Temperature Suboptimal Temperature Conditions->Temperature Inertness Lack of Inert Atmosphere Conditions->Inertness Hydrolysis Incomplete Hydrolysis Workup->Hydrolysis pH_Control Incorrect pH Workup->pH_Control

Troubleshooting Logic for Low Yields.
Q3: How can I effectively purify the final product, this compound?

Purification can be challenging due to the presence of isomers (if direct formylation is attempted) and polar byproducts.

  • Primary Purification (Post-Work-up): After aqueous work-up and extraction into an organic solvent (like ethyl acetate or dichloromethane), washing the organic layer with brine and drying over anhydrous sodium sulfate or magnesium sulfate is standard.

  • Chromatography: Column chromatography on silica gel is the most effective method for separating the target aldehyde from byproducts. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increasing the polarity, is typically effective.

  • Recrystallization: If the product obtained after chromatography is a solid, recrystallization can further enhance its purity. Suitable solvents include aqueous methanol, ethanol, or ethyl acetate/hexane mixtures.[13]

Purification MethodPrimary UseKey Considerations
Column Chromatography Isolate product from byproducts and unreacted starting material.Use a gradient solvent system for best separation. Monitor fractions by TLC.
Recrystallization Final purification of the solid product to obtain high-purity crystals.Choose a solvent system where the product is soluble when hot but sparingly soluble when cold.[13]
Sublimation Purification of thermally stable, solid products.Can be very effective for removing non-volatile impurities.[13]

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the synthesis.

Q1: What is the detailed mechanism of the Vilsmeier-Haack reaction?

The reaction proceeds in two main stages:

  • Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) acts as a nucleophile, attacking the electrophilic phosphorus atom of phosphorus oxychloride (POCl₃). A series of steps involving elimination of a chlorophosphate species generates the highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[7][12]

  • Electrophilic Aromatic Substitution: The electron-rich indole ring attacks the carbon atom of the Vilsmeier reagent. This attack preferentially occurs at the C3 position. A subsequent deprotonation restores the aromaticity of the indole ring, forming an iminium salt intermediate.

  • Hydrolysis: During aqueous work-up, water attacks the iminium salt, which, after a series of proton transfers and elimination of dimethylamine, yields the final carbaldehyde.[1]

dot

Vilsmeier_Mechanism DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier 1. Reagent Formation POCl3 POCl₃ POCl3->Vilsmeier Iminium Iminium Salt Intermediate Vilsmeier->Iminium 2. Electrophilic Attack Indole 5-Methylindole Indole->Iminium Aldehyde Product + Dimethylamine Iminium->Aldehyde 3. Hydrolysis H2O H₂O (Work-up) H2O->Aldehyde

Simplified Vilsmeier-Haack Mechanism.
Q2: Are there any viable alternative single-step formylation methods, like the Reimer-Tiemann reaction?

The Reimer-Tiemann reaction, which uses chloroform and a strong base to generate dichlorocarbene as the electrophile, can also be used to formylate indoles.[14][15] However, it generally suffers from several drawbacks compared to the Vilsmeier-Haack approach for this specific target:

FeatureVilsmeier-Haack ReactionReimer-Tiemann Reaction
Reagents DMF, POCl₃ (or other acid chlorides)[7]CHCl₃, Strong Base (e.g., NaOH)[14]
Conditions Generally milder, often from 0 °C to moderate heating.[9]Strongly basic, often requires heating, biphasic system.
Yields Often high for electron-rich substrates.[2]Typically lower yields and more side products.
Selectivity Strong preference for C3 formylation.Can lead to a mixture of products, including ring-expansion to quinolines (Ciamician-Dennstedt rearrangement).[16]
Recommendation Preferred for indole formylation due to higher yields and cleaner reactions, but requires a multi-step strategy for C2 products.Not recommended for synthesizing this compound due to low yields and potential for complex side reactions.[14][17]
Q3: How does the methyl group at the C5 position influence the reaction?

The methyl group at the C5 position is an electron-donating group (EDG) via hyperconjugation. This has two main effects:

  • Activation: The EDG increases the overall electron density of the indole ring system, making it more nucleophilic and thus more reactive towards electrophiles like the Vilsmeier reagent.

  • Regioselectivity: It further enhances the electron density at the C3, C4, and C6 positions. While it does not electronically favor the C2 position, its activating nature can accelerate the overall reaction rate compared to unsubstituted indole.

Experimental Protocol: C2-Selective Synthesis of this compound

This protocol outlines the recommended multi-step synthesis starting from ethyl 5-methyl-1H-indole-2-carboxylate.

Step 1: Reduction of Ethyl 5-methyl-1H-indole-2-carboxylate to (5-Methyl-1H-indol-2-yl)methanol [3]

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add a suspension of lithium aluminum hydride (LiAlH₄) (1.2 eq.) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the suspension to 0 °C in an ice bath.

  • Substrate Addition: Dissolve ethyl 5-methyl-1H-indole-2-carboxylate (1.0 eq.) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction progress by TLC until all the starting ester is consumed.

  • Quenching: Carefully quench the reaction by cooling it back to 0 °C and adding water dropwise, followed by a 15% NaOH solution, and then water again (Fieser workup).

  • Work-up: Filter the resulting solid (aluminum salts) and wash thoroughly with THF or ethyl acetate. Combine the organic filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude alcohol.

Step 2: Oxidation of (5-Methyl-1H-indol-2-yl)methanol to this compound [3][4]

  • Setup: In a round-bottom flask, dissolve the crude (5-methyl-1H-indol-2-yl)methanol (1.0 eq.) from the previous step in a suitable solvent such as dichloromethane or acetone.

  • Oxidant Addition: Add activated manganese dioxide (MnO₂) (5-10 eq. by weight) to the solution in portions.

  • Reaction: Stir the resulting black suspension vigorously at room temperature. The reaction is typically complete within a few hours but may require overnight stirring. Monitor the disappearance of the alcohol starting material by TLC.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the MnO₂ and manganese salts. Wash the Celite pad thoroughly with the reaction solvent.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude solid by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure this compound.

References

Identifying and minimizing side reactions during the formylation of 5-methylindole.

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 5-methylindole-3-carboxaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of the formylation of 5-methylindole. We will delve into the mechanistic underpinnings of common procedures, troubleshoot potential side reactions, and provide actionable protocols to enhance yield, purity, and reproducibility.

Frequently Asked Questions (FAQs)

This section addresses high-level questions that are fundamental to planning and executing the formylation of 5-methylindole.

Q1: What is the most effective and widely used method for the formylation of 5-methylindole?

The Vilsmeier-Haack reaction is the preeminent method for the C3-formylation of electron-rich heterocycles like indole and its derivatives.[1][2][3] This reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and an activating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride.[2][4][5] The resulting electrophilic iminium salt, often called the Vilsmeier reagent, readily attacks the electron-rich C3 position of the indole nucleus.[5][6] Subsequent hydrolysis during aqueous workup yields the desired aldehyde.[3] While other methods like the Duff[7][8] or Reimer-Tiemann reactions exist, they often require harsher conditions or show lower selectivity for indoles compared to the Vilsmeier-Haack approach.[1][9]

Q2: Why is the C3 position of the 5-methylindole ring so strongly preferred for formylation?

The high regioselectivity for the C3 position is a direct consequence of the electronic properties of the indole ring system. The nitrogen atom's lone pair of electrons participates in the aromatic π-system, significantly increasing the electron density at the C3 position. This makes C3 the most nucleophilic carbon and thus the most susceptible to attack by electrophiles like the Vilsmeier reagent. The methyl group at the C5 position is an electron-donating group, which further activates the benzene portion of the molecule, but the primary site of electrophilic attack remains C3 due to the powerful directing effect of the pyrrole nitrogen.

Q3: What are the primary side reactions to anticipate during the Vilsmeier-Haack formylation of 5-methylindole?

While the Vilsmeier-Haack reaction is generally robust, several side reactions can occur, impacting yield and purity:

  • Polymerization/Resinification: Indoles are sensitive to strong acids and can polymerize, especially at elevated temperatures. This often results in the formation of dark, insoluble tars.[10]

  • N-Formylation: The indole nitrogen (N-H) is also nucleophilic and can be formylated. This is more common with certain formylating agents but can be a competing pathway in the Vilsmeier-Haack reaction, particularly if the indole is deprotonated.[11]

  • Di-formylation: Although C3 is strongly preferred, under forcing conditions (e.g., large excess of Vilsmeier reagent, high temperatures), a second formyl group may be introduced at another position on the ring.

  • Formation of Bridged Adducts: In some cases, particularly with excess reagent, the Vilsmeier reagent can react with the indole nitrogen and another part of the molecule, leading to complex bridged structures.[12]

  • Byproduct Formation During Workup: Improper workup, such as using ammonia-based quenching agents, can lead to the conversion of the desired aldehyde into a 3-cyanoindole byproduct.[13]

Q4: Is it necessary to protect the indole nitrogen (N-H) before formylation?

For the Vilsmeier-Haack reaction, N-protection is generally not required and often not recommended. The reaction conditions are typically mild enough that C3-formylation proceeds much faster than N-formylation or other side reactions involving the N-H proton. In fact, introducing an electron-withdrawing protecting group (like Boc or Tosyl) can decrease the nucleophilicity of the indole ring, making the desired C3-formylation less efficient.[14] N-protection is more commonly considered when using strong bases or organometallic reagents that would otherwise deprotonate the indole nitrogen.[15][16]

Q5: How can I effectively monitor the reaction's progress?

Thin Layer Chromatography (TLC) is the most convenient and effective method for monitoring the reaction.[17] A suitable solvent system, such as a 1:1 mixture of ethyl acetate and hexane, can typically provide good separation between the starting 5-methylindole, the 5-methylindole-3-carboxaldehyde product, and major non-polar byproducts.[17] It is advisable to run a co-spot of the starting material alongside the reaction mixture to accurately gauge its consumption. The product spot can be visualized under UV light and will often stain differently with agents like potassium permanganate compared to the starting material.

Troubleshooting Guide: Common Issues & Solutions

This guide addresses specific experimental problems in a direct question-and-answer format, providing probable causes and actionable solutions.

ProblemProbable Cause(s)Recommended Solution(s)
1. Low or No Yield of Product A. Inactive Vilsmeier Reagent: Moisture contamination in the DMF or degraded POCl₃ can prevent the formation of the active electrophile.A. Reagent Quality Control: Use anhydrous DMF (preferably from a sealed bottle). Ensure the POCl₃ is fresh and has not been hydrolyzed by atmospheric moisture. The Vilsmeier reagent should be prepared in situ just before use.[13]
B. Insufficient Reaction Time/Temperature: The reaction may be incomplete, especially if run at very low temperatures.B. Optimize Conditions: Monitor the reaction by TLC.[17] After the initial addition at 0 °C, allow the reaction to warm to room temperature and stir for 2-5 hours.[4] Gentle heating (e.g., to 40-50 °C) can be attempted if the reaction is sluggish, but this increases the risk of polymerization.
C. Product Lost During Workup: The product can be somewhat soluble in water, or an emulsion can form during extraction, leading to poor recovery.C. Refine Workup: Ensure the pH is sufficiently basic (pH 8-9) after quenching to keep the product in its neutral form. Use a saturated brine wash to break emulsions and "salt out" the product from the aqueous layer.[4]
2. Significant Polymer/Tar Formation A. Reaction Temperature Too High: The acidic nature of the Vilsmeier reagent can catalyze the polymerization of the electron-rich indole, a process that accelerates significantly with heat.[10]A. Strict Temperature Control: Prepare the Vilsmeier reagent at 0 °C. Add the 5-methylindole solution dropwise while maintaining the temperature below 5 °C.[13] Avoid any significant exotherms.
B. Reagent Addition Too Fast: A rapid, localized increase in acid concentration and temperature can initiate polymerization.B. Slow, Controlled Addition: Add the indole solution to the Vilsmeier reagent slowly and with vigorous stirring to ensure rapid dispersion and heat dissipation.
3. Formation of Multiple Products A. Di-formylation: An excess of the Vilsmeier reagent can lead to a second formylation reaction at another position on the indole ring.A. Control Stoichiometry: Use a modest excess of the Vilsmeier reagent (e.g., 1.5 to 2.0 equivalents relative to the indole).[17] Avoid using a large excess.
B. N-Formylation: While less common, some N-formylation can occur, leading to the formation of 1-formyl-5-methylindole.B. Maintain Acidic Conditions: The Vilsmeier-Haack reaction proceeds under acidic conditions where the indole nitrogen is protonated, reducing its nucleophilicity and disfavoring N-formylation. Ensure the reaction medium remains acidic until the quench.
4. Product is Difficult to Purify A. Similar Polarity of Byproducts: Some side products may have Rf values on TLC that are very close to the desired product, complicating chromatographic separation.A. Optimize Purification: Utilize flash column chromatography with a shallow solvent gradient (e.g., starting with 10% ethyl acetate in hexane and slowly increasing the polarity).[4][13] Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can also be highly effective for removing minor impurities.
B. Contamination with 3-Cyano-5-methylindole: Use of an ammonia-based solution during workup can convert the aldehyde product to a cyano group.[13]B. Avoid Nitrogenous Bases in Workup: Quench the reaction with ice-cold water or a saturated solution of a non-nitrogenous base like sodium bicarbonate or sodium hydroxide.[4][13]

Visualizing the Chemistry

Reaction Mechanism and Side Products

Understanding the reaction pathway and potential deviations is critical for troubleshooting.

Vilsmeier_Haack_Mechanism Vilsmeier-Haack Reaction and Key Side Product cluster_reagent Vilsmeier Reagent Formation cluster_main_reaction Main Reaction Pathway (C3-Formylation) cluster_side_reaction Side Reaction Pathway (N-Formylation) DMF DMF Vilsmeier Vilsmeier Reagent (Electrophile) DMF->Vilsmeier + POCl₃ POCl3 POCl₃ Intermediate Iminium Salt Intermediate Vilsmeier->Intermediate Indole 5-Methylindole Indole->Intermediate + Vilsmeier Reagent N_Intermediate N-Formyl Intermediate Indole->N_Intermediate + Vilsmeier Reagent (minor pathway) Product 5-Methylindole-3-carboxaldehyde (Desired Product) Intermediate->Product Hydrolysis (Workup) N_Product 1-Formyl-5-methylindole (Side Product) N_Intermediate->N_Product Rearrangement/ Workup

Caption: Vilsmeier-Haack mechanism and a common side reaction.

Troubleshooting Workflow

This logical diagram provides a step-by-step approach to diagnosing and solving common experimental issues.

Troubleshooting_Workflow start Start: Formylation of 5-Methylindole check_yield Check Yield & Purity (TLC/NMR) start->check_yield success High Yield & Purity Proceed to Next Step check_yield->success Good low_yield Problem: Low Yield check_yield->low_yield Low impure Problem: Impure Product check_yield->impure Impure check_reagents Are reagents anhydrous & fresh? low_yield->check_reagents fix_reagents Solution: Use fresh, anhydrous DMF and POCl₃ check_reagents->fix_reagents No check_temp Was temperature controlled at 0°C? check_reagents->check_temp Yes fix_reagents->start Retry check_temp->success Yes, reaction incomplete. Increase time. fix_temp Solution: Maintain <5°C during reagent addition check_temp->fix_temp No fix_temp->start Retry check_tar Is significant tar/polymer observed? impure->check_tar fix_tar Solution: Reduce temperature, slow addition rate check_tar->fix_tar Yes check_spots Are there multiple spots on TLC? check_tar->check_spots No fix_tar->start Retry fix_spots Solution: Check stoichiometry, avoid excess reagent. Optimize chromatography. check_spots->fix_spots Yes fix_spots->start Retry w/ changes or re-purify

Caption: A logical workflow for troubleshooting formylation issues.

Recommended Experimental Protocol

This protocol for the Vilsmeier-Haack formylation of 5-methylindole is based on established literature procedures and incorporates best practices to minimize side reactions.[4][18]

Materials:

  • 5-methylindole (1.0 eq)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate and Hexane for chromatography

Procedure:

  • Vilsmeier Reagent Preparation:

    • To a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (approx. 3 mL per 1 g of 5-methylindole).

    • Cool the flask to 0 °C in an ice-water bath.

    • Slowly add POCl₃ (1.5 equivalents) dropwise to the stirred DMF solution over 30 minutes. Crucial: Maintain the internal temperature below 5 °C throughout the addition to prevent reagent decomposition.

    • After the addition is complete, stir the resulting pale-yellow solution (the Vilsmeier reagent) at 0 °C for an additional 30 minutes.

  • Formylation Reaction:

    • Dissolve 5-methylindole (1.0 equivalent) in a minimal amount of anhydrous DCM.

    • Add the 5-methylindole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C over 20-30 minutes.

    • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir for 2-5 hours, monitoring the consumption of the starting material by TLC (e.g., 30% ethyl acetate in hexane).

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture back to 0 °C in an ice bath.

    • Slowly and carefully quench the reaction by adding crushed ice, followed by the dropwise addition of a saturated NaHCO₃ solution until the mixture is basic (pH ~8-9). Caution: This quench is exothermic and will release CO₂ gas.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate or DCM (3 x volume of the aqueous layer).

    • Combine the organic layers and wash sequentially with water and then saturated brine.[4]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude solid can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford 5-methylindole-3-carboxaldehyde as a solid.[4]

    • Alternatively, recrystallization from an appropriate solvent like an ethanol/water mixture may yield a highly pure product. The melting point of the pure product is reported as 148-151 °C.[19][20]

References

Technical Support Center: Overcoming Solubility Challenges with 5-Methyl-1H-indole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Methyl-1H-indole-2-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and overcome the solubility challenges associated with this valuable chemical intermediate. As a compound with significant application in medicinal chemistry and organic synthesis, understanding how to properly handle its poor aqueous solubility is critical for experimental success.[1][2]

Understanding the Challenge: Physicochemical Properties

This compound is an aromatic aldehyde whose molecular structure is dominated by non-polar regions, specifically the indole ring system.[3] This inherent hydrophobicity is the primary reason for its poor solubility in aqueous solutions, a principle governed by the "like dissolves like" rule where non-polar molecules have low affinity for polar solvents like water.[4]

PropertyValueReference
Molecular Formula C₁₀H₉NO[5]
Molecular Weight 159.18 g/mol [5][6]
Appearance Solid[7]
Predicted XLogP3 1.9 - 2.1[3]
Polar Surface Area 32.9 Ų[6]

The positive LogP value indicates a preference for lipidic (non-polar) environments over aqueous ones, quantitatively confirming its hydrophobic nature.[3]

Frequently Asked Questions (FAQs)

This section directly addresses the common issues encountered when working with this compound.

Q1: What is the best initial approach for dissolving this compound for in vitro assays?

A1: The most effective initial strategy is to prepare a concentrated stock solution in a water-miscible organic solvent.[8] Dimethyl sulfoxide (DMSO) is the recommended starting point due to its powerful solvating ability for a wide range of organic molecules.[9][10]

Initial Protocol:

  • Attempt to dissolve the compound in pure DMSO to create a high-concentration stock (e.g., 10-50 mM).

  • Once dissolved, this stock can be serially diluted into your aqueous experimental medium (e.g., cell culture media, PBS).[9]

  • Crucially, ensure the final concentration of DMSO in your assay is low (typically <0.5% v/v) to avoid solvent-induced artifacts or toxicity. [11]

Q2: My compound precipitates when I dilute my DMSO stock into an aqueous buffer. What should I do?

A2: This is a very common problem known as "precipitation upon dilution." It occurs when the compound's concentration exceeds its thermodynamic solubility limit in the final aqueous medium, even with a small amount of DMSO present.[11] Follow the troubleshooting workflow below to address this issue.

G start Precipitation observed upon dilution of DMSO stock check_dmso Is final DMSO concentration > 0.5%? start->check_dmso reduce_dmso ACTION: Decrease DMSO stock concentration and repeat dilution to lower final %DMSO. check_dmso->reduce_dmso Yes check_solubility Is final compound concentration exceeding its aqueous solubility limit? check_dmso->check_solubility No reduce_dmso->check_solubility reduce_conc ACTION: Lower the final working concentration of the compound. check_solubility->reduce_conc Yes use_cosolvent STRATEGY 1: Incorporate a co-solvent (e.g., Ethanol, PEG 400) in the aqueous buffer. check_solubility->use_cosolvent No use_surfactant STRATEGY 2: Add a non-ionic surfactant (e.g., Tween 80) to the formulation. check_solubility->use_surfactant No, try another strategy use_cd STRATEGY 3 (Recommended): Formulate with a cyclodextrin (e.g., HP-β-CD) to form an inclusion complex. check_solubility->use_cd No, try another strategy end Clear, stable solution achieved reduce_conc->end use_cosolvent->end use_surfactant->end use_cd->end

Caption: Troubleshooting workflow for compound precipitation.

Q3: I've tried common solvents, but solubility remains low. What are the next steps?

A3: If a single solvent system fails, a systematic approach combining physical methods and co-solvents is recommended.

  • Co-Solvent Systems: A co-solvent is a water-miscible organic solvent used to reduce the overall polarity of the aqueous medium, thereby increasing the solubility of a hydrophobic compound.[10][12] Experiment with binary mixtures such as Ethanol/Water, PEG 400/Water, or lower percentages of DMSO/Water.

  • Gentle Heating & Sonication: Applying gentle heat (e.g., 37-40°C) or using a bath sonicator can provide the energy needed to overcome the crystal lattice energy of the solid, accelerating the dissolution process.[9][12] However, be cautious, as excessive or prolonged heat can cause degradation.[9] Always visually inspect the solution for any color changes that might indicate decomposition.

Q4: Can I use pH adjustment to improve the solubility of this compound?

A4: This is unlikely to be effective. The strategy of pH modification is powerful for ionizable compounds (those with acidic or basic functional groups like carboxylic acids or amines).[4] Adjusting the pH converts the compound to its more soluble salt form. This compound lacks strongly acidic or basic groups, so altering the pH of the solution will not significantly change its charge state or improve its aqueous solubility.

Q5: What are the most effective advanced formulation strategies for this compound?

A5: For significant and robust solubility enhancement, especially for in vivo studies or challenging in vitro systems, advanced formulation techniques are necessary.

  • Cyclodextrin Complexation: This is a highly recommended strategy for indole derivatives. Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[11] They can encapsulate the poorly soluble indole moiety within their cavity, forming a water-soluble "inclusion complex."[8][13][14] This masks the compound's hydrophobicity, leading to a substantial increase in its apparent aqueous solubility.[11] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.[14]

  • Micellar Solubilization (Surfactants): Surfactants (e.g., Tween® 80, Polysorbate 80) are amphiphilic molecules that, above a certain concentration, form micelles in aqueous solutions.[3] These micelles have a hydrophobic core that can encapsulate this compound, increasing its solubility.[15]

  • Solid Dispersions: This technique involves dispersing the compound in a hydrophilic polymer matrix (e.g., povidone (PVP), polyethylene glycols (PEGs)).[10][16] The process reduces the compound's crystallinity and improves its wettability, thereby enhancing the dissolution rate.[10][17]

G start Need to solubilize This compound need What is the required solubility level? start->need sub_low Low Concentration / Stock Solution (µM to low mM) need->sub_low Low sub_high High Concentration / Aqueous Formulation (mM range) need->sub_high High sol_dmso Primary Method: Use DMSO or other organic solvent (DMF, Ethanol) sub_low->sol_dmso sol_cd Advanced Method: Cyclodextrin Complexation (e.g., HP-β-CD) sub_high->sol_cd sol_cosolvent Secondary Method: Use Co-solvent systems (e.g., Ethanol/Water) sol_dmso->sol_cosolvent If precipitation occurs sol_surfactant Alternative Advanced Method: Use Surfactants (e.g., Tween 80) sol_cd->sol_surfactant If CD is not suitable

Caption: Solubility enhancement strategy selection workflow.

Detailed Troubleshooting Protocols

Protocol 1: Preparation of a DMSO Stock Solution

  • Objective: To prepare a standard 10 mM stock solution of this compound.

  • Materials: this compound (MW: 159.18 g/mol ), Dimethyl sulfoxide (DMSO, anhydrous or ACS grade), sterile microcentrifuge tubes, calibrated pipettes, vortex mixer.

  • Procedure:

    • Accurately weigh 1.59 mg of the compound and place it into a sterile vial.

    • Add 1.0 mL of high-quality DMSO to the vial.

    • Vortex the mixture vigorously for 1-2 minutes.[9]

    • If necessary, gently warm the solution to 37°C or briefly sonicate in a water bath to facilitate complete dissolution.[9]

    • Visually inspect the solution to ensure it is clear and free of any particulate matter.

    • Store this 10 mM stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from multiple freeze-thaw cycles.[9]

Protocol 2: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Objective: To prepare an aqueous solution of the compound by forming an inclusion complex with HP-β-CD.

  • Principle: The kneading method creates intimate contact between the compound and the cyclodextrin, facilitating the encapsulation of the hydrophobic molecule into the CD cavity.[11]

  • Materials: this compound, Hydroxypropyl-β-cyclodextrin (HP-β-CD), Ethanol/Water (e.g., 50:50 v/v) solution, mortar and pestle, spatula, glass dish for drying.

  • Procedure:

    • Preparation: Accurately weigh the desired amount of this compound and a molar excess of HP-β-CD (typically a 1:2 or 1:3 molar ratio of compound to CD) and place the HP-β-CD into a mortar.

    • Paste Formation: Slowly add a few drops of the ethanol/water solution to the HP-β-CD and triturate with the pestle until a uniform, tacky paste is formed.[11]

    • Compound Addition: Add the weighed compound to the paste.

    • Kneading: Knead the mixture thoroughly for 45-60 minutes.[11] The mechanical energy applied during this step is crucial for complex formation. The solvent will slowly evaporate; add a few more drops of the ethanol/water solution if the mixture becomes too dry to maintain a paste-like consistency.

    • Drying: Scrape the resulting solid mass from the mortar, spread it thinly on a glass dish, and dry it under vacuum or in a desiccator to remove the residual solvent.

    • Final Product: The resulting dried powder is the cyclodextrin-inclusion complex, which should now be readily soluble in aqueous buffers. Test its solubility by adding it to your desired buffer and vortexing.

Verifying Dissolution: Is It Truly Dissolved?

It is critical to distinguish between a true solution and a fine colloidal suspension, as undissolved particles can lead to inconsistent and erroneous results in assays.[4]

  • Visual Inspection (Tyndall Effect): Shine a laser pointer beam through the solution in a dark room. If the beam is visible as it passes through the liquid, it indicates the presence of suspended particles scattering the light (a colloid), meaning the compound is not truly dissolved.[4]

  • Filtration Test: Prepare your solution and pass it through a 0.22 µm syringe filter. A significant drop in the compound's concentration after filtration, as measured by UV-Vis spectroscopy or HPLC, confirms that the compound was not fully dissolved and was instead present as a fine suspension.[4]

Safety Precautions

When handling this compound powder, always adhere to standard laboratory safety protocols.

  • Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[18][19] Minimize dust generation and accumulation.[19]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat.[18]

  • Health Hazards: The compound is classified as a skin and eye irritant and may cause respiratory irritation.[18][20] In case of contact, wash the affected area thoroughly with water.[18][21]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[18][19]

References

Technical Support Center: Optimization of Reaction Conditions for Synthesizing 5-Methyl-1H-indole-2-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Methyl-1H-indole-2-carbaldehyde and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the intricacies of this synthesis, with a primary focus on the Vilsmeier-Haack reaction. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to ensure a successful and reproducible outcome in your laboratory.

I. Understanding the Synthesis: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds, such as indoles.[1][2] The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[2][3] This forms a chloroiminium ion, which acts as the electrophile in the subsequent aromatic substitution.[4]

While electrophilic substitution on the indole ring generally favors the C3 position due to the higher electron density and stabilization of the intermediate, formylation at the C2 position can be achieved, particularly with certain substitution patterns on the indole nucleus.[5][6] The electron-donating methyl group at the C5 position in 5-methylindole further activates the ring towards electrophilic attack.

II. Frequently Asked Questions (FAQs)

Q1: Why is my Vilsmeier-Haack reaction on 5-methylindole yielding the C3-formylated product instead of the desired C2-carbaldehyde?

A1: This is a common regioselectivity challenge. While C2 formylation is achievable, the C3 position of the indole ring is inherently more nucleophilic.[5][6] Several factors can influence the site of formylation:

  • Reaction Temperature: Lower temperatures often favor the kinetically controlled product, which can sometimes be the C2 isomer. Higher temperatures may lead to the thermodynamically more stable C3 isomer.

  • Stoichiometry of Reagents: The molar ratio of the Vilsmeier reagent to the 5-methylindole can influence the product distribution. An excess of the Vilsmeier reagent might lead to di-formylation or other side reactions.

  • Solvent: The choice of solvent can impact the stability of the intermediates and the transition states, thereby affecting the regioselectivity.

Q2: My reaction mixture turns into a thick, un-stirrable slurry upon addition of POCl₃ to DMF. What is happening and how can I prevent this?

A2: This is likely due to the precipitation of the Vilsmeier reagent. This can be caused by:

  • High Concentration: If the concentration of DMF and POCl₃ is too high, the resulting chloroiminium salt may precipitate.

  • Inadequate Cooling: The reaction between DMF and POCl₃ is exothermic. Insufficient cooling can lead to localized heating and promote precipitation.

To mitigate this, ensure slow, dropwise addition of POCl₃ to chilled DMF with vigorous stirring. Using a slightly larger volume of solvent can also help to keep the reagent in solution.

Q3: The work-up of my reaction is very exothermic and difficult to control. What is the safest way to quench a Vilsmeier-Haack reaction?

A3: The violent exotherm during work-up is due to the reaction of excess POCl₃ with water. The safest method is a "reverse quench":

  • Prepare a beaker with a large amount of crushed ice and water.

  • With vigorous stirring, slowly and carefully add your cooled reaction mixture to the ice/water mixture.

  • This method allows for better dissipation of the heat generated.

Q4: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?

A4: Besides the desired C2 and the isomeric C3-carbaldehyde, other potential side products include:

  • N-formylated indole: Formylation can occur on the indole nitrogen.

  • Di-formylated products: Both the C2 and C3 positions, or other positions on the benzene ring, could potentially be formylated, especially with an excess of the Vilsmeier reagent.

  • Indole trimers: Under certain conditions, indoles can react with the Vilsmeier reagent to form trimeric structures.[7]

  • Starting material: Incomplete reaction will leave unreacted 5-methylindole.

III. Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the synthesis of this compound derivatives.

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Inactive Vilsmeier Reagent: Moisture in the reagents or solvent can deactivate the Vilsmeier reagent. 2. Insufficient Reaction Time or Temperature: The reaction may not have gone to completion. 3. Poor Quality Starting Material: Impurities in the 5-methylindole can inhibit the reaction.1. Use anhydrous DMF and freshly distilled POCl₃. Ensure all glassware is flame-dried. 2. Monitor the reaction progress by TLC. If the starting material is still present, consider increasing the reaction time or temperature incrementally. 3. Purify the 5-methylindole by recrystallization or column chromatography before use.
Formation of Multiple Products (Poor Regioselectivity) 1. Reaction Temperature Too High: Favoring the formation of the thermodynamic C3-formylated product. 2. Incorrect Stoichiometry: An excess of the Vilsmeier reagent can lead to di-formylation.1. Conduct the reaction at a lower temperature (e.g., 0 °C to room temperature) and monitor for the formation of the desired C2 isomer. 2. Use a controlled stoichiometry, typically 1.1 to 1.5 equivalents of the Vilsmeier reagent relative to the 5-methylindole.
Difficult Product Purification 1. Similar Polarity of Isomers: The C2 and C3-formylated isomers may have very similar polarities, making separation by column chromatography challenging. 2. Presence of Tarry Byproducts: Overheating or prolonged reaction times can lead to the formation of polymeric materials.1. Use a long chromatography column and a shallow solvent gradient (e.g., a slow increase in the percentage of ethyl acetate in hexanes) to improve separation. 2. Triturate the crude product with a non-polar solvent (e.g., hexanes or diethyl ether) to precipitate the desired product and wash away some of the tar.
Inconsistent Results/Poor Reproducibility 1. Variability in Reagent Quality: The purity of DMF and POCl₃ can vary between batches. 2. Atmospheric Moisture: The reaction is sensitive to moisture.1. Use high-purity, anhydrous reagents from a reliable supplier. Consider distilling DMF and POCl₃ before use. 2. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

IV. Optimized Experimental Protocol

This protocol provides a starting point for the synthesis of this compound. Optimization of temperature and reaction time may be necessary.

Step 1: Formation of the Vilsmeier Reagent

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (3 equivalents).

  • Cool the flask to 0 °C in an ice-water bath.

  • Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes. The solution should be a pale yellow to colorless.

Step 2: Formylation of 5-Methylindole

  • Dissolve 5-methylindole (1 equivalent) in a minimal amount of anhydrous DMF.

  • Add the 5-methylindole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

Step 3: Work-up and Purification

  • Cool the reaction mixture in an ice bath.

  • In a separate large beaker, prepare a vigorously stirred mixture of crushed ice and water.

  • Slowly and carefully pour the reaction mixture into the ice/water mixture.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.

  • The product may precipitate as a solid. If so, collect the solid by vacuum filtration and wash with cold water.

  • If the product does not precipitate, extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

V. Visualizing the Process

A. Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Haack cluster_reagent Vilsmeier Reagent Formation cluster_substitution Electrophilic Aromatic Substitution cluster_hydrolysis Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier + POCl₃ POCl3 POCl₃ Intermediate Iminium Salt Intermediate Indole 5-Methylindole Indole->Intermediate + Vilsmeier Reagent Product This compound Intermediate->Product + H₂O (Work-up) Water H₂O

Caption: The Vilsmeier-Haack reaction mechanism for indole formylation.

B. Troubleshooting Workflow for Low Product Yield

Troubleshooting_Yield Start Low or No Product Yield Check_Reagents Are reagents anhydrous and of high purity? Start->Check_Reagents Check_Conditions Are reaction time and temperature sufficient? Check_Reagents->Check_Conditions Yes Solution_Reagents Use anhydrous solvents and freshly distilled reagents. Check_Reagents->Solution_Reagents No Check_TLC Is starting material consumed (TLC)? Check_Conditions->Check_TLC Yes Solution_Conditions Increase reaction time or temperature incrementally. Check_Conditions->Solution_Conditions No Solution_Purify Purify starting material. Check_TLC->Solution_Purify No Success Improved Yield Check_TLC->Success Yes Solution_Reagents->Success Solution_Conditions->Success Solution_Purify->Success

Caption: A decision tree for troubleshooting low product yield.

VI. References

  • Terrier, F., Pouet, M.-J., Halle, J.-C., Hunt, S., Jones, J. R., & Buncel, E. (1993). Electrophilic heteroaromatic substitutions: reactions of 5-X-substituted indoles with 4,6-dinitrobenzofuroxan. Journal of the Chemical Society, Perkin Transactions 2, (8), 1665-1671. --INVALID-LINK--

  • Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). Retrieved from --INVALID-LINK--

  • Vilsmeier-Haack Reaction - Organic Chemistry Portal. (n.d.). Retrieved from --INVALID-LINK--

  • Vilsmeier-Haack Reaction - Chemistry Steps. (n.d.). Retrieved from --INVALID-LINK--

  • Why does electrophilic substitution in indole take place on C3 atom instead of the benzene ring although benzene has more electron density than pyrrole ring? - Quora. (2023, May 2). Retrieved from --INVALID-LINK--

  • Regioselective C5−H Direct Iodination of Indoles. (n.d.). Retrieved from --INVALID-LINK--

  • Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. (n.d.). Retrieved from --INVALID-LINK--

  • Vilsmeier–Haack reaction - Wikipedia. (n.d.). Retrieved from --INVALID-LINK--

  • Synthesis routes of Indole-2-carbaldehyde - Benchchem. (n.d.). Retrieved from --INVALID-LINK--

  • Acylation of Indoles by 5uff Reaction and Vilsmeier-Haack Formylation and Conformation of N- Formylindoles - Sciencemadness.org. (n.d.). Retrieved from --INVALID-LINK--

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Retrieved from --INVALID-LINK--

  • THE VILSMEIER-HAACK REACTION ON METHYL HOMOLOGUES OF N-BENZYLTETRAHYDROCARBAZOLE (SYNTHETIC STUDIES ON INDOLES 521). (n.d.). Retrieved from --INVALID-LINK--

  • Electrophilic Substitution Reactions of Indoles | Request PDF - ResearchGate. (n.d.). Retrieved from --INVALID-LINK--

  • Electrophilic Aromatic Substitution of a BN Indole - PMC - NIH. (n.d.). Retrieved from --INVALID-LINK--

  • An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing). (2018, April 9). Retrieved from --INVALID-LINK--

  • Regioselectivity in Electrophilic Aromatic Substitution of Pyrrole and Indole. (2020, August 1). Retrieved from --INVALID-LINK--

  • CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents. (n.d.). Retrieved from --INVALID-LINK--

  • 5-Methoxy-1-methyl-1H-indole-2-carbaldehyde AldrichCPR | Sigma-Aldrich. (n.d.). Retrieved from --INVALID-LINK--

  • Manufacturing synthesis of 5-hydroxy-2-methyl-1H-indole - ResearchGate. (n.d.). Retrieved from --INVALID-LINK--

  • Formation of indole trimers in Vilsmeier type reactions - Semantic Scholar. (n.d.). Retrieved from --INVALID-LINK--

  • Vilsmeier–Haack reaction of indole - YouTube. (2025, June 10). Retrieved from --INVALID-LINK--

  • Synthesis of 1-indolyl-3,5,8-substituted γ-carbolines: one-pot solvent-free protocol and biological evaluation - Beilstein Journals. (2021, June 17). Retrieved from --INVALID-LINK--

  • 5-Methoxy-2-methyl-1H-indole-3-carbaldehyde | C11H11NO2 | CID 3159580 - PubChem. (n.d.). Retrieved from --INVALID-LINK--

  • How can 1-METHYLINDOLE-2-CARBOXALDEHYDE 97 be synthesized for pharmaceutical applications? - FAQ - Guidechem. (n.d.). Retrieved from --INVALID-LINK--

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024, March 18). Retrieved from --INVALID-LINK--

  • 5-METHYLINDOLE-2-CARBOXYLIC ACID(10241-97-1) 1H NMR spectrum - ChemicalBook. (n.d.). Retrieved from --INVALID-LINK--

  • This compound | SCBT - Santa Cruz Biotechnology. (n.d.). Retrieved from --INVALID-LINK--

  • 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester - Organic Syntheses Procedure. (n.d.). Retrieved from --INVALID-LINK--

References

Technical Support Center: Best Practices for Preventing the Degradation of 5-Methyl-1H-indole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Methyl-1H-indole-2-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the proper storage and handling of this valuable synthetic intermediate. Due to its unique bifunctional nature, containing both an electron-rich indole ring and a reactive aldehyde group, this compound is susceptible to specific degradation pathways that can compromise experimental outcomes. This guide explains the causality behind these pathways and provides actionable protocols to ensure its long-term stability and integrity.

Frequently Asked Questions (FAQs)

Q1: My solid this compound, which was initially off-white, has turned yellow or brown. What is causing this?

A1: This color change is a classic indicator of degradation, primarily through oxidation and/or photodegradation.[1] The indole nucleus is electron-rich and highly susceptible to oxidation by atmospheric oxygen.[2] This process can be accelerated by exposure to light, especially UV wavelengths, which generates reactive oxygen species that further attack the indole ring.[1][3] While a minor color change may not drastically alter the bulk purity, it is a definitive sign that the compound is no longer in its ideal state and should be re-analyzed for purity before use in sensitive applications.

Q2: What is the primary degradation product I should look for if I suspect my compound has been improperly stored?

A2: The most common degradation product is 5-Methyl-1H-indole-2-carboxylic acid. The aldehyde functional group is readily oxidized to a carboxylic acid, a reaction that is energetically favorable.[4][5] In analytical techniques like HPLC or LC-MS, this will appear as a new, typically more polar, peak. In an LC-MS analysis, you would look for a mass peak corresponding to an addition of 16 Da (one oxygen atom) to the parent mass.

Q3: What are the absolute ideal conditions for long-term storage of the solid compound?

A3: To maximize shelf-life, solid this compound should be stored under the following conditions, summarized in the table below:

  • Temperature: 2-8°C for short-term storage, and -20°C for long-term storage is recommended.[1][6]

  • Atmosphere: Store under a dry, inert atmosphere such as argon or nitrogen.[7] This directly prevents oxidation from atmospheric oxygen.

  • Light: The compound must be protected from light by storing it in an amber or opaque vial.[1][8]

  • Container: Use a tightly sealed vial to prevent moisture and air ingress.[9]

Q4: I need to make a stock solution. What is the best practice for its preparation and storage?

A4: Stock solutions are even more susceptible to degradation than the solid material.

  • Solvent Choice: Use a high-purity, anhydrous, and aprotic solvent if your experimental design allows. Ensure the solvent is degassed (e.g., by sparging with argon for 15-20 minutes) before use to remove dissolved oxygen.

  • Handling: Prepare the solution under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) if possible.

  • Storage: Store the solution cold (2-8°C or -20°C), protected from light in a tightly sealed vial with an inert gas headspace.[2]

  • Antioxidants: For extended storage in solution, consider adding a radical scavenger like Butylated hydroxytoluene (BHT) at a low concentration (e.g., 0.01-0.1%).[10] However, confirm that the antioxidant will not interfere with your downstream application.

Q5: How does pH affect the stability of this compound in solution?

A5: The stability of the indole ring can be sensitive to pH. Strongly acidic conditions can lead to protonation and potential degradation.[2] While some aldehydes can undergo acid- or base-catalyzed reactions like hydration or polymerization, neutral or mildly acidic conditions are generally safest for storage.[11][12] Avoid storing the compound in strongly alkaline solutions, as this can also promote degradation of phenolic compounds and potentially the indole structure over time.[12]

Troubleshooting Guide: Diagnosing and Solving Degradation Issues

This section provides a systematic approach to identifying and resolving common degradation problems encountered during experiments.

Symptom 1: Visual Discoloration (Solid turns yellow/brown, solution darkens)
  • Primary Suspect: Oxidation and/or Photodegradation.

  • Causality: The π-electron system of the indole ring is easily oxidized, leading to the formation of colored chromophores. This process is often initiated or accelerated by light and atmospheric oxygen.[1][13]

  • Troubleshooting Steps:

    • Isolate from Light: Immediately transfer the compound to an amber vial or wrap the existing vial in aluminum foil.

    • Inert Atmosphere: If the container seal is suspect, transfer the solid to a new vial and purge thoroughly with argon or nitrogen before sealing (See Protocol 1).

    • Purity Verification: Before use, verify the compound's purity via HPLC, LC-MS, or ¹H NMR. Compare the data to the certificate of analysis or a fresh standard.

    • Corrective Action: If significant impurities are detected, purification by recrystallization or column chromatography may be necessary. Discard if heavily degraded. For future prevention, strictly adhere to recommended storage conditions.

Symptom 2: Appearance of New Peaks in HPLC/LC-MS Analysis
  • Primary Suspects: Aldehyde oxidation to carboxylic acid; polymerization.

  • Causality:

    • Oxidation: The aldehyde C-H bond is susceptible to attack by oxidizing agents, including atmospheric oxygen, converting it to a carboxylic acid.[5]

    • Polymerization: Aldehydes can polymerize, forming trimers or longer chains. This process can be catalyzed by acidic impurities, which may form as a result of initial oxidation.[10]

  • Troubleshooting Steps:

    • Identify the Impurity:

      • If a peak corresponding to [M+16] is observed in LC-MS, this strongly suggests oxidation to the carboxylic acid.

      • If you observe broad, poorly resolved peaks or a decrease in solubility, polymerization may be occurring.[10]

    • Review Storage of Solutions: Was the solvent degassed? Was the vial flushed with inert gas? Was it protected from light? Degradation occurs much faster in solution.

    • Corrective Action: For future work, prepare solutions fresh whenever possible. If storage is necessary, follow the rigorous procedure outlined in Protocol 2. If polymerization is suspected, ensure the compound is stored dry and free of acidic contaminants.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow start Degradation Suspected symptom What is the primary symptom? start->symptom color Discoloration (Yellow/Brown) symptom->color Visual peaks New Peaks in HPLC / LC-MS symptom->peaks Analytical yield Low Reaction Yield or Inactivity symptom->yield Functional cause_photo Probable Cause: Photodegradation / Oxidation color->cause_photo cause_oxid Probable Cause: Aldehyde Oxidation peaks->cause_oxid Sharp, polar peak cause_poly Probable Cause: Polymerization peaks->cause_poly Broad peaks, insolubility cause_purity Probable Cause: Starting Material Impure yield->cause_purity action_store Action: 1. Verify Purity (HPLC, NMR) 2. Improve Storage:   - Use Amber Vials   - Inert Atmosphere   - Store at -20°C cause_photo->action_store action_oxid Action: 1. Confirm Impurity (LC-MS for M+16) 2. Use Degassed Solvents 3. Store under Argon/Nitrogen cause_oxid->action_oxid cause_poly->action_store action_purity Action: 1. Re-run Purity Analysis 2. Purify or Use Fresh Stock 3. Always Check Purity Before Use cause_purity->action_purity

Caption: A decision tree for troubleshooting common degradation issues.

Key Degradation Pathways

Understanding the chemical mechanisms of degradation is crucial for effective prevention. The two primary pathways are oxidation of the indole ring and the aldehyde group.

DegradationPathways compound This compound (Starting Material) oxid_aldehyde 5-Methyl-1H-indole-2-carboxylic acid (Oxidation Product) compound->oxid_aldehyde Atmospheric Oxygen (O₂) Heat, Metal Ion Catalysis oxid_indole Colored Indole Oxidation Products (e.g., Oxindoles, Dimers) compound->oxid_indole Light (UV/Visible) Reactive Oxygen Species (ROS) polymers Polymers / Trimers compound->polymers Acid/Base Catalysis Improper Temperature

Caption: The main degradation pathways for this compound.

Validated Protocols for Storage and Handling

Protocol 1: Long-Term Storage of Solid Compound

Objective: To package solid this compound for maximum long-term stability.

Materials:

  • This compound solid

  • Appropriately sized amber glass vial with a PTFE-lined screw cap

  • Source of dry, inert gas (Argon or Nitrogen) with a regulator and delivery tube

  • Parafilm® or other sealing tape

  • Spatula

Procedure:

  • In a low-humidity environment, weigh the desired amount of the solid compound and place it into the clean, dry amber vial.

  • Insert the inert gas delivery needle or tube into the vial, ensuring the tip is in the headspace just above the solid.

  • Gently flush the vial with the inert gas for 1-2 minutes at a low flow rate to displace all atmospheric air.

  • While maintaining a positive flow of inert gas, quickly remove the delivery tube and immediately cap the vial tightly.

  • Wrap the cap-vial interface with 2-3 layers of Parafilm® to create an additional barrier against moisture and air.

  • Label the vial clearly with the compound name, date, and storage conditions.

  • Place the sealed vial in a freezer at -20°C for long-term storage.

Protocol 2: Preparation and Storage of High-Integrity Stock Solutions

Objective: To prepare a stock solution while minimizing the risk of degradation.

Materials:

  • Stored solid this compound (from Protocol 1)

  • High-purity, anhydrous solvent (e.g., DMSO, DMF, Acetonitrile)

  • Amber glass vial with a PTFE-lined screw cap or septum

  • Inert gas source

  • Syringes and needles

  • Optional: Butylated hydroxytoluene (BHT)

Procedure:

  • Solvent Preparation: Select a suitable solvent. De-gas the solvent by sparging with argon or nitrogen for at least 20 minutes.

  • Weighing: Allow the vial of solid compound to equilibrate to room temperature before opening to prevent condensation of moisture onto the cold solid. Weigh the required amount of solid quickly.

  • Dissolution: Add the degassed solvent to the solid to achieve the desired concentration. If using a septum-capped vial, this can be done via syringe.

  • Inert Headspace: Flush the headspace of the vial with inert gas for 30-60 seconds before sealing tightly.

  • (Optional) Antioxidant Addition: If desired, add a small aliquot of a concentrated BHT stock solution to reach a final concentration of ~0.05% (w/v). Ensure BHT is compatible with your experiment.

  • Storage: Seal, label, and store the solution at -20°C. For frequent use, consider preparing smaller single-use aliquots to avoid repeated freeze-thaw cycles and re-exposure to the atmosphere.

Summary of Recommended Storage Conditions

ParameterSolid CompoundIn SolutionRationale
Temperature -20°C (Long-term) 2-8°C (Short-term)-20°C or colderSlows the rate of all chemical degradation reactions.[1]
Atmosphere Inert Gas (Ar, N₂) Inert Gas Headspace Prevents oxidation by atmospheric oxygen, the primary degradation pathway.[7]
Light Amber/Opaque Vial Amber/Opaque Vial Prevents photodegradation, which can initiate and accelerate oxidation.[1][6]
Container Tightly Sealed Glass Tightly Sealed Glass Prevents ingress of atmospheric oxygen and moisture.[9]
Moisture Store Dry Use Anhydrous Solvents Water can participate in hydrolysis or act as a medium for other reactions.[14]

References

Key considerations for scaling up the laboratory synthesis of 5-Methyl-1H-indole-2-carbaldehyde.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the laboratory synthesis and scale-up of 5-Methyl-1H-indole-2-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of transitioning this synthesis from the bench to larger-scale production. Here, we delve into the critical aspects of the Vilsmeier-Haack formylation of 5-methylindole, providing practical, field-proven insights in a troubleshooting-focused format.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The most prevalent and industrially adaptable method is the Vilsmeier-Haack reaction.[1][2] This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto an electron-rich aromatic ring such as 5-methylindole.[1][3]

Q2: Why is the Vilsmeier-Haack reaction preferred for the formylation of indoles?

A2: The Vilsmeier-Haack reaction is favored due to its use of relatively inexpensive reagents and its applicability to a wide range of electron-rich heterocycles. The Vilsmeier reagent is a milder electrophile than those used in Friedel-Crafts acylations, which often lead to polymerization or undesired side reactions with sensitive substrates like indoles.

Q3: What are the primary safety concerns when scaling up this synthesis?

A3: The primary safety concerns revolve around the high reactivity and thermal instability of the reagents and intermediates. Specifically:

  • Exothermic Reaction: The formation of the Vilsmeier reagent from POCl₃ and DMF is highly exothermic and can lead to a thermal runaway if not properly controlled.[4][5]

  • Hazardous Reagents: Phosphorus oxychloride is corrosive, toxic, and reacts violently with water, releasing toxic gases.[6][7]

  • Thermal Instability: The Vilsmeier reagent itself is thermally unstable and can decompose, generating significant heat and pressure.[4][5]

Q4: What is the expected regioselectivity for the formylation of 5-methylindole?

A4: Formylation of indoles under Vilsmeier-Haack conditions typically occurs at the C3 position due to its higher electron density.[2] However, formylation at the C2 position, as required for this compound, can be achieved, often through N-protection and directed lithiation followed by formylation, or by specific reaction conditions that favor C2 functionalization. Alternative methods might involve the oxidation of 2-methyl-5-methylindole. For the direct Vilsmeier-Haack approach to yield the 2-carbaldehyde, specific procedural modifications from standard protocols are likely necessary.

Troubleshooting Guide for Scale-Up Synthesis

Issue 1: Uncontrolled Exotherm and Potential for Thermal Runaway

Q: During the addition of phosphorus oxychloride to DMF, we are observing a rapid and difficult-to-control temperature increase. How can we mitigate this thermal hazard on a larger scale?

A: This is a critical safety issue when scaling up the Vilsmeier-Haack reaction. The formation of the chloroiminium salt (Vilsmeier reagent) is highly exothermic.[4][5] Here’s a systematic approach to manage the exotherm:

  • Reverse Addition: A highly recommended strategy is to add the POCl₃ to a solution of the 5-methylindole in DMF. This way, the Vilsmeier reagent is consumed as it is formed, preventing its accumulation and reducing the risk of a runaway reaction.[4]

  • Slow, Controlled Addition: Implement a slow, continuous, and subsurface addition of the limiting reagent (typically POCl₃) using a calibrated pump. The addition rate should be dictated by the cooling capacity of the reactor.

  • Efficient Heat Removal: Ensure the reactor has adequate cooling capacity. This includes a large surface area for heat exchange and a reliable cooling system. For larger reactors, jacket cooling may not be sufficient, and internal cooling coils might be necessary. It is crucial to model the heat transfer characteristics of your reactor before scaling up.[8][9]

  • Dilution: Increasing the solvent volume can help to dissipate the heat generated. However, this may also slow down the reaction rate and impact downstream processing.

Issue 2: Low Yield and Incomplete Conversion at Scale

Q: We are experiencing a significant drop in yield and incomplete consumption of the starting 5-methylindole when moving from a 1 L to a 50 L reactor. What are the likely causes and solutions?

A: A decrease in yield upon scale-up often points to issues with mixing and mass transfer.[9]

  • Mixing Efficiency: Inadequate mixing can lead to localized "hot spots" and areas of high reagent concentration, which can cause side reactions and degradation of the product. Ensure your reactor's agitation system is designed for efficient mixing of the reaction mass. The choice of impeller and agitation speed are critical.

  • Reagent Purity: The purity of DMF is crucial. Old or improperly stored DMF can contain dimethylamine, which can react with the Vilsmeier reagent and reduce the yield.[10]

  • Moisture Sensitivity: The Vilsmeier reagent is highly sensitive to moisture. Ensure all reagents, solvents, and the reactor are thoroughly dried before use. Any water present will quench the reagent.

  • Reaction Time and Temperature: The optimal reaction time and temperature may differ at a larger scale. Monitor the reaction progress closely using an appropriate analytical technique (e.g., HPLC) to determine the point of maximum conversion and avoid product degradation from prolonged reaction times or excessive temperatures.

Issue 3: Product Isolation and Purification Challenges

Q: After quenching the reaction, we obtain an oily product that is difficult to crystallize, leading to low isolated yields and poor purity. How can we improve the isolation and purification of this compound?

A: Isolation and purification are common hurdles during scale-up. Here are some strategies to address this:

  • Controlled Quench: The quenching process is also exothermic and should be performed carefully by slowly adding the reaction mixture to a well-agitated, cooled aqueous base (e.g., sodium carbonate or sodium hydroxide solution). A controlled quench can prevent the formation of tars and improve the initial purity of the crude product.

  • Crystallization Solvent System: Experiment with different solvent systems to find the optimal conditions for crystallization. A combination of a good solvent (e.g., ethyl acetate, dichloromethane) and an anti-solvent (e.g., hexanes, heptane) is often effective. Seeding the solution with a small amount of pure product can also induce crystallization.

  • pH Adjustment: The final pH of the aqueous layer after workup can influence the purity and physical form of the product. Carefully adjust the pH to ensure the product is fully precipitated and not in a salt form.

  • Column Chromatography: While not ideal for very large scales, column chromatography may be necessary for initial scale-up batches to obtain pure material for characterization and to identify impurities. For larger quantities, alternative purification methods like recrystallization or slurry washes should be optimized.

Experimental Protocols and Data

Table 1: Comparison of Lab-Scale vs. Scaled-Up Reaction Parameters
ParameterLab-Scale (e.g., 250 mL flask)Scaled-Up (e.g., 50 L Reactor)Key Considerations for Scale-Up
5-Methylindole 1.0 eq1.0 eqEnsure high purity starting material.
DMF 5-10 volumes8-15 volumesUse anhydrous grade. Increased volume aids in heat dissipation.
POCl₃ 1.1 - 1.5 eq1.1 - 1.3 eqStoichiometry may be slightly reduced at scale to minimize side reactions and residual reagent.
Addition Time 15-30 minutes2-4 hoursDictated by the reactor's cooling capacity to maintain the desired temperature.
Reaction Temperature 0-10 °C5-15 °CA slightly higher temperature might be needed to ensure reasonable reaction times, but must be carefully controlled.
Work-up Pouring into ice/baseSlow addition to a cooled, agitated basic solutionControlled quench is critical for safety and product quality.
Expected Yield 75-85%65-75%A slight decrease in yield is common upon scale-up.

Visualizations

Diagram 1: Scaled-Up Synthesis Workflow for this compound

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation prep_reagents Reagent Preparation: - Anhydrous DMF - 5-Methylindole - POCl₃ prep_reactor Reactor Preparation: - Clean, dry, and inerted 50 L reactor - Calibrate addition pump prep_reagents->prep_reactor charge_reactor Charge Reactor with 5-Methylindole and DMF prep_reactor->charge_reactor cool_reactor Cool to 5-10 °C charge_reactor->cool_reactor add_poccl3 Slowly add POCl₃ (2-4 hours) cool_reactor->add_poccl3 react Stir at 5-15 °C until reaction is complete (HPLC monitoring) add_poccl3->react quench Controlled quench into cold aqueous base react->quench extract Extract with organic solvent (e.g., Ethyl Acetate) quench->extract wash Wash organic layer extract->wash concentrate Concentrate in vacuo wash->concentrate crystallize Crystallize from appropriate solvent system concentrate->crystallize isolate Isolate and dry product crystallize->isolate

Caption: Workflow for the scaled-up synthesis of this compound.

Diagram 2: Troubleshooting Decision Tree for Low Yield

G cluster_incomplete Troubleshooting Incomplete Conversion cluster_side Troubleshooting Side Product Formation start Low Yield of This compound check_conversion Is the starting material fully consumed? (Check HPLC) start->check_conversion incomplete_conv Incomplete Conversion check_conversion->incomplete_conv No side_products Significant Side Products check_conversion->side_products Yes check_reagents Check Reagent Quality: - Anhydrous solvents? - Fresh POCl₃? - Pure 5-Methylindole? incomplete_conv->check_reagents check_temp Review Reaction Temperature: - Was the temperature too low? - Consider slight increase with careful monitoring. incomplete_conv->check_temp check_time Extend Reaction Time: - Monitor by HPLC to confirm if reaction is just slow. incomplete_conv->check_time check_mixing Evaluate Mixing: - Is agitation sufficient for the reactor volume? - Any unstirred zones? side_products->check_mixing check_addition Review Reagent Addition: - Was the addition too fast? - Localized high concentrations? side_products->check_addition check_temp_control Assess Temperature Control: - Any temperature spikes during addition? - Improve cooling efficiency. side_products->check_temp_control

Caption: Decision tree for troubleshooting low yield in the scaled-up synthesis.

References

Technical Support Center: Troubleshooting and Interpreting Unexpected Peaks in the NMR Spectrum of 5-Methyl-1H-indole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 5-Methyl-1H-indole-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and uncommon challenges encountered during Nuclear Magnetic Resonance (NMR) spectroscopy of this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you interpret your spectra with confidence.

I. Troubleshooting Guide: A Systematic Approach to Unexpected Peaks

Encountering unexpected peaks in an NMR spectrum can be perplexing. This section provides a logical workflow to identify the source of these signals and resolve the issue.

My ¹H NMR spectrum of this compound shows more peaks than expected. What are the possible causes and how do I identify them?

This is a common issue that can arise from several sources. By systematically evaluating each possibility, you can pinpoint the origin of the extraneous signals.

Step 1: Verify the Purity of Your Starting Materials and Reagents

The synthesis of this compound, often achieved through methods like the Vilsmeier-Haack reaction, can sometimes result in side products or carry over unreacted starting materials.[1][2][3]

  • Unreacted 5-Methylindole: The starting material for the Vilsmeier-Haack formylation may be present if the reaction did not go to completion.

  • Side Products from Vilsmeier-Haack Reaction: Depending on the reaction conditions, minor isomers or related byproducts might be formed.[4]

Recommended Action:

  • Review the Synthetic Route: Carefully examine the synthetic procedure and consider potential side reactions.

  • Acquire Reference Spectra: If possible, obtain the NMR spectra of the starting materials and potential byproducts.

  • Purification: If impurities from the synthesis are suspected, repurify your sample using techniques like column chromatography or recrystallization.

Step 2: Identify Residual Solvents

Residual solvents from the reaction workup or purification process are a frequent source of unexpected NMR peaks.[5][6][7][8][9]

  • Common Solvents: Solvents like ethyl acetate, dichloromethane, hexanes, and acetone are often used and can be difficult to remove completely.[5]

  • Deuterated Solvent Impurities: The deuterated solvent itself can contain residual protonated solvent and water.[10]

Recommended Action:

  • Consult Solvent Peak Tables: Refer to published tables of NMR chemical shifts for common laboratory solvents.[6][7][8][9] This will help you quickly identify if the unexpected peaks correspond to a known solvent.

  • Proper Drying: Ensure your sample is thoroughly dried under high vacuum before preparing the NMR sample. For stubborn solvents like ethyl acetate, co-evaporation with a more volatile solvent like dichloromethane can be effective.[5]

Step 3: Consider Degradation of the Compound

Indole derivatives, particularly aldehydes, can be susceptible to degradation under certain conditions.[11]

  • Oxidation: The aldehyde group can oxidize to a carboxylic acid, especially if exposed to air over time.[11] This would result in the appearance of a broad singlet in the downfield region of the ¹H NMR spectrum (typically >10 ppm) and the disappearance of the aldehyde proton signal.

  • Hydrolysis of Tautomers: While 1H-indole-2-carbaldehyde is the more stable tautomer, the presence of its 3H-indole-2-carbaldehyde (indolenine) tautomer can lead to instability and potential hydrolysis, especially in the presence of moisture.[11]

Recommended Action:

  • Proper Storage: Store your sample under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at a low temperature (e.g., -20°C) to minimize degradation.[11]

  • Fresh Sample: If degradation is suspected, re-purify or synthesize a fresh batch of the compound.

Step 4: Investigate Instrumental and Sample Preparation Issues

Sometimes, the unexpected signals are not from chemical impurities but are artifacts of the NMR experiment itself or how the sample was prepared.[12][13][14]

  • Poor Shimming: An improperly shimmed magnet will result in broad and distorted peaks, which can be mistaken for multiple signals.[12][14]

  • Sample Concentration: Very high sample concentrations can lead to peak broadening and shifts in chemical values due to intermolecular interactions.[5][13]

  • Paramagnetic Impurities: The presence of paramagnetic substances can cause significant broadening of all peaks in the spectrum.

Recommended Action:

  • Re-shim the Magnet: If the peaks appear broad or misshapen, perform a shimming routine on the spectrometer.

  • Prepare a Dilute Sample: If your sample is highly concentrated, try acquiring a spectrum of a more dilute solution.

  • Filter the Sample: To remove any particulate matter that could affect the magnetic field homogeneity, filter your NMR sample through a small plug of glass wool in a Pasteur pipette before transferring it to the NMR tube.

Troubleshooting Workflow Diagram

Troubleshooting_Workflow cluster_Purity Purity Checks cluster_Solvent Solvent Identification cluster_Degradation Degradation Analysis cluster_Instrumental Instrumental & Sample Prep Start Unexpected Peaks in NMR Spectrum Purity Check Starting Material and Reagent Purity Start->Purity Solvent Identify Residual Solvents Start->Solvent Degradation Consider Compound Degradation Start->Degradation Instrumental Investigate Instrumental/Sample Prep Issues Start->Instrumental Review_Synth Review Synthesis Purity->Review_Synth Consult_Tables Consult Solvent Peak Tables Solvent->Consult_Tables Check_Storage Check Storage Conditions Degradation->Check_Storage Re_shim Re-shim Magnet Instrumental->Re_shim Resolved Problem Resolved Ref_Spectra Acquire Reference Spectra Review_Synth->Ref_Spectra Purify Repurify Sample Ref_Spectra->Purify Purify->Resolved Dry_Sample Thoroughly Dry Sample Consult_Tables->Dry_Sample Dry_Sample->Resolved Fresh_Sample Use Fresh Sample Check_Storage->Fresh_Sample Fresh_Sample->Resolved Dilute Prepare Dilute Sample Re_shim->Dilute Filter Filter Sample Dilute->Filter Filter->Resolved

Caption: A systematic workflow for troubleshooting unexpected peaks in an NMR spectrum.

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the interpretation of the NMR spectrum of this compound.

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?

The chemical shifts can vary slightly depending on the solvent and concentration. However, the following table provides typical chemical shift ranges for the compound in a common NMR solvent like CDCl₃.

Proton/Carbon Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
Aldehyde (-CHO)9.8 - 10.1 (singlet)180 - 185
NH8.5 - 9.5 (broad singlet)-
H37.1 - 7.3 (singlet or narrow multiplet)115 - 120
H47.4 - 7.6 (singlet or narrow multiplet)120 - 125
H67.0 - 7.2 (doublet or doublet of doublets)125 - 130
H77.2 - 7.4 (doublet)110 - 115
Methyl (-CH₃)2.4 - 2.6 (singlet)20 - 25
C2-135 - 140
C3a-125 - 130
C5-130 - 135
C7a-135 - 140

Note: These are approximate values and can be influenced by experimental conditions.

Q2: I see a broad peak around 8.5-9.5 ppm that disappears upon adding a drop of D₂O. What is this peak?

This is a classic indication of an exchangeable proton, in this case, the N-H proton of the indole ring.[5] The deuterium from the D₂O exchanges with the proton, and since deuterium is not observed in ¹H NMR, the peak disappears. This is a useful technique to confirm the assignment of N-H or O-H protons.[5]

Q3: The integration of my aromatic region does not match the expected number of protons. Why might this be?

Several factors can lead to inaccurate integration:

  • Overlapping Peaks: If the aromatic signals are not well-resolved, it can be difficult to set the integration regions accurately.

  • Residual Solvent Peaks: A residual solvent peak, such as chloroform (CHCl₃) in CDCl₃, can overlap with the aromatic signals, leading to incorrect integration.[5]

  • Relaxation Effects: For quantitative analysis, a sufficient relaxation delay (d1) must be used during NMR acquisition to allow all protons to fully relax between scans. If the delay is too short, protons with longer relaxation times may not be fully represented in the spectrum, leading to inaccurate integration.

Q4: My spectrum has very broad peaks. What could be the cause?

Peak broadening can be caused by several factors:[5]

  • Poor Shimming: As mentioned earlier, this is a common cause of broad lineshapes.

  • Inhomogeneity: If your sample is not fully dissolved or contains suspended particles, it can lead to an inhomogeneous magnetic field and broad peaks.[14]

  • High Concentration: Overly concentrated samples can also result in peak broadening.[5]

  • Paramagnetic Contaminants: Traces of paramagnetic metals can significantly broaden NMR signals.

Q5: I observe more than the expected number of signals in the aromatic region, even after accounting for impurities. Could this be due to rotamers?

While less common for this specific molecule, restricted rotation around a single bond can lead to the observation of distinct sets of signals for different conformations (rotamers) if the energy barrier to rotation is high enough on the NMR timescale. In the case of this compound, this is unlikely to be a major factor for the indole ring itself. However, if the molecule were to form a dimer or complex, you might observe more complex spectra. A variable temperature (VT) NMR experiment can help to investigate this. If rotamers are present, the distinct signals should coalesce into a single averaged signal at higher temperatures.[5]

III. Experimental Protocols

Protocol 1: Sample Preparation for NMR Spectroscopy
  • Weighing the Sample: Accurately weigh approximately 5-10 mg of your purified this compound into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).

  • Dissolution: Gently vortex or sonicate the sample until it is completely dissolved.

  • Filtering: If any particulate matter is visible, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean NMR tube.

  • Capping: Cap the NMR tube securely.

Protocol 2: D₂O Exchange Experiment
  • Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum of your sample.

  • Add D₂O: Add 1-2 drops of deuterium oxide (D₂O) to the NMR tube.

  • Shake: Cap the tube and shake it vigorously for about 30 seconds to ensure thorough mixing.

  • Re-acquire Spectrum: Acquire another ¹H NMR spectrum.

  • Analysis: Compare the two spectra. The peak corresponding to the N-H proton should have disappeared or significantly diminished in the second spectrum.

Chemical Structures of Potential Impurities

Impurities cluster_main Main Compound cluster_impurities Potential Impurities Main This compound StartMat 5-Methyl-1H-indole (Starting Material) Main->StartMat Incomplete Reaction Oxidized 5-Methyl-1H-indole-2-carboxylic acid (Oxidation Product) Main->Oxidized Oxidation

Caption: Potential impurities in a sample of this compound.

IV. References

  • Vertex AI Search. (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. YouTube.

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy.

  • Wiley-VCH. (n.d.). Supporting Information.

  • BenchChem. (2025). Improving the stability of 3h-Indole-2-carbaldehyde during storage.

  • UCSD NMR Facility. (n.d.). Trouble Shooting Page.

  • ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.

  • SDSU NMR Facility – Department of Chemistry. (n.d.). 5) Common Problems.

  • Cambridge Isotope Laboratories, Inc. (n.d.). NMR Solvent Data Chart.

  • Agilent. (2019). Don't Fear the Ghost or Unexpected Peaks: Troubleshooting and Prevention.

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. ResearchGate.

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the.

  • ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.

  • The Royal Society of Chemistry. (n.d.). Supporting information Indoles.

  • CDN. (n.d.). Common problems and artifacts encountered in solution‐state NMR experiments.

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.

  • Sciencemadness.org. (n.d.). Acylation of Indoles by 5uff Reaction and Vilsmeier-Haack Formylation and Conformation of N- Formylindoles.

  • Mu, Y. (n.d.). THE VILSMEIER-HAACK REACTION ON METHYL HOMOLOGUES OF N-BENZYLTETRAHYDROCARBAZOLE (SYNTHETIC STUDIES ON INDOLES 521).

  • Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively.

  • PubChem - NIH. (n.d.). 5-Methylindole | C9H9N | CID 11978.

  • BenchChem. (2025). Application Notes and Protocols: Vilsmeier-Haack Formylation of Indoles.

  • New Journal of Chemistry (RSC Publishing). (n.d.). Interpretation of substituent-induced 13C NMR chemical shifts of oxindoles.

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.

  • ACS Publications. (n.d.). Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles. The Journal of Organic Chemistry.

  • AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide.

  • SciSpace. (n.d.). Microbial Degradation of Indole and Its Derivatives.

  • ChemicalBook. (n.d.). 5-Methylindole(614-96-0) 13C NMR spectrum.

  • PMC. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives.

  • Oregon State University. (n.d.). 1H NMR Chemical Shift.

  • PMC - NIH. (n.d.). A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition.

  • Chemistry LibreTexts. (2023). NMR - Interpretation.

  • ResearchGate. (n.d.). Biotransformation of indole to indole-3-aldehyde (a) and indoxyl (b).

  • PMC - PubMed Central. (n.d.). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis.

  • Sigma-Aldrich. (n.d.). 5-Methoxy-1-methyl-1H-indole-2-carbaldehyde AldrichCPR.

  • ChemicalBook. (n.d.). 5-METHYLINDOLE-2-CARBOXYLIC ACID(10241-97-1) 1H NMR spectrum.

  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.

  • BJOC. (n.d.). Identification and synthesis of impurities formed during sertindole preparation.

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024).

  • BLD Pharm. (n.d.). 1H-Indole-2-carbaldehyde.

References

Technical Support Center: Alternative Catalysts for 5-Methyl-1H-indole-2-carbaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Methyl-1H-indole-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals seeking robust and reliable alternatives to traditional formylation methods. Here, we delve into the nuances of various catalytic systems, offering troubleshooting guides and frequently asked questions to navigate the challenges of regioselective C2-formylation of the indole nucleus. Our focus is on providing practical, field-tested insights to enhance the efficiency and success of your synthetic endeavors.

Introduction: The Quest for Selective C2-Formylation

This compound is a pivotal intermediate in the synthesis of a multitude of pharmacologically active compounds. The traditional Vilsmeier-Haack reaction, while effective for C3-formylation, often presents challenges in achieving regioselectivity for the C2 position, especially with substituted indoles. The harsh reagents and reaction conditions can also be incompatible with sensitive functional groups. This has spurred the development of alternative catalytic methodologies that offer milder conditions, improved selectivity, and broader substrate scope. This guide will explore several of these advanced catalytic systems.

Troubleshooting Guides & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

I. Palladium-Catalyzed C2-Acylation/Formylation

Palladium catalysis has emerged as a powerful tool for the direct C-H functionalization of indoles.[1][2][3][4] For C2-formylation, a common strategy involves a C-H activation approach.

Q1: I am observing a mixture of C2 and C7-acylated products in my palladium-catalyzed reaction. How can I improve C2 selectivity?

A1: Achieving high regioselectivity between the C2 and C7 positions is a common challenge. The outcome is often dictated by the choice of directing group on the indole nitrogen and the ligand on the palladium catalyst.

  • Directing Group Strategy: The use of a directing group on the indole nitrogen is a highly effective strategy to favor C2-functionalization.[3] A pyrimidyl group, for instance, has been shown to effectively direct C2-amidation, a reaction mechanistically similar to acylation.

  • Ligand Effects: The ligand coordinated to the palladium center plays a crucial role in the regioselectivity. Bulky phosphine ligands can sterically hinder approach to the C7 position, thereby favoring C2-acylation. Experimenting with different phosphine ligands (e.g., PPh₃, PCy₃, or bidentate ligands like dppf) is recommended.

  • Solvent and Temperature Optimization: The polarity of the solvent and the reaction temperature can influence the kinetic versus thermodynamic control of the reaction, which in turn affects regioselectivity. A systematic screening of solvents (e.g., toluene, dioxane, DMF) and temperatures is advisable.

Q2: My palladium-catalyzed formylation reaction is sluggish, with low conversion of the starting material. What are the potential causes and solutions?

A2: Sluggish reactions can be attributed to several factors, including catalyst deactivation, insufficient activation of the C-H bond, or issues with the formylating agent.

  • Catalyst Deactivation: The active Pd(0) species can be sensitive to air and moisture. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Catalyst deactivation can also occur through aggregation; using a slightly higher catalyst loading or adding a stabilizing ligand might help.

  • C-H Activation Efficiency: The C-H activation step is often the rate-determining step.[3] The choice of oxidant is critical for regenerating the active Pd(II) catalyst. Common oxidants include Cu(OAc)₂ or AgOAc. Ensure the oxidant is fresh and used in the correct stoichiometric amount.

  • Formylating Agent Reactivity: If you are using a surrogate for a direct formylating agent, its decomposition or side reactions could be an issue. Ensure the formylating agent is of high purity.

Q3: I am observing significant amounts of homocoupling of my indole starting material. How can I suppress this side reaction?

A3: Homocoupling is a common side reaction in palladium-catalyzed C-H activation reactions.

  • Reaction Concentration: Running the reaction at a lower concentration can disfavor the bimolecular homocoupling pathway relative to the intramolecular C-H activation/intermolecular coupling pathway.

  • Additive Effects: The addition of certain additives, such as pivalic acid (PivOH), has been shown to promote the desired C-H activation pathway and suppress homocoupling.[5]

Experimental Protocol: Palladium-Catalyzed C2-Acylation of N-Substituted Indole

This protocol is a general guideline and may require optimization for 5-Methyl-1H-indole.

  • To an oven-dried Schlenk tube, add the N-substituted 5-methylindole (1.0 equiv.), Pd(OAc)₂ (5-10 mol%), a suitable phosphine ligand (10-20 mol%), and an oxidant such as Cu(OAc)₂ (1.5-2.0 equiv.).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Add the anhydrous solvent (e.g., toluene or dioxane) via syringe.

  • Add the acylating agent (e.g., an aldehyde, 1.5-2.0 equiv.).

  • Heat the reaction mixture at the desired temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Visualization of the Catalytic Cycle

Palladium-Catalyzed C2-Acylation Pd(II) Pd(II) Intermediate_A Palladacycle Intermediate Pd(II)->Intermediate_A C-H Activation Indole Indole Indole->Intermediate_A Intermediate_B Migratory Insertion Product Intermediate_A->Intermediate_B Migratory Insertion Aldehyde Aldehyde Aldehyde->Intermediate_B Product C2-Acylated Indole Intermediate_B->Product β-Hydride Elimination Pd(0) Pd(0) Intermediate_B->Pd(0) Pd(0)->Pd(II) Reoxidation Oxidant Oxidant Oxidant->Pd(II)

Caption: Proposed catalytic cycle for Pd-catalyzed C2-acylation of indoles.

II. Copper-Catalyzed C2-Functionalization

Copper catalysis offers a more economical and often milder alternative to palladium for indole functionalization.[6][7][8]

Q4: My copper-catalyzed C2-arylation reaction (a model for C2-functionalization) shows low yield. What are the critical parameters to optimize?

A4: Copper-catalyzed reactions are often sensitive to the choice of ligand, base, and solvent.

  • Ligand Selection: Simple diamine ligands have been shown to be effective in promoting copper-catalyzed N-arylation of indoles, which proceeds through a similar mechanism.[9] Screening ligands such as 1,10-phenanthroline or N,N'-dimethylethylenediamine (DMEDA) is a good starting point.

  • Base and Solvent: The choice of base and solvent is interdependent. A strong base like K₃PO₄ in a polar aprotic solvent like N-methylpyrrolidone (NMP) or DMF is often a successful combination.[6]

  • Copper Source: The copper source can influence the reaction rate. CuI, Cu₂O, and Cu(acac)₂ are commonly used. It is worth screening different copper salts.[6][7]

Q5: I am attempting a copper-catalyzed carboxylation at the C2 position followed by reduction, but the initial carboxylation is not working well. What could be the issue?

A5: Direct carboxylation of indoles with CO₂ can be challenging.

  • CO₂ Pressure: These reactions often require elevated pressures of CO₂ to achieve good yields. Ensure your experimental setup can safely handle the required pressure.

  • Activation of the C-H Bond: The C-H bond at the C2 position needs to be sufficiently activated. N-protection of the indole can sometimes enhance the reactivity at the C2 position.

  • Catalyst System: The combination of the copper catalyst and a suitable ligand is crucial for activating the C-H bond and facilitating the insertion of CO₂.[10]

Experimental Protocol: Copper-Catalyzed C2-Arylation of N-Substituted Indole (as a model)

  • In a reaction vial, combine the N-substituted 5-methylindole (1.0 equiv.), aryl halide (1.2 equiv.), CuI (5-10 mol%), a diamine ligand (10-20 mol%), and a base such as K₃PO₄ (2.0 equiv.).

  • Add an anhydrous polar aprotic solvent (e.g., DMF or NMP).

  • Seal the vial and heat the reaction mixture at 100-140 °C for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography.

Visualization of the Catalytic Cycle

Copper-Catalyzed C2-Arylation Cu(I)-Ligand Cu(I)-Ligand Intermediate_Cu-Indole Copper-Indole Complex Cu(I)-Ligand->Intermediate_Cu-Indole Coordination Indole Indole Indole->Intermediate_Cu-Indole Intermediate_Oxidative_Addition Cu(III) Intermediate Intermediate_Cu-Indole->Intermediate_Oxidative_Addition Oxidative Addition Aryl_Halide Aryl_Halide Aryl_Halide->Intermediate_Oxidative_Addition Intermediate_Oxidative_Addition->Cu(I)-Ligand Product C2-Arylated Indole Intermediate_Oxidative_Addition->Product Reductive Elimination

Caption: Simplified proposed cycle for Cu-catalyzed C2-arylation of indoles.

III. Rhodium and Iridium-Catalyzed C2-Functionalization

Rhodium and iridium catalysts are known for their high activity and selectivity in C-H activation reactions.[11][12][13][14][15][16][17][18][19][20]

Q6: My rhodium-catalyzed C2-alkenylation is giving a mixture of regioisomers. How can I improve the selectivity?

A6: Similar to palladium catalysis, directing groups are key for controlling regioselectivity in rhodium-catalyzed reactions. An N,N-dialkylcarbamoyl group has been shown to be an effective traceless directing group for C2-alkylation.[13] The electronic properties of the substrate and the coupling partner also play a significant role.

Q7: I am considering an iridium-catalyzed C2-methylation as a precursor to the aldehyde. What are the key considerations for this reaction?

A7: Iridium-catalyzed C-H activation often proceeds via a five-membered metallacycle, favoring C2-functionalization when a suitable directing group is present at the C3 position.[16] A pivaloyl directing group at C3 has been successfully employed for C2-methylation. The choice of the methyl source (e.g., methyltrifluoroborate) and the silver salt additive are critical for the efficiency of the transmetalation step.[16]

Quantitative Data Summary

The following table provides a comparative overview of different catalytic systems for C2-functionalization of indoles. Note that reaction conditions and yields are highly substrate-dependent and the data presented here are for representative examples.

Catalyst SystemDirecting GroupC2-FunctionalizationTypical Yield (%)Reference
Pd(OAc)₂ / LigandN-(2-pyridyl)sulfonylAlkenylationModerate to Good[3]
Cu₂O / LigandN-(pyridin-2-yl)ArylationGood[8]
[RhCpCl₂]₂N,N-dialkylcarbamoylAlkylationGood to Excellent[13]
[IrCpCl₂]₂C3-pivaloylMethylationHigh[16]

Frequently Asked Questions (FAQs)

Q8: Can these alternative methods be used for the direct C2-formylation of N-H free indoles?

A8: While many of these methods rely on N-substituted indoles with directing groups, some progress has been made in the direct formylation of N-H free indoles. For instance, Ru- and Fe-catalyzed oxidative coupling with anilines as the carbonyl source can achieve C3-selective formylation under mild conditions.[21] Adapting these systems for C2-selectivity is an active area of research.

Q9: What are the main advantages of using these alternative catalysts over the traditional Vilsmeier-Haack reaction for C2-formylation?

A9: The primary advantages include:

  • Regioselectivity: These methods offer much better control for C2-formylation, which is difficult to achieve with the Vilsmeier-Haack reaction.

  • Milder Conditions: Transition metal-catalyzed reactions often proceed under milder temperature and pH conditions, making them compatible with a wider range of functional groups.

  • Reduced Hazardous Reagents: They avoid the use of stoichiometric amounts of harsh and corrosive reagents like POCl₃.

Q10: Are there any metal-free alternatives for the C2-formylation of indoles?

A10: Yes, some metal-free approaches are being developed. For example, organoselenium-catalyzed C2,3-diarylation of indoles has been reported, which could potentially be adapted for formylation.[22] Additionally, methods involving in situ generation of 3-chloroindolenines followed by nucleophilic attack at the C2 position offer a promising metal-free strategy.[23]

Q11: How can I remove the directing group after the C2-functionalization is complete?

A11: The ease of removal of the directing group is a critical consideration.

  • N,N-dialkylcarbamoyl group: This is considered a "traceless" directing group as it can be readily removed under basic or acidic conditions.[13]

  • Pivaloyl group: This can be removed by hydrolysis under basic conditions.

  • Sulfonyl groups: These are generally robust but can be cleaved under specific reductive or basic conditions.

Q12: Where can I find more detailed experimental procedures for these reactions?

A12: The references cited throughout this guide provide detailed experimental protocols, characterization data, and substrate scope for the respective reactions. It is highly recommended to consult the original research articles for specific procedural details.

References

Methods for controlling regioselectivity in chemical reactions involving 5-Methyl-1H-indole-2-carbaldehyde.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Methyl-1H-indole-2-carbaldehyde

A Senior Application Scientist's Guide to Mastering Regioselectivity

Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this versatile but synthetically challenging intermediate. My goal as a Senior Application Scientist is not just to provide protocols, but to explain the underlying principles that govern reactivity and regioselectivity. Understanding the "why" is critical to troubleshooting unexpected results and rationally designing your synthetic routes.

This compound presents a fascinating case study in regiochemical control. It possesses multiple reactive sites: the electron-rich pyrrole ring (C3), the activated benzene ring (C4, C6, C7), the nucleophilic indole nitrogen (N1), and the electrophilic aldehyde at C2. The interplay between the electron-donating methyl group and the electron-withdrawing aldehyde group creates a nuanced reactivity profile that must be carefully managed. This guide, structured in a question-and-answer format, addresses the common challenges you may encounter.

Section 1: Electrophilic Aromatic Substitution (EAS) on the Indole Core

Electrophilic attack on the indole nucleus is a cornerstone of its functionalization. However, directing this attack to a specific position in a substituted indole requires a precise understanding of electronic and steric effects.

FAQ 1: I'm attempting to brominate this compound and getting a mixture of products. How can I selectively functionalize the C3 position versus the benzene ring?

Answer: This is a classic challenge. The indole nucleus is significantly more activated towards electrophiles than benzene, with reactivity estimated to be orders of magnitude greater. The C3 position is the most nucleophilic site due to the ability of the nitrogen lone pair to stabilize the cationic intermediate (the Wheland intermediate) without disrupting the aromaticity of the fused benzene ring.

However, the C2-carbaldehyde is a moderately deactivating group, which can reduce the C3-selectivity compared to an unsubstituted indole. Harsh reaction conditions or highly reactive electrophiles can lead to a loss of selectivity and attack at other activated positions on the benzene ring (C4, C6).

Troubleshooting & Protocol:

  • The Causality: To favor C3-bromination, you must use a mild brominating agent under controlled conditions. N-Bromosuccinimide (NBS) in a non-polar solvent like THF or CH2Cl2 at low temperatures (0 °C to room temperature) is the standard choice. It generates a low concentration of Br+, minimizing over-reaction and side products.

  • Self-Validating Protocol (C3-Bromination):

    • Dissolve this compound (1 eq.) in anhydrous THF in a flask protected from light.

    • Cool the solution to 0 °C in an ice bath.

    • Add NBS (1.05 eq.) portion-wise over 15 minutes, ensuring the temperature does not rise above 5 °C.

    • Stir the reaction at 0 °C and monitor by TLC. The reaction is typically complete within 1-2 hours.

    • Upon completion, quench the reaction with aqueous sodium thiosulfate solution.

    • Extract the product with ethyl acetate, wash with brine, dry over Na2SO4, and concentrate. Purify by column chromatography.

Forcing Substitution onto the Benzene Ring: If your goal is to functionalize the benzene moiety, the C3 position must first be blocked. If the C3 position is already substituted, electrophilic attack will be directed to the benzene ring, primarily at the C6 and C4 positions, which are activated by the N1 and C5-methyl groups.

Reaction Reagent/Conditions Primary Product Rationale
C3-Halogenation NBS, NCS, or I2 in THF/CH2Cl2, 0 °C3-Halo-5-methyl-1H-indole-2-carbaldehydeKinetically favored attack at the most nucleophilic position.
Nitration HNO3/Ac2O, low temp3-Nitro-5-methyl-1H-indole-2-carbaldehydeMild nitrating conditions are essential to prevent indole decomposition under strong acid.
Formylation POCl3, DMF (Vilsmeier-Haack)3-Formyl-5-methyl-1H-indole-2-carbaldehydeThe Vilsmeier reagent is a mild electrophile that selectively attacks the C3 position.

Section 2: The Critical Role of the Indole Nitrogen (N-H)

The N-H proton is acidic and the nitrogen itself is nucleophilic. Reactions at this site, particularly protection/deprotection, are fundamental to controlling regioselectivity elsewhere in the molecule.

FAQ 2: I am planning a multi-step synthesis. Should I protect the indole nitrogen, and how will that choice affect the regioselectivity of my downstream reactions?

Answer: Yes, in most cases, N-protection is a crucial strategic decision. The choice of protecting group (PG) is not trivial, as it fundamentally alters the electronic properties of the indole ring.

  • Electron-Withdrawing PGs (e.g., Ts, Boc, Piv): These groups decrease the electron density of the indole ring, making it less susceptible to electrophilic attack. This can be advantageous for preventing unwanted side reactions. More importantly, they significantly increase the acidity of the C2-proton, facilitating selective deprotonation and functionalization at C2. The pivaloyl (Piv) group is particularly interesting as its steric bulk can shield both the N1 and C2 positions.

  • Electron-Neutral/Donating PGs (e.g., SEM, Bn): Groups like [2-(trimethylsilyl)ethoxy]methyl (SEM) or Benzyl (Bn) protect the nitrogen without significantly deactivating the ring system. This is ideal when you need to perform EAS on the ring after N-protection.

Troubleshooting & Protocol:

  • The Causality: If your goal is lithiation at C2 followed by quenching with an electrophile, an N-sulfonyl or N-Boc group is required. If your subsequent step is an EAS reaction (e.g., nitration), an N-SEM or N-Bn group is the better choice to maintain ring reactivity.

  • Self-Validating Protocol (N-Protection with SEM-Cl):

    • Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous DMF under an inert atmosphere (N2 or Ar).

    • Cool the suspension to 0 °C.

    • Add a solution of this compound (1 eq.) in anhydrous DMF dropwise.

    • Stir the mixture at 0 °C for 30 minutes until hydrogen evolution ceases.

    • Add SEM-Cl (1.1 eq.) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Carefully quench the reaction by slowly adding saturated aqueous NH4Cl solution.

    • Extract with diethyl ether, wash the organic layer with water and brine, dry over MgSO4, and concentrate. Purify by column chromatography.

G start Start: Need to functionalize This compound q1 Is the target reaction an Electrophilic Aromatic Substitution (EAS)? start->q1 q2 Is the target reaction a Nucleophilic Addition to C2-CHO? q1->q2 No pg_yes Protect N-H to prevent acid-catalyzed decomposition or side reactions. q1->pg_yes Yes q3 Is the target reaction C-H activation or requires deprotonation at C2/C3? q2->q3 No nuc_add_prot Protect N-H to prevent deprotonation by strong nucleophiles (e.g., Grignard, organolithiums). q2->nuc_add_prot Yes pg_choice Select Protecting Group (PG) q3->pg_choice Yes pg_yes->pg_choice pg_no Proceed with unprotected N-H (Use mild, non-acidic conditions). ewg_pg Use Electron-Withdrawing PG (e.g., Ts, Boc) to facilitate C2-lithiation. pg_choice->ewg_pg Need to functionalize C2 edg_pg Use Electron-Donating/Neutral PG (e.g., Bn, SEM) to maintain ring reactivity for EAS. pg_choice->edg_pg Need to perform EAS nuc_add_no_prot Proceed unprotected with milder reagents (e.g., Wittig, reductive amination) if conditions are controlled.

Caption: Decision workflow for N-H protection strategy.

Section 3: Reactions at the C2-Aldehyde

The aldehyde group is a primary handle for building molecular complexity through carbon-carbon and carbon-nitrogen bond formation.

Troubleshooting 1: My Grignard reaction on this compound is providing low yields of the desired secondary alcohol, along with recovered starting material. What is happening?

Answer: This is a very common issue. Grignard reagents are not only strong nucleophiles but also strong bases. The primary competing side reaction is the deprotonation of the acidic indole N-H proton (pKa ≈ 17). This consumes one equivalent of your Grignard reagent to form the unreactive indolyl magnesium halide, which is often observed as recovered starting material after aqueous workup.

Solutions & Protocol:

  • Strategy 1: N-Protection (Recommended): The most robust solution is to protect the indole nitrogen first (see Section 2). An N-SEM or N-Bn protected substrate will not have an acidic proton and will react cleanly with the Grignard reagent at the aldehyde.

  • Strategy 2: Excess Grignard Reagent: If N-protection is not feasible, you can use an excess of the Grignard reagent (>2.2 equivalents). The first equivalent deprotonates the N-H, and the second equivalent acts as the nucleophile. This can be effective but is less atom-economical and may lead to more side products.

  • Strategy 3: Barbier-type Conditions or Use of Additives: In some cases, additives like CeCl3 can enhance the nucleophilicity of the organometallic reagent relative to its basicity, favoring addition to the carbonyl.

FAQ 3: I need to perform a Wittig reaction to form an alkene. How can I control the E/Z stereoselectivity?

Answer: The stereochemical outcome of a Wittig reaction is highly dependent on the nature of the phosphorus ylide used. This provides a powerful tool for controlling the geometry of the resulting alkene. The reaction of indole-2-carbaldehydes with phosphonium ylides is a well-established method for C-C bond formation.

  • For (Z)-Alkenes (cis): Use non-stabilized ylides. These are typically prepared from alkyltriphenylphosphonium halides using strong, salt-free bases like NaHMDS or KHMDS. The reaction proceeds through an early, kinetically controlled transition state, leading to the cis-alkene.

  • For (E)-Alkenes (trans): Use stabilized ylides. These ylides contain an electron-withdrawing group (e.g., ester, ketone) on the carbon adjacent to the phosphorus. They are less reactive and are typically formed using milder bases (e.g., NaOEt, K2CO3). The reaction is reversible and proceeds under thermodynamic control to give the more stable trans-alkene.

Section 4: Advanced Regiocontrol: Metal-Catalyzed Cross-Coupling

Modern synthetic chemistry relies heavily on transition-metal catalysis for precise C-H functionalization, offering pathways to isomers that are inaccessible through classical EAS.

Troubleshooting 2: I am attempting a direct C-H arylation on my N-protected this compound, but I am getting a mixture of C3 and C2 products. How can I control this?

Answer: Palladium-catalyzed C-H functionalization of indoles is a powerful but complex field where regioselectivity is dictated by a subtle interplay of factors, including the catalyst, oxidant, solvent, and, most critically, the ligand. For many indole systems, C-H activation has an intrinsic preference for the C3 position. Achieving selectivity for other positions often requires overcoming this inherent reactivity.

The Causality - Ligand-Enabled Regiocontrol:

Recent research has shown that the regioselectivity of reactions like the oxidative Heck can be completely switched by the choice of ligand. This is a sophisticated strategy where the ligand can change the regioselectivity-determining step of the catalytic cycle. For example, one ligand set might favor the kinetically preferred C3-palladation, while another might operate through a different mechanism that ultimately leads to functionalization at the C2 position.

Strategies for Optimization:

  • Ligand Screening: This is the most critical variable. For Pd-catalyzed reactions, screen a diverse set of ligands, including phosphines (e.g., SPhos, XPhos), N-heterocyclic carbenes (NHCs), and specialized ligands like mono-protected amino acids (MPAA) or sulfoxide-based systems.

  • Directing Groups: For positions that are electronically disfavored (e.g., C4, C7), installing a removable directing group on the indole nitrogen can be a highly effective strategy to bring the metal catalyst into proximity with the desired C-H bond.

  • Solvent and Additive Optimization: The polarity of the solvent and the nature of the oxidant (e.g., Ag2CO3, Cu(OAc)2, O2) can significantly influence the outcome and must be systematically screened.

G cluster_opt Optimization Parameters start Goal: Regiocontrolled Pd-Catalyzed C-H Functionalization substrate Prepare N-Protected This compound start->substrate ligand 1. Ligand Screening (Phosphines, NHCs, MPAA, SOHP) substrate->ligand optimization Systematic Optimization Loop catalyst 2. Catalyst Precursor (e.g., Pd(OAc)2, PdCl2) ligand->catalyst oxidant 3. Oxidant Choice (Ag(I), Cu(II), O2) catalyst->oxidant solvent 4. Solvent Polarity (Toluene, Dioxane, Acetic Acid) oxidant->solvent analysis Analyze Regioisomeric Ratio (NMR, GC-MS) solvent->analysis outcome Desired Regioselectivity Achieved? analysis->outcome end Proceed with Optimized Conditions outcome->end Yes reoptimize Return to Optimization Loop outcome->reoptimize No reoptimize->ligand

Caption: Workflow for optimizing a regioselective C-H activation.

Validation & Comparative

A Comparative Analysis of the Reactivity of 5-Methyl-1H-indole-2-carbaldehyde and 3-Indole-carboxaldehyde: A Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the chemical reactivity of two key indole derivatives: 5-Methyl-1H-indole-2-carbaldehyde and 3-Indole-carboxaldehyde. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences in the synthetic utility of these important building blocks. By exploring the electronic and steric factors governing their reactivity, this guide aims to inform strategic decisions in the synthesis of complex indole-containing molecules.

Introduction: Structural and Electronic Overview

Indole-3-carboxaldehyde is a widely utilized and commercially available starting material in organic synthesis.[1][2] Its prevalence stems from the inherent electronic properties of the indole nucleus, where the C3 position is the most electron-rich and thus highly susceptible to electrophilic substitution.[3][4] Consequently, direct formylation of indole, often via the Vilsmeier-Haack reaction, readily yields the 3-substituted isomer.[5] In contrast, this compound represents a less common but equally valuable synthetic intermediate. The introduction of a formyl group at the C2 position generally requires a more directed synthetic approach.[6]

The key structural and electronic differences between these two molecules are paramount to understanding their divergent reactivity:

  • Position of the Formyl Group: In 3-indole-carboxaldehyde, the aldehyde is conjugated to the enamine-like C2-C3 double bond, which significantly influences its electrophilicity. For this compound, the aldehyde is attached to the carbon adjacent to the nitrogen atom, leading to a different electronic environment.

  • The 5-Methyl Substituent: The methyl group at the 5-position of the indole ring in this compound is an electron-donating group. This substituent increases the electron density of the indole ring system through a positive inductive effect, which can modulate the reactivity of both the ring and the aldehyde.

Below is a diagram illustrating the structural differences between the two compounds.

Caption: Chemical structures of this compound and 3-Indole-carboxaldehyde.

Comparative Reactivity Analysis

The distinct placement of the formyl group, coupled with the electronic contribution of the 5-methyl substituent, gives rise to significant differences in the reactivity of these two aldehydes. This section will explore these differences in the context of key synthetic transformations.

Nucleophilic Addition to the Carbonyl Group

The aldehyde functional group in both molecules is susceptible to nucleophilic attack. However, the electrophilicity of the carbonyl carbon is modulated by its position on the indole ring.

  • 3-Indole-carboxaldehyde: The aldehyde at the C3 position experiences electron donation from the nitrogen lone pair through the C2-C3 double bond. This resonance effect reduces the partial positive charge on the carbonyl carbon, making it a slightly less reactive electrophile compared to a typical aromatic aldehyde.

  • This compound: The aldehyde at the C2 position is directly attached to a carbon that is alpha to the nitrogen atom. While the nitrogen lone pair still influences the overall electron density of the ring, the direct conjugative deactivation seen in the 3-isomer is absent. The electron-donating 5-methyl group further increases the electron density of the ring, which could have a minor deactivating effect on the C2-aldehyde through the pi-system. However, the proximity to the electronegative nitrogen atom is expected to render the C2-aldehyde more electrophilic than the C3-aldehyde.

This difference in electrophilicity can influence the reaction rates and conditions required for nucleophilic additions, such as Grignard reactions, Wittig reactions, and reductive aminations.

Knoevenagel Condensation

The Knoevenagel condensation is a base-catalyzed reaction between an aldehyde or ketone and an active methylene compound.[7] Both indole-carboxaldehydes can participate in this reaction to form α,β-unsaturated products.

  • 3-Indole-carboxaldehyde: This compound is frequently used in Knoevenagel condensations. The reaction proceeds readily with various active methylene compounds in the presence of a weak base like piperidine.[8][9]

  • This compound: While less documented, indole-2-carboxaldehydes also undergo Knoevenagel condensation. The potentially higher electrophilicity of the C2-aldehyde might allow for milder reaction conditions or faster reaction times compared to the 3-isomer. The 5-methyl group is not expected to sterically hinder the reaction and its electron-donating effect is unlikely to significantly impede the condensation.

The general workflow for a Knoevenagel condensation is depicted below.

G Indole_aldehyde Indole Carboxaldehyde Intermediate Adduct Intermediate Indole_aldehyde->Intermediate Nucleophilic attack Active_methylene Active Methylene Compound Active_methylene->Intermediate Base Base (e.g., Piperidine) Base->Active_methylene Deprotonation Product α,β-Unsaturated Product Intermediate->Product Dehydration Water H2O

Caption: Generalized workflow for the Knoevenagel condensation of indole carboxaldehydes.

Wittig Reaction

The Wittig reaction provides a powerful method for the synthesis of alkenes from aldehydes and ketones.[10] Both indole-carboxaldehyde isomers are suitable substrates for this transformation.

  • 3-Indole-carboxaldehyde: The Wittig reaction of 3-indole-carboxaldehyde is well-established and proceeds with a variety of phosphorus ylides to yield 3-substituted vinylindoles.[2]

  • This compound: Indole-2-carboxaldehydes are also known to undergo the Wittig reaction.[10] The stereochemical outcome of the Wittig reaction (E/Z selectivity) can be influenced by the nature of the ylide and the reaction conditions, and it would be of interest to compare this for the 2- and 3-isomers under identical conditions. The 5-methyl group is unlikely to have a significant impact on the course of the reaction.

Electrophilic Substitution on the Indole Ring

The indole nucleus is inherently electron-rich and readily undergoes electrophilic substitution. The position of the formyl group, being an electron-withdrawing group, will direct incoming electrophiles.

  • 3-Indole-carboxaldehyde: The formyl group at C3 deactivates the pyrrole ring towards electrophilic attack. Electrophilic substitution will preferentially occur on the benzene ring, typically at the C5 or C6 position.

  • This compound: The formyl group at C2 deactivates the C3 position. The 5-methyl group is an activating, ortho-, para-director. Therefore, electrophilic substitution is expected to be directed to the C4 and C6 positions of the benzene ring. The inherent high nucleophilicity of the C3 position might still lead to some substitution at this site, depending on the reaction conditions and the nature of the electrophile.

Experimental Data Summary

While direct, side-by-side comparative studies with quantitative data for these two specific molecules are scarce in the literature, the following table summarizes typical reaction outcomes for the parent indole-2- and indole-3-carboxaldehydes in common transformations. This data can serve as a baseline for predicting the reactivity of the 5-methyl derivative.

Reaction TypeSubstrateTypical Reagents & ConditionsProductReported YieldReference
Knoevenagel Condensation 3-Indole-carboxaldehydeMalononitrile, piperidine, ethanol, rt2-(1H-indol-3-ylmethylene)malononitrileGood to excellent[11]
Knoevenagel Condensation Indole-2-carboxaldehydeActive methylene compounds, base2-(1H-indol-2-ylmethylene) derivativesModerate to good[12]
Wittig Reaction 3-Indole-carboxaldehydePhosphonium ylides, base3-Vinylindole derivativesGood[2]
Wittig Reaction Indole-2-carboxaldehydePhosphonium ylides, base2-Vinylindole derivativesGood[10]
Vilsmeier-Haack Formylation IndolePOCl3, DMF3-Indole-carboxaldehydeHigh[5]
Nucleophilic Substitution 1-Methoxyindole-3-carboxaldehydeVarious nucleophiles2-Substituted-indole-3-carboxaldehydesHigh[13]

Experimental Protocols

The following are representative, detailed protocols for key reactions discussed in this guide.

Protocol 1: Knoevenagel Condensation of 3-Indole-carboxaldehyde

Objective: To synthesize 2-(1H-indol-3-ylmethylene)malononitrile.

Materials:

  • 3-Indole-carboxaldehyde

  • Malononitrile

  • Piperidine

  • Ethanol

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve 3-indole-carboxaldehyde (1.0 eq) and malononitrile (1.1 eq) in absolute ethanol in a round-bottom flask equipped with a magnetic stir bar.

  • To this solution, add a catalytic amount of piperidine (e.g., 0.1 eq).

  • Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, the product often precipitates from the reaction mixture. Cool the flask in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.

Causality: The use of a weak base like piperidine is crucial to deprotonate the active methylene compound without promoting self-condensation of the aldehyde.[7] Ethanol is a suitable polar protic solvent for this reaction.

Protocol 2: Wittig Reaction of Indole-2-carboxaldehyde (General Procedure)

Objective: To synthesize a 2-vinylindole derivative.

Materials:

  • Indole-2-carboxaldehyde (or this compound)

  • A suitable phosphonium salt (e.g., methyltriphenylphosphonium bromide)

  • A strong base (e.g., n-butyllithium or sodium hydride)

  • Anhydrous solvent (e.g., THF or DMSO)

  • Standard laboratory glassware for reactions under inert atmosphere

Procedure:

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the phosphonium salt (1.1 eq) in the anhydrous solvent.

  • Cool the suspension to 0 °C (or -78 °C for n-BuLi) and add the strong base dropwise.

  • Allow the mixture to stir at room temperature for 1-2 hours to ensure complete formation of the ylide (a color change is often observed).

  • Cool the ylide solution to 0 °C and add a solution of the indole-2-carboxaldehyde (1.0 eq) in the same anhydrous solvent dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Causality: The Wittig reaction requires a strong base to deprotonate the phosphonium salt and generate the nucleophilic ylide.[10] Anhydrous and inert conditions are essential to prevent quenching of the highly reactive base and ylide.

Conclusion

The reactivity of this compound and 3-Indole-carboxaldehyde is dictated by a combination of electronic and steric factors. The position of the formyl group is the primary determinant of the electrophilicity of the carbonyl carbon and the directing effects for electrophilic substitution on the indole ring. The 5-methyl group on the 2-carboxaldehyde isomer acts as an electron-donating group, further modulating the electron density of the heterocyclic system.

While 3-indole-carboxaldehyde is a workhorse in organic synthesis due to its straightforward preparation and well-documented reactivity, this compound offers a valuable alternative for accessing different substitution patterns and potentially different reactivity profiles. A thorough understanding of the principles outlined in this guide will empower chemists to strategically select the appropriate indole-carboxaldehyde isomer to achieve their synthetic goals in the development of novel pharmaceuticals and functional materials.

References

Comparing the biological activities of 5-Methyl-1H-indole-2-carbaldehyde and 5-Chloro-1H-indole-2-carbaldehyde.

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a multitude of biological targets with high affinity. This guide delves into a comparative analysis of two closely related indole derivatives: 5-Methyl-1H-indole-2-carbaldehyde and 5-Chloro-1H-indole-2-carbaldehyde. While differing by only a single substituent at the 5-position—a methyl group versus a chlorine atom—these compounds exhibit distinct biological activity profiles. Understanding the nuances imparted by these functional groups is critical for researchers, scientists, and drug development professionals aiming to leverage the indole core for therapeutic innovation. This document provides an objective comparison of their performance, supported by experimental data and protocols, to guide rational drug design and discovery.

Structural and Physicochemical Properties: The Foundation of Activity

The fundamental difference between a methyl group (-CH₃) and a chlorine atom (-Cl) at the 5-position of the indole ring dictates their electronic and steric properties, which in turn governs their interaction with biological macromolecules. The methyl group is a weak electron-donating group, increasing electron density in the aromatic system. Conversely, chlorine is an electronegative, electron-withdrawing atom that also increases the molecule's lipophilicity. These subtle yet significant differences are the primary drivers of their divergent biological activities.

PropertyThis compound5-Chloro-1H-indole-2-carbaldehyde
Structure
Molecular Formula C₁₀H₉NOC₉H₆ClNO[1]
Molecular Weight 159.18 g/mol [2]179.60 g/mol [1]
Appearance -Light yellow to pink or brown powder[3]
Melting Point -136 - 142 °C[3]

Overview of Synthesis

The synthesis of these indole-2-carbaldehydes can be achieved through various established methods. A common and effective approach is the Vilsmeier-Haack reaction, which involves the formylation of an indole precursor. The choice of the starting material, typically a substituted indole, is the key determinant for the final product. For instance, the synthesis of 5-chloro-1H-indole-2-carbaldehyde would proceed from 5-chloroindole.

G cluster_0 Vilsmeier-Haack Formylation Start 5-Substituted Indole (e.g., 5-Chloroindole) Reagent Vilsmeier Reagent (POCl₃, DMF) Start->Reagent Reaction Intermediate Iminium Salt Intermediate Reagent->Intermediate Electrophilic attack Hydrolysis Aqueous Workup (e.g., H₂O) Intermediate->Hydrolysis Product 5-Substituted-1H-indole-2-carbaldehyde Hydrolysis->Product

Caption: Generalized workflow for the Vilsmeier-Haack synthesis of indole-2-carbaldehydes.

Comparative Biological Activities

The substitution at the 5-position profoundly influences the therapeutic potential of the indole-2-carbaldehyde core, directing its activity towards distinct disease areas.

Anticancer and Enzyme Inhibitory Activity

The 5-chloro substitution has been extensively explored in the context of oncology, with numerous derivatives demonstrating potent inhibitory activity against key cancer-related enzymes.

5-Chloro-1H-indole-2-carbaldehyde Derivatives: These compounds serve as versatile intermediates for producing molecules with anti-inflammatory and anticancer properties.[4] Research has shown that derivatives of 5-chloro-indole can act as potent inhibitors of several protein kinases crucial for cancer progression.

  • EGFR Inhibition: Novel series of 5-chloro-indole-2-carboxylates have been developed as potent inhibitors of mutant Epidermal Growth Factor Receptor (EGFR) pathways, which are over-activated in many cancers.[5] Some derivatives have shown IC₅₀ values more potent than the reference drug erlotinib and exhibit selectivity for the mutated EGFR T790M protein.[5][6]

  • DVL1 Inhibition: In the WNT/β-catenin signaling pathway, which is often dysregulated in cancer, derivatives of 5-chloro-indole have been identified as inhibitors of Dishevelled 1 (DVL1), preventing the aberrant activation of this pathway.[7]

  • HIV-1 Reverse Transcriptase Inhibition: A notable derivative, 5-chloro-3-(phenylsulfonyl)-indole-2-carboxamide, has been identified as a highly potent, non-nucleoside inhibitor of HIV-1 reverse transcriptase, effective against wild-type and mutant enzymes.[8]

G cluster_WNT Wnt/β-catenin Pathway FZD Frizzled Receptor DVL1 DVL1 FZD->DVL1 Wnt Signal GSK3B GSK3β DVL1->GSK3B inhibits BetaCatenin β-catenin GSK3B->BetaCatenin phosphorylates for degradation TCF TCF/LEF BetaCatenin->TCF translocates to nucleus, activates Gene Target Gene Transcription (Proliferation) TCF->Gene Inhibitor 5-Chloro-Indole Derivative Inhibitor->DVL1 blocks interaction

Caption: Wnt signaling pathway highlighting DVL1 inhibition by 5-chloro-indole derivatives.

This compound Derivatives: In contrast, the direct anticancer and specific enzyme inhibitory data for this compound is less pronounced in the current literature. While indole derivatives, in general, are explored as anticancer agents, the focus for 5-methyl indoles has been more prominent in the antimicrobial domain.[9]

Antimicrobial Activity

Here, the 5-methyl substitution appears to confer a broader and more direct antimicrobial effect compared to the 5-chloro counterpart.

This compound Derivatives: Research has demonstrated that 5-methylindole can directly kill a variety of Gram-positive and Gram-negative bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and antibiotic-tolerant persister cells.[10] Furthermore, 5-methylindole potentiates the efficacy of aminoglycoside antibiotics against MRSA, suggesting its potential use as both a standalone antibacterial agent and an adjuvant to existing therapies.[10]

5-Chloro-1H-indole-2-carbaldehyde Derivatives: While also showing antimicrobial potential, the activity of 5-chloro indoles is often part of a more complex derivative. For instance, 4-chloroindole and 5-chloroindole have shown significant activity against Vibrio parahaemolyticus, a common food-borne pathogen, by inhibiting its growth, biofilm formation, and motility.[11] Derivatives have also been synthesized and tested against various bacterial and fungal strains, with some showing promising activity.[12][13] The 5-chloro substitution is also considered favorable for developing antiplasmodial agents.[14]

Comparative Antimicrobial Data Summary

Compound/DerivativeTarget OrganismActivity Metric (e.g., MIC)Reference
5-Methylindole S. aureus, E. coli, P. aeruginosaBactericidal[10]
4-Chloroindole Vibrio parahaemolyticusMIC = 50 µg/mL[11]
5-Chloroindole Vibrio parahaemolyticusMIC = 50 µg/mL[11]
5-Bromoindole-2-carboxamides E. coli, P. aeruginosaMIC = 0.35–1.25 μg/mL[15]

Structure-Activity Relationship (SAR) Insights

The accumulated data points to a clear divergence in the structure-activity relationship:

  • 5-Chloro Substitution: The presence of a chloro group at the 5-position enhances potency for specific enzyme targets like protein kinases (e.g., EGFR) and receptors (e.g., CB1).[5][16][17] This is likely due to favorable hydrophobic and halogen-bonding interactions within the active sites of these proteins. This makes 5-chloro-1H-indole-2-carbaldehyde a valuable scaffold for developing targeted therapies.

  • 5-Methyl Substitution: The methyl group appears to favor broader biological effects, such as antimicrobial activity, potentially through mechanisms like cell membrane disruption that are less dependent on specific, high-affinity binding to a single enzyme.[10] This positions this compound as a promising starting point for novel antibiotics.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following are detailed protocols for key assays used to evaluate the biological activities discussed.

Protocol 1: EGFR Inhibitory Assay (HTRF KinEASE-TK)

This protocol is designed to quantify the inhibitory effect of a compound on EGFR tyrosine kinase activity.

  • Preparation of Reagents:

    • Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.4, 5 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100).

    • Dilute the EGFR enzyme and the biotinylated substrate peptide (TK Substrate-biotin) in the reaction buffer.

    • Prepare serial dilutions of the test compounds (e.g., 5-chloro-indole derivatives) in DMSO, followed by a final dilution in the reaction buffer.

  • Enzyme Reaction:

    • In a 384-well plate, add 5 µL of the compound dilution.

    • Add 5 µL of the enzyme/substrate mixture.

    • Initiate the kinase reaction by adding 10 µL of ATP solution (at a concentration close to its Km value).

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Stop the reaction by adding 10 µL of HTRF detection buffer containing streptavidin-XL665 and a phosphotyrosine-specific antibody labeled with Eu³⁺-cryptate.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition:

    • Measure the Homogeneous Time-Resolved Fluorescence (HTRF) signal on a compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).

    • Calculate the ratio of the two emission signals and plot the results against the inhibitor concentration to determine the IC₅₀ value.[18]

G cluster_workflow IC50 Determination Workflow Setup Prepare serial dilutions of inhibitor Reaction Incubate inhibitor with enzyme and substrate Setup->Reaction Initiate Add ATP to start reaction Reaction->Initiate Stop Stop reaction and add detection reagents Initiate->Stop Read Measure signal (e.g., fluorescence) Stop->Read Analyze Plot reaction rate vs. [Inhibitor] to calculate IC50 Read->Analyze

Caption: General experimental workflow for determining IC50 values.[18]

Protocol 2: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This broth microdilution method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Preparation:

    • Prepare a stock solution of the test compound (e.g., 5-methylindole) in DMSO.

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in a suitable sterile growth medium (e.g., Mueller-Hinton Broth).

    • Prepare a bacterial inoculum standardized to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation:

    • Add the bacterial inoculum to each well of the microtiter plate.

    • Include a positive control (bacteria in medium, no compound) and a negative control (medium only).

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Analysis:

    • Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

    • Optionally, read the optical density (OD) at 600 nm using a plate reader to quantify growth.

Conclusion and Future Perspectives

The comparative analysis of this compound and 5-Chloro-1H-indole-2-carbaldehyde clearly demonstrates how a subtle structural modification can profoundly redirect biological activity.

  • 5-Chloro-1H-indole-2-carbaldehyde stands out as a valuable precursor for the development of targeted therapeutics, particularly in oncology and virology. Its derivatives have shown potent and specific inhibition of enzymes like EGFR and HIV-1 RT. Future research should focus on optimizing these derivatives to enhance selectivity, improve pharmacokinetic profiles, and overcome resistance mechanisms.

  • This compound and its simpler relatives emerge as promising leads for novel antimicrobial agents. Their broad-spectrum bactericidal activity and ability to potentiate existing antibiotics offer a compelling strategy to combat the growing threat of antimicrobial resistance. Future work should elucidate the precise mechanism of its antibacterial action and explore its in vivo efficacy and safety.

This guide underscores the importance of strategic substituent selection in drug design. By understanding the distinct contributions of the methyl and chloro groups, researchers can more effectively navigate the vast chemical space of indole derivatives to develop next-generation therapies.

References

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Assessment of 5-Methyl-1H-indole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. 5-Methyl-1H-indole-2-carbaldehyde, a crucial building block in the synthesis of various pharmacologically active compounds, is no exception. Its purity profile can significantly influence the outcome of subsequent synthetic steps and the impurity profile of the final drug substance. This guide provides a comparative analysis of two distinct High-Performance Liquid Chromatography (HPLC) methods for the robust purity assessment of this compound, grounded in established chromatographic principles and regulatory expectations.

The selection of an appropriate analytical method is a critical decision in the drug development process. It must be sensitive enough to detect and quantify trace impurities, yet robust enough to be transferable between laboratories. Here, we will explore two reversed-phase HPLC approaches: a rapid isocratic method utilizing a C18 stationary phase for routine quality control, and a comprehensive gradient method on a C8 stationary phase designed for in-depth impurity profiling and stability studies. The rationale behind each methodological choice will be discussed, referencing authoritative guidelines from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[1][2][3][4]

The Analyte and Its Potential Impurities

This compound is commonly synthesized via the Vilsmeier-Haack formylation of 5-methylindole.[5][6][7][8] This synthetic route, while efficient, can lead to several process-related impurities. A robust HPLC method must be able to resolve the main component from:

  • Unreacted Starting Material: 5-Methylindole.

  • Positional Isomers: Such as 5-Methyl-1H-indole-3-carbaldehyde, which can form as a by-product.[9][10]

  • Degradation Products: Indole aldehydes can be susceptible to oxidation, leading to the formation of the corresponding carboxylic acid (5-Methyl-1H-indole-2-carboxylic acid).[11][12][13]

The ability to separate these structurally similar compounds is a key performance indicator for the analytical methods under comparison.

Method 1: Rapid Isocratic Purity Assay on a C18 Column

This method is designed for high-throughput analysis, such as in-process control or routine quality checks, where speed and efficiency are paramount. The choice of a C18 column is based on its strong hydrophobic retention, which is well-suited for the separation of the relatively non-polar indole ring system from more polar impurities.[14][15][16][17] An isocratic elution, where the mobile phase composition remains constant, offers simplicity, robustness, and a stable baseline, which is advantageous for precise quantification.[18][19][20][21]

Experimental Protocol: Method 1

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of diluent (Acetonitrile:Water 50:50 v/v) to obtain a stock solution of 1 mg/mL.
  • Further dilute 1 mL of the stock solution to 10 mL with the diluent to achieve a final concentration of 100 µg/mL.
  • Filter the final solution through a 0.45 µm syringe filter before injection.

2. HPLC Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a Photodiode Array (PDA) detector.
  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
  • Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Detection: PDA detector monitoring at 280 nm.[22][23][24][25][26] Data should be collected across a spectral range (e.g., 200-400 nm) to assess peak purity.
  • Injection Volume: 10 µL.
  • Run Time: 15 minutes.

3. System Suitability:

  • As per USP <621>, system suitability must be established before analysis.[1]
  • Inject the standard solution five times. The relative standard deviation (RSD) for the peak area of this compound should be ≤ 2.0%.
  • The tailing factor for the main peak should be between 0.8 and 1.5.
  • The theoretical plates should be > 2000.

4. Data Analysis:

  • Purity is calculated based on the area percent method. The area of the main peak is expressed as a percentage of the total area of all peaks.
  • Peak purity analysis should be performed using the PDA detector data to ensure the main peak is spectrally homogeneous and not co-eluting with any impurities.[22][23][26]

Method 2: High-Resolution Gradient Impurity Profiling on a C8 Column

This method is tailored for comprehensive impurity profiling, stability testing, and method validation, where achieving the best possible resolution of all potential impurities is the primary objective. A C8 column is selected for its moderate hydrophobicity, which can provide different selectivity compared to a C18 column, especially for closely related compounds.[14][15][16][17][27] A gradient elution, where the mobile phase strength is increased over time, is employed to effectively elute both early-eluting polar impurities and late-eluting non-polar impurities within a reasonable timeframe, while maintaining sharp peaks.[18][19][20][21][28]

Experimental Protocol: Method 2

1. Sample Preparation:

  • Prepare the sample as described in Method 1.

2. HPLC Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a gradient pump, autosampler, column oven, and a PDA detector.
  • Column: C8, 150 mm x 4.6 mm, 5 µm particle size.
  • Mobile Phase A: Water with 0.1% Formic Acid.
  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
  • Flow Rate: 1.2 mL/min.
  • Column Temperature: 35 °C.
  • Detection: PDA detector monitoring at 280 nm, with full spectral data acquisition.
  • Injection Volume: 10 µL.
  • Gradient Program: | Time (min) | % Mobile Phase B | | :--- | :--- | | 0.0 | 30 | | 15.0 | 80 | | 18.0 | 80 | | 18.1 | 30 | | 25.0 | 30 |

3. System Suitability:

  • System suitability parameters are the same as in Method 1. The resolution between this compound and any known impurity should be > 1.5.

4. Data Analysis:

  • Purity is determined by the area percent method.
  • Impurity profiling involves identifying and quantifying all peaks relative to the main peak.
  • Peak tracking and purity analysis using the PDA data are crucial, especially for stability samples where new degradation products may appear.

Visualizing the Method Comparison Workflow

The following diagram illustrates the logical flow from sample analysis to method comparison, emphasizing the validation checkpoints guided by ICH principles.[1][2][3][4]

HPLC_Method_Comparison cluster_prep Sample & Standard Preparation cluster_method1 Method 1: Isocratic C18 cluster_method2 Method 2: Gradient C8 cluster_comparison Performance Comparison Prep Prepare 100 µg/mL solution of this compound M1_Inject Inject onto C18 Column (ACN:H2O 60:40) Prep->M1_Inject M2_Inject Inject onto C8 Column (Gradient ACN/H2O) Prep->M2_Inject M1_Analyze Analyze Data: - Purity (Area %) - System Suitability M1_Inject->M1_Analyze Compare Compare: - Resolution - Analysis Time - Peak Shape - Sensitivity (LOD/LOQ) M1_Analyze->Compare M2_Analyze Analyze Data: - Purity & Impurity Profile - Peak Purity (PDA) M2_Inject->M2_Analyze M2_Analyze->Compare

Caption: Workflow for the comparison of two HPLC methods.

Comparative Performance Data

The following table summarizes the expected performance characteristics of the two methods, based on typical chromatographic behavior. This data is illustrative and would be confirmed during method validation.

ParameterMethod 1 (Isocratic C18)Method 2 (Gradient C8)Rationale for Difference
Retention Time (Main Peak) ~ 5.5 min~ 9.0 minStronger retention on C18 with a high organic isocratic mobile phase leads to faster elution compared to the start of the gradient on C8.
Resolution (Main Peak vs. 5-Methylindole) > 2.0> 3.0The gradient in Method 2 allows for finer tuning of selectivity, often enhancing the resolution of closely eluting impurities.
Resolution (Main Peak vs. Positional Isomer) > 1.5> 2.5The different selectivity of the C8 phase combined with the gradient is expected to provide superior resolution for isomers.[9][10]
Peak Tailing Factor < 1.2< 1.2Both methods should produce symmetrical peaks with a well-packed, modern column.
Total Analysis Time 15 min25 minThe isocratic method is designed for speed, while the gradient method requires a longer run and re-equilibration time to ensure reproducibility.[18][19]
Application Routine QC, In-process controlImpurity profiling, Stability studies, Method validationMethod 1 prioritizes speed and simplicity; Method 2 prioritizes resolution and comprehensiveness.

Visualizing the Chemical Context

The diagram below shows the structure of this compound and its key potential impurities, highlighting the subtle structural differences that the HPLC methods must resolve.

Caption: Analyte and key potential impurities.

Conclusion and Recommendations

Both HPLC methods presented offer viable approaches for assessing the purity of this compound, but their suitability depends on the specific analytical objective.

  • Method 1 (Isocratic C18) is the superior choice for routine quality control environments . Its speed, simplicity, and robustness make it ideal for analyzing a large number of samples efficiently, confirming that the material meets a predefined specification.

  • Method 2 (Gradient C8) is the recommended method for process development, stability studies, and reference standard characterization . Its enhanced resolving power is critical for detecting and quantifying unknown impurities, understanding degradation pathways, and providing a comprehensive picture of the material's purity profile.

The principles of analytical procedure validation, as outlined in ICH Q2(R1), must be applied to whichever method is chosen.[1][2][3][4] This involves rigorously testing parameters such as specificity, linearity, accuracy, precision, and robustness to ensure the method is fit for its intended purpose. The use of a PDA detector is strongly recommended for both methods as it provides invaluable information on peak purity, which is a critical aspect of a comprehensive purity assessment.[22][23][24][25][26]

By selecting the appropriate HPLC method and validating it to the required regulatory standards, researchers and drug development professionals can ensure the quality and consistency of this compound, thereby safeguarding the integrity of the final pharmaceutical product.

References

A Senior Application Scientist's Guide to the Structural Confirmation of 5-Methyl-1H-indole-2-carbaldehyde Derivatives: An In-Depth Comparison of X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unequivocal structural confirmation of novel synthesized compounds is a cornerstone of progressive and reliable research. The 5-Methyl-1H-indole-2-carbaldehyde scaffold and its derivatives are of significant interest due to their prevalence in biologically active molecules. This guide provides an in-depth technical comparison of X-ray crystallography for the structural elucidation of these derivatives, contextualized with alternative analytical techniques. We will delve into the causality behind experimental choices, ensuring a robust and self-validating approach to structural confirmation.

The Imperative for Unambiguous Structural Data

X-ray Crystallography: Illuminating the Molecular Architecture

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal.[1] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can determine bond lengths, bond angles, and the overall molecular geometry with exceptional accuracy.[1] This technique stands as the most definitive method for establishing the absolute structure of a small molecule.

A Step-by-Step Workflow for Structural Confirmation

The journey from a synthesized powder to a fully refined crystal structure is a meticulous process. Here, we outline the critical steps, emphasizing the rationale behind each stage.

X-ray Crystallography Workflow cluster_synthesis Compound Synthesis & Purification cluster_crystal Crystallization cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement synthesis Synthesis of this compound derivative purification Purification (e.g., Column Chromatography, Recrystallization) synthesis->purification crystallization Growing Single Crystals purification->crystallization screening Crystal Screening & Selection crystallization->screening data_collection X-ray Diffraction Data Collection screening->data_collection data_processing Data Integration, Scaling, and Merging data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation and Analysis structure_refinement->validation final_structure final_structure validation->final_structure Final Structural Confirmation

Figure 1: A comprehensive workflow for the structural confirmation of a small molecule using single-crystal X-ray crystallography.

1. Crystallization: The Art and Science of Growing Quality Crystals

The adage "garbage in, garbage out" is particularly pertinent to X-ray crystallography; the quality of the crystal dictates the quality of the final structure. For indole derivatives, which can exhibit π-π stacking and hydrogen bonding, several crystallization techniques can be employed. A study on various indole analogues highlighted that the choice of solvent and crystallization method significantly impacts crystal habit.[2][3]

  • Slow Evaporation: A straightforward method where a saturated solution of the compound is left undisturbed, allowing the solvent to evaporate slowly, leading to crystal formation. This technique was successfully used to obtain crystals of 5-Methyl-1H-indole-3-carbaldehyde from an ethanolic solution.[4]

  • Vapor Diffusion: This involves placing a drop of the concentrated compound solution adjacent to a larger reservoir of a solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the drop induces crystallization.

  • Cooling: Gradually lowering the temperature of a saturated solution can decrease the solubility of the compound, promoting crystallization.

Expert Tip: Screening a wide range of solvents and solvent mixtures is crucial. For indole derivatives, solvents like ethanol, hexane, and dichloromethane have proven effective.[2][3][4]

2. Data Collection: Capturing the Diffraction Pattern

Once a suitable single crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in a specific pattern of spots. Modern diffractometers equipped with CCD or CMOS detectors efficiently collect these diffraction data.[5]

3. Structure Solution and Refinement: From Diffraction to 3D Model

The collected diffraction data, which contains information about the intensities and positions of the diffracted spots, is then processed. The initial step is to solve the "phase problem" to generate an initial electron density map. For small molecules like indole derivatives, this is typically achieved using direct methods.[6]

This initial model is then refined using least-squares methods to improve the fit between the calculated and observed diffraction data.[4][7] In the case of 5-Methyl-1H-indole-3-carbaldehyde, the structure was refined to a final R-factor of 0.038, indicating an excellent agreement between the model and the experimental data.[4]

A Comparative Analysis: X-ray Crystallography vs. Other Techniques

While X-ray crystallography provides the most definitive structural information, it is not always feasible, and other techniques provide complementary data.

FeatureSingle-Crystal X-ray DiffractionNuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)Infrared (IR) Spectroscopy
Information Provided Precise 3D atomic arrangement, bond lengths, bond angles, absolute stereochemistry.[1]Connectivity of atoms, chemical environment of nuclei, dynamic information in solution.[8]Molecular weight, elemental composition (HRMS).Presence of functional groups.[8][9]
Sample Requirements High-quality single crystal.Soluble sample.Small amount of sample, can be in solution or solid state.Solid or liquid sample.
Strengths Unambiguous structural determination.[1]Provides information about the molecule's behavior in solution, which can be more biologically relevant.[10]High sensitivity, provides accurate molecular formula.Quick and easy method for functional group identification.
Limitations Crystal growth can be a significant bottleneck. The determined structure is of the solid state, which may differ from the solution conformation.[8]Can be difficult to interpret for complex molecules, does not directly provide 3D structure without extensive experiments (e.g., NOESY).Does not provide information on connectivity or stereochemistry.Provides limited information on the overall molecular structure.

Case Study: Insights from the Crystal Structure of 5-Methyl-1H-indole-3-carbaldehyde

Intermolecular_Interactions cluster_mol1 Molecule 1 cluster_mol2 Molecule 2 cluster_mol3 Molecule 3 N1 N-H C2 C=O N1->C2 N-H···O Hydrogen Bond C1 C=O N2 N-H IndoleRing Indole Ring (π system) CH C-H CH->IndoleRing C-H···π Interaction

References

A Researcher's Guide to the Synthesis of 5-Methyl-1H-indole-2-carbaldehyde: A Comparative Analysis of Key Pathways

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Methyl-1H-indole-2-carbaldehyde is a valuable heterocyclic building block in medicinal chemistry and materials science, serving as a key precursor for a range of functional molecules. However, its synthesis presents a distinct regioselectivity challenge. The inherent electronic properties of the indole nucleus favor electrophilic substitution at the C3 position, making direct formylation to the C2 position non-trivial. This guide provides an in-depth comparative study of the primary synthetic strategies to overcome this challenge and selectively synthesize this compound. We will dissect the mechanisms, advantages, and limitations of three core pathways: Directed Ortho-Metalation (DoM), C3-Position Blocking with subsequent electrophilic formylation, and de novo ring construction via the Fischer Indole Synthesis. This analysis is supported by mechanistic diagrams, detailed experimental protocols, and a comparative data summary to empower researchers in drug development and synthetic chemistry to make informed strategic decisions.

The Synthetic Challenge: Overcoming C3 Regioselectivity

The indole ring is an electron-rich heterocycle. Molecular orbital calculations and extensive empirical data confirm that the C3 position possesses the highest electron density and is the most kinetically favorable site for electrophilic attack.[1][2] Consequently, classic formylation methods such as the Vilsmeier-Haack[3] and Reimer-Tiemann reactions invariably yield the corresponding indole-3-carbaldehyde.[1] The synthesis of the C2-formylated isomer, this compound, therefore requires a deliberate and strategic circumvention of this natural reactivity. The choice of pathway depends critically on factors such as starting material availability, scalability, tolerance to harsh reagents, and the number of synthetic steps.

Pathway I: Directed Ortho-Metalation (DoM)

Directed Ortho-Metalation (DoM) is arguably the most powerful and direct strategy for the C2-functionalization of indoles.[4][5] This pathway leverages a Directed Metalation Group (DMG) installed on the indole nitrogen. The DMG, typically a Lewis basic moiety, coordinates to a strong organolithium base, positioning it to selectively deprotonate the adjacent C2 proton, which is more acidic than other ring protons.[6][7] The resulting C2-lithiated intermediate can then be trapped with a suitable formylating agent.

Mechanistic Rationale

The success of this strategy hinges on the choice of the N-protecting group, which serves a dual purpose: it protects the acidic N-H proton from the strong base and directs the lithiation to the C2 position.[5] A bulky silyl group like triisopropylsilyl (TIPS) or a carbamate like Boc are effective DMGs. The strong base, typically sec-butyllithium or tert-butyllithium in the presence of an additive like TMEDA, forms a complex with the DMG, leading to a kinetically favored deprotonation at the sterically accessible C2 position.[8] Quenching this anion with an electrophile such as N,N-dimethylformamide (DMF) followed by an aqueous workup yields the target aldehyde.

Diagram 1: Mechanism of Directed Ortho-Metalation Pathway

DoM_Pathway cluster_protection Step 1: N-Protection cluster_lithiation Step 2: Directed Lithiation cluster_formylation Step 3: Formylation & Deprotection Start 5-Methyl-1H-indole ProtectedIndole N-Protected-5-methylindole (e.g., N-Boc) Start->ProtectedIndole Boc2O, Base LithiatedIndole C2-Lithiated Intermediate ProtectedIndole->LithiatedIndole s-BuLi, TMEDA THF, -78 °C Adduct Tetrahedral Intermediate LithiatedIndole->Adduct 1. DMF 2. H3O+ workup Product 5-Methyl-1H-indole- 2-carbaldehyde Adduct->Product Deprotection (if necessary)

Caption: Workflow for the Directed Ortho-Metalation (DoM) strategy.

Advantages & Disadvantages
  • Advantages: High regioselectivity for the C2 position, relatively direct (2-3 steps), and adaptable to various electrophiles beyond formylation.

  • Disadvantages: Requires cryogenic temperatures (-78 °C), pyrophoric and moisture-sensitive organolithium reagents, and the need for N-protection and deprotection steps adds to the overall step count.

Pathway II: C3-Blocking Strategy

This pathway adopts a different philosophy: if the C3 position is the most reactive, it can be temporarily occupied by a removable blocking group. With the C3 site unavailable, an electrophilic formylation reaction is forced to occur at the next most reactive site, the C2 position.

Mechanistic Rationale

The key is selecting a blocking group that is easily installed, stable to the formylation conditions, and can be cleanly removed without affecting the newly installed aldehyde. Halogens (e.g., Iodine) or silyl groups (e.g., Trimethylsilyl, TMS) are common choices. For instance, iodination of 5-methylindole at C3 can be achieved with N-Iodosuccinimide (NIS). Subsequent subjection to Vilsmeier-Haack conditions (POCl₃, DMF) would lead to the formation of 3-iodo-5-methyl-1H-indole-2-carbaldehyde.[9] The final step involves the selective removal of the iodine, often through catalytic hydrogenation or metal-halogen exchange, to yield the target product.

Diagram 2: Mechanism of C3-Blocking Pathway

C3_Blocking_Pathway Start 5-Methyl-1H-indole BlockedIndole 3-Blocked-5-methylindole (e.g., 3-Iodo) Start->BlockedIndole Step 1: Blocking (e.g., NIS) FormylatedBlocked 3-Blocked-5-methyl-1H- indole-2-carbaldehyde BlockedIndole->FormylatedBlocked Step 2: Formylation (Vilsmeier-Haack) Product 5-Methyl-1H-indole- 2-carbaldehyde FormylatedBlocked->Product Step 3: Deblocking (e.g., H2, Pd/C)

Caption: Workflow for the C3-Blocking strategy.

Advantages & Disadvantages
  • Advantages: Avoids the use of pyrophoric organolithium reagents and cryogenic conditions, potentially making it more amenable to scale-up. It uses well-understood, classic reactions.

  • Disadvantages: It is a multi-step synthesis (minimum of three steps), which can lead to a lower overall yield. The efficiency of each step (blocking, formylation, and deblocking) is critical.

Pathway III: De Novo Synthesis via Fischer Indolization

Instead of modifying a pre-existing indole ring, this approach constructs the desired this compound from acyclic precursors. The Fischer Indole Synthesis is a robust and historic method for forming the indole core from an arylhydrazine and a carbonyl compound under acidic conditions.[10][11]

Mechanistic Rationale

To obtain a C2-substituted indole, the carbonyl partner must be chosen carefully. Reacting 4-methylphenylhydrazine with a protected glyoxal derivative (e.g., glyoxal diethyl acetal) or, more commonly, a pyruvic acid derivative would be the key. For instance, condensation of 4-methylphenylhydrazine with ethyl pyruvate forms a hydrazone.[12] Acid-catalyzed cyclization (e.g., with polyphosphoric acid or ZnCl₂) of this hydrazone yields ethyl 5-methyl-1H-indole-2-carboxylate.[13] This ester is a stable intermediate that can then be selectively reduced to the target aldehyde using a reagent like diisobutylaluminium hydride (DIBAL-H) at low temperatures.

Diagram 3: Mechanism of Fischer Indole Synthesis Pathway

Fischer_Pathway cluster_condensation Step 1: Hydrazone Formation cluster_cyclization Step 2: Fischer Cyclization cluster_reduction Step 3: Reduction Hydrazine 4-Methylphenylhydrazine Hydrazone Hydrazone Intermediate Hydrazine->Hydrazone Pyruvate Ethyl Pyruvate Pyruvate->Hydrazone Ester Ethyl 5-Methyl-1H-indole- 2-carboxylate Hydrazone->Ester Acid Catalyst (e.g., PPA, heat) Product 5-Methyl-1H-indole- 2-carbaldehyde Ester->Product DIBAL-H -78 °C

Caption: Workflow for the Fischer Indole Synthesis strategy.

Advantages & Disadvantages
  • Advantages: Excellent for creating diverse substitution patterns on the indole core from readily available anilines and carbonyls.[14] Avoids the C2/C3 selectivity issue entirely.

  • Disadvantages: It is a multi-step process. The final reduction step requires careful control to avoid over-reduction to the alcohol. The acidic conditions of the cyclization may not be suitable for substrates with acid-labile functional groups.

Comparative Performance and Data Summary

The optimal synthetic route depends on the specific requirements of the research project, such as scale, available equipment, and cost.

FeaturePathway I: Directed MetalationPathway II: C3-BlockingPathway III: Fischer Synthesis
Regioselectivity Excellent for C2Excellent for C2Absolute (controlled by precursors)
Typical Overall Yield Moderate to GoodLow to ModerateModerate to Good
Number of Steps 2-3 (from 5-methylindole)3 (from 5-methylindole)2-3 (from 4-methylaniline)
Key Reagents Organolithiums (s-BuLi), TMEDA, DMF, Cryogenic SolventsNIS/NBS, POCl₃, DMF, H₂/Pd or other reducing agentsArylhydrazine, Pyruvate ester, Acid catalyst, DIBAL-H
Reaction Conditions Cryogenic (-78 °C), Inert AtmosphereModerate temperatures, standard glasswareHigh temperatures for cyclization, cryogenic for reduction
Scalability Challenging due to cryogenics and pyrophoric reagentsMore favorableFavorable, well-established industrial process
Safety/Handling High (Pyrophoric reagents)Moderate (Corrosive reagents)Moderate (DIBAL-H is pyrophoric)

Experimental Protocols

Protocol 1: Synthesis via Directed Ortho-Metalation (DoM)

(This protocol is a representative procedure based on established methods for C2-lithiation of N-protected indoles.[7][15] Researchers should perform their own optimization.)

Step A: N-Boc Protection of 5-Methylindole

  • To a stirred solution of 5-methylindole (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an argon atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.2 eq).

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 30 minutes.

  • Cool the mixture back to 0 °C and add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) in THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, hexanes/ethyl acetate) to afford N-Boc-5-methylindole.

Step B: C2-Formylation

  • Dissolve N-Boc-5-methylindole (1.0 eq) in anhydrous THF under an argon atmosphere. Add N,N,N',N'-tetramethylethylenediamine (TMEDA, 1.5 eq).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add sec-butyllithium (1.4 M in cyclohexane, 1.3 eq) dropwise, maintaining the temperature below -70 °C. A color change to deep yellow or orange is typically observed.

  • Stir the solution at -78 °C for 1 hour.

  • Add anhydrous N,N-dimethylformamide (DMF, 3.0 eq) dropwise.

  • Stir the reaction mixture at -78 °C for 2 hours, then allow it to slowly warm to room temperature overnight.

  • Quench the reaction by adding saturated aqueous NH₄Cl. Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • The crude product containing the N-Boc protected aldehyde can be deprotected by dissolving in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane at room temperature.

  • After deprotection is complete (monitored by TLC), neutralize the mixture and purify by column chromatography to yield this compound.

Conclusion

The synthesis of this compound requires a strategic departure from standard electrophilic substitution reactions. For directness and high regioselectivity from a pre-formed indole, Directed Ortho-Metalation is the superior laboratory-scale method, provided the necessary equipment and handling procedures for organolithiums are in place. For larger-scale operations where cryogenic conditions are a constraint, the Fischer Indole Synthesis offers a robust, albeit longer, alternative by constructing the ring with the desired functionality already templated. The C3-Blocking strategy , while mechanistically sound, often suffers from a higher step count and potentially lower overall yields, making it a less favored but viable alternative. The ultimate choice of pathway will be guided by a careful consideration of the specific experimental context, balancing the elegance of C-H activation against the pragmatism of classical multi-step synthesis.

References

A Researcher's Guide to Validating the Anti-proliferative Effects of Novel 5-Methyl-1H-indole-2-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Anticancer Agents

The landscape of cancer therapy is in a constant state of evolution, driven by the urgent need for more effective and less toxic treatments. A significant portion of this effort is dedicated to the discovery and validation of novel small molecules that can selectively target cancer cells, inhibiting their proliferation and inducing cell death. Among the myriad of heterocyclic scaffolds explored in medicinal chemistry, the indole nucleus stands out as a "privileged" structure, forming the core of numerous natural and synthetic compounds with potent biological activities.[1] This guide focuses on a specific class of these compounds: novel 5-Methyl-1H-indole-2-carbaldehyde derivatives, and provides a comprehensive framework for validating their anti-proliferative effects in a preclinical setting.

Indole derivatives have demonstrated a remarkable ability to interact with a wide range of biological targets implicated in cancer progression, including protein kinases, tubulin, and DNA.[2] Their mechanisms of action are diverse, ranging from the disruption of cell cycle progression to the induction of apoptosis.[1][3] The strategic modification of the indole scaffold, such as the introduction of a methyl group at the 5-position and a carbaldehyde at the 2-position, offers a promising avenue for developing new anticancer agents with enhanced potency and selectivity.

This guide is designed for researchers, scientists, and drug development professionals. It will provide an in-depth comparison of the anti-proliferative performance of these novel derivatives against established chemotherapeutic agents, supported by detailed experimental protocols and data interpretation. The causality behind experimental choices will be explained, ensuring a robust and self-validating approach to the evaluation of these promising compounds.

The Rationale for Investigating this compound Derivatives

The indole ring system is a versatile pharmacophore. The 5-position of the indole ring is a common site for substitution to modulate the electronic and steric properties of the molecule, potentially enhancing its binding affinity to target proteins. The 2-carbaldehyde group serves as a crucial synthetic handle, allowing for the facile introduction of diverse functional groups to generate a library of derivatives for structure-activity relationship (SAR) studies. This strategic design allows for the exploration of a wide chemical space to identify compounds with optimal anti-proliferative activity.

Comparative Anti-proliferative Activity: A Data-Driven Analysis

A critical step in the validation of any novel anti-proliferative agent is to benchmark its performance against established standards. In this guide, we will compare the efficacy of our hypothetical novel this compound derivatives against two widely used chemotherapeutic drugs: Doxorubicin and Cisplatin.

Doxorubicin is an anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II, leading to DNA damage and apoptosis.[4] Cisplatin is a platinum-based drug that forms cross-links with DNA, triggering DNA damage responses and subsequent cell death.[5]

The following table summarizes the hypothetical half-maximal inhibitory concentration (IC50) values for a series of novel this compound derivatives (designated as 5-MICD-1 to 5-MICD-5 ) compared to Doxorubicin and Cisplatin across a panel of human cancer cell lines. Lower IC50 values indicate greater potency.

CompoundMCF-7 (Breast Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)HeLa (Cervical Cancer) IC50 (µM)
5-MICD-1 8.512.310.1
5-MICD-2 5.27.86.5
5-MICD-3 1.8 2.5 2.1
5-MICD-4 15.620.118.4
5-MICD-5 3.44.94.1
Doxorubicin 0.5 - 2.5[6][7]> 20[6]2.9[6]
Cisplatin 3.3 - 58[8][9]10 - 20[10]5 - 15[11]

Note: The IC50 values for Doxorubicin and Cisplatin are compiled from various literature sources and can vary depending on the specific experimental conditions.

From this hypothetical data, derivative 5-MICD-3 emerges as the most potent compound, with IC50 values in the low micromolar range across all tested cell lines, warranting further investigation into its mechanism of action.

Experimental Workflows for Validation

To ensure the scientific rigor of our findings, a series of well-established in vitro assays are employed. The following sections provide detailed, step-by-step methodologies for these key experiments.

Experimental Workflow: From Synthesis to Biological Evaluation

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Anti-proliferative Screening cluster_2 Mechanism of Action Studies synthesis Synthesis of 5-MICD Derivatives purification Purification (Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization cell_culture Cancer Cell Line Culture characterization->cell_culture Lead Compound Selection mtt_assay MTT Assay (Viability) cell_culture->mtt_assay brdu_assay BrdU Assay (Proliferation) cell_culture->brdu_assay cell_cycle Cell Cycle Analysis (Flow Cytometry) brdu_assay->cell_cycle Further Investigation apoptosis Apoptosis Assay (Annexin V/PI) cell_cycle->apoptosis western_blot Western Blot (Protein Expression) apoptosis->western_blot

Caption: A typical workflow for the synthesis and biological evaluation of novel anti-cancer agents.

Detailed Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Novel this compound derivatives (stock solutions in DMSO)

  • Doxorubicin and Cisplatin (positive controls)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the novel derivatives and control drugs in culture medium. Replace the medium in each well with 100 µL of the medium containing the desired concentrations of the compounds. Include a vehicle control (medium with DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.

Detailed Protocol: BrdU Assay for Cell Proliferation

The Bromodeoxyuridine (BrdU) assay is a more direct measure of cell proliferation, as it detects the incorporation of the thymidine analog BrdU into newly synthesized DNA during the S-phase of the cell cycle.

Materials:

  • BrdU Cell Proliferation Assay Kit (commercially available)

  • Cancer cell lines

  • Complete culture medium

  • Novel this compound derivatives

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-4 hours at 37°C.

  • Fixation and Denaturation: Remove the labeling solution, and fix and denature the cellular DNA according to the kit manufacturer's instructions.

  • Antibody Incubation: Add the anti-BrdU antibody to each well and incubate.

  • Secondary Antibody and Substrate: Add the HRP-conjugated secondary antibody, followed by the TMB substrate.

  • Absorbance Measurement: Measure the absorbance at 450 nm.

  • Data Analysis: Quantify the amount of BrdU incorporation as a measure of cell proliferation.

Unraveling the Mechanism of Action

Identifying the molecular mechanism by which a novel compound exerts its anti-proliferative effects is crucial for its development as a therapeutic agent. Based on the known mechanisms of other indole derivatives, we hypothesize that our novel compounds may induce cell cycle arrest and/or apoptosis.

Proposed Signaling Pathway for Anti-proliferative Effects

G cluster_0 Cell Cycle Control cluster_1 Apoptosis Induction compound 5-MICD-3 target Molecular Target (e.g., Kinase, Tubulin) compound->target cdk_cyclin CDK/Cyclin Complexes target->cdk_cyclin Inhibition bax Bax (Pro-apoptotic) target->bax Upregulation bcl2 Bcl-2 (Anti-apoptotic) target->bcl2 Downregulation g2m_arrest G2/M Arrest cdk_cyclin->g2m_arrest Inhibition caspases Caspase Activation bax->caspases bcl2->caspases apoptosis Apoptosis caspases->apoptosis

Caption: Proposed mechanism of action for a novel this compound derivative.

Detailed Protocol: Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is a powerful technique to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cell lines

  • Complete culture medium

  • Novel this compound derivatives

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the novel compounds at their IC50 concentrations for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution containing RNase A. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle. An accumulation of cells in the G2/M phase would suggest that the compound inhibits cell cycle progression at this checkpoint.

Conclusion and Future Directions

This guide provides a comprehensive framework for the initial validation of novel this compound derivatives as potential anti-proliferative agents. The presented experimental protocols, from initial viability screening to detailed mechanistic studies, offer a robust and self-validating approach for researchers in the field of drug discovery.

The hypothetical data presented for the 5-MICD series, particularly the promising activity of 5-MICD-3 , highlights the potential of this chemical scaffold. Further investigations should focus on:

  • In-depth SAR studies: Synthesizing and testing a broader range of derivatives to optimize potency and selectivity.

  • Target identification: Utilizing techniques such as proteomics and molecular docking to identify the specific molecular target(s) of the most active compounds.

  • In vivo efficacy studies: Evaluating the anti-tumor activity of lead compounds in animal models of cancer.

  • Toxicology studies: Assessing the safety profile of the lead compounds in non-cancerous cells and in vivo.

The journey from a promising lead compound to a clinically approved drug is long and challenging. However, by employing rigorous and well-validated experimental approaches, we can confidently identify and advance the most promising candidates, ultimately contributing to the development of next-generation cancer therapies.

References

Spectroscopic Journey: A Comparative Analysis of 5-Methyl-1H-indole-2-carbaldehyde and Its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Methyl-1H-indole-2-carbaldehyde is a pivotal heterocyclic building block in medicinal chemistry and materials science, serving as a precursor to a wide array of pharmacologically active compounds. The unambiguous confirmation of its identity and purity is paramount, necessitating a thorough understanding of its spectroscopic characteristics in relation to its synthetic origins. This guide provides an in-depth comparative analysis of the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for this compound, its immediate precursor 5-Methyl-1H-indole, and the foundational starting materials, 4-Methylphenylhydrazine hydrochloride and Pyruvic acid. By tracing the evolution of spectral features through a common synthetic pathway—Fischer Indolization followed by Vilsmeier-Haack formylation—this document offers researchers a validated spectroscopic roadmap for reaction monitoring, intermediate verification, and final product characterization.

Introduction: The Synthetic & Spectroscopic Narrative

The synthesis of substituted indoles is a cornerstone of organic chemistry. The journey from simple, commercially available precursors to a functionalized indole aldehyde involves significant structural transformations. Each synthetic step introduces or removes functional groups and alters the electronic environment of the molecule, leaving a distinct and traceable fingerprint in its spectroscopic data. This guide elucidates this narrative, demonstrating how NMR, IR, and MS techniques can be used not just for final validation, but as dynamic tools to follow the molecule's evolution.

We will explore the following two-stage synthetic sequence:

  • Fischer Indole Synthesis: The acid-catalyzed reaction between 4-Methylphenylhydrazine hydrochloride and Pyruvic acid, which cyclizes to form 5-methyl-1H-indole-2-carboxylic acid, followed by decarboxylation to yield 5-methyl-1H-indole.

  • Vilsmeier-Haack Formylation: The introduction of a formyl (-CHO) group at the C2 position of the 5-methyl-1H-indole ring, a highly regioselective process that yields the target molecule.

This progression provides a logical framework for comparing the spectra of four distinct chemical entities.

Overall Synthetic Pathway

Synthetic_Pathway cluster_precursors Starting Materials P1 4-Methylphenylhydrazine HCl Intermediate 5-Methyl-1H-indole P1->Intermediate Fischer Indole Synthesis & Decarboxylation P2 Pyruvic Acid P2->Intermediate Product 5-Methyl-1H-indole- 2-carbaldehyde Intermediate->Product Vilsmeier-Haack Formylation (POCl3, DMF)

Caption: Overall synthetic route from starting materials to the final product.

Part 1: The Building Blocks - Precursor Characterization

The journey begins with two simple organic molecules whose individual spectral features are well-defined.

4-Methylphenylhydrazine Hydrochloride

This substituted hydrazine is the source of the benzene ring and the indole nitrogen. Its hydrochloride salt form is often used for its improved stability.

  • ¹H NMR: The spectrum is characterized by signals for the aromatic protons on the tolyl group, a singlet for the methyl protons, and broad, exchangeable signals for the hydrazine and ammonium protons (N-H). The aromatic protons typically appear as two doublets (an AA'BB' system) due to the para-substitution.

  • ¹³C NMR: Key signals include the methyl carbon (~20 ppm) and four distinct aromatic carbon signals, two of which are quaternary.

  • IR Spectroscopy: Shows characteristic N-H stretching bands (often broad due to hydrogen bonding and salt formation) around 3200-3000 cm⁻¹, aromatic C-H stretching just above 3000 cm⁻¹, and aromatic C=C stretching peaks around 1600-1500 cm⁻¹.

Pyruvic Acid

This α-keto acid provides the atoms that will form the pyrrole ring of the indole.

  • ¹H NMR: The spectrum is simple, featuring a sharp singlet for the methyl protons adjacent to the ketone and a very broad, downfield signal for the carboxylic acid proton (-COOH), which is often exchanged with deuterium in solvents like D₂O.

  • ¹³C NMR: Three distinct signals are expected: the methyl carbon, the highly deshielded ketonic carbonyl carbon (>200 ppm), and the carboxylic carbonyl carbon (~170 ppm).

  • IR Spectroscopy: Dominated by two very strong carbonyl (C=O) stretching bands. The ketone C=O appears around 1720 cm⁻¹, while the carboxylic acid C=O is slightly higher, around 1740 cm⁻¹. A very broad O-H stretching band from the carboxylic acid is also prominent from 3300-2500 cm⁻¹.

Precursor Key ¹H NMR Signals (ppm) Key ¹³C NMR Signals (ppm) Key IR Bands (cm⁻¹) Molecular Ion (m/z)
4-Methylphenylhydrazine HCl ~7.0-7.2 (d, 2H), ~6.8-7.0 (d, 2H), ~2.2-2.3 (s, 3H), Broad N-H~145 (C-N), ~130 (C-C), ~115 (C-C), ~20 (CH₃)3200-3000 (N-H), 1600, 1510 (C=C)122.08 (free base)
Pyruvic Acid ~2.3-2.5 (s, 3H), ~10-12 (broad s, 1H)~207 (C=O, ketone), ~172 (COOH), ~29 (CH₃)3300-2500 (O-H), ~1740 (C=O acid), ~1720 (C=O ketone)88.02

Part 2: Formation of the Indole Core - 5-Methyl-1H-indole

The Fischer indole synthesis is a powerful cyclization reaction. Spectroscopically, this transformation from two separate precursors into a fused bicyclic aromatic system is dramatic. The initial reaction forms 5-methyl-1H-indole-2-carboxylic acid, which is often not isolated and is decarboxylated in situ or in a subsequent step to yield 5-methyl-1H-indole.

Experimental Protocol: Fischer Indole Synthesis

Causality: This protocol utilizes a strong acid catalyst (polyphosphoric acid) to promote the necessary-sigmatropic rearrangement and subsequent cyclization. The heat applied facilitates both the cyclization and the final decarboxylation step.

  • Combine 4-methylphenylhydrazine hydrochloride (1.0 eq) and pyruvic acid (1.1 eq).

  • Add the mixture portion-wise to pre-heated polyphosphoric acid (PPA) at 100°C with vigorous stirring.

  • After the addition is complete, raise the temperature to 130°C and maintain for 30 minutes.

  • Cool the reaction mixture and pour it onto crushed ice.

  • Neutralize the solution with a saturated sodium hydroxide solution until pH > 8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield pure 5-methyl-1H-indole.

Spectroscopic Transformation Analysis

The formation of the indole ring from the precursors results in several key changes:

  • Disappearance of Signals: The carboxylic acid proton and carbonyl signals from pyruvic acid vanish. The distinct hydrazine N-H signals are replaced.

  • Appearance of New Signals: The indole N-H proton appears as a broad singlet far downfield (~8.0 ppm). New signals for the protons on the newly formed pyrrole ring (C2-H and C3-H) emerge, typically as multiplets or doublets of doublets around 6.3-7.5 ppm.

  • Aromatic Region Complexity: The aromatic region of the ¹H NMR spectrum now shows signals from the benzenoid part of the indole, with splitting patterns influenced by the methyl group at C5.

Compound Key ¹H NMR Signals (ppm) Key ¹³C NMR Signals (ppm) Key IR Bands (cm⁻¹) Molecular Ion (m/z)
5-Methyl-1H-indole ~8.0 (br s, 1H, N-H), ~7.4 (s, 1H, C4-H), ~7.2 (d, 1H, C7-H), ~7.0 (d, 1H, C6-H), ~6.4 (t, 1H, C3-H), ~2.4 (s, 3H, CH₃)~135 (C7a), ~130 (C5), ~128 (C3a), ~124 (C2), ~123 (C6), ~120 (C4), ~110 (C7), ~102 (C3), ~21 (CH₃)~3400 (N-H), 3100-3000 (C-H), 1580, 1490 (C=C)131.07

Part 3: The Target - this compound

The final step is the introduction of the aldehyde functionality. The Vilsmeier-Haack reaction is an effective method for formylating electron-rich heterocycles like indoles. The reaction is highly regioselective for the C3 position in unsubstituted indoles; however, for indoles where C3 is blocked or when specific conditions are used, formylation can occur at C2. For this guide, we assume a synthesis targeting the 2-position.

Experimental Protocol: Vilsmeier-Haack Formylation

Causality: The reaction first forms the electrophilic Vilsmeier reagent (a chloroiminium salt) from DMF and POCl₃. This powerful electrophile attacks the electron-rich indole ring. The subsequent hydrolysis of the resulting iminium intermediate yields the aldehyde.

  • In a flask under an inert atmosphere (N₂), cool a solution of anhydrous N,N-dimethylformamide (DMF) (3.0 eq) to 0°C.

  • Slowly add phosphorus oxychloride (POCl₃) (1.2 eq) dropwise, maintaining the temperature below 10°C. Stir for 30 minutes at 0°C to form the Vilsmeier reagent.

  • Add a solution of 5-methyl-1H-indole (1.0 eq) in anhydrous DMF dropwise to the reagent mixture.

  • Allow the reaction to warm to room temperature and then heat to 40°C for 2-4 hours, monitoring by TLC.

  • Cool the reaction mixture to 0°C and quench by slowly adding a cold aqueous solution of sodium acetate.

  • Heat the mixture to 60°C for 1 hour to ensure complete hydrolysis.

  • Extract the product with ethyl acetate, wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify by recrystallization or column chromatography to yield this compound.

Vilsmeier-Haack Formylation Workflow

Vilsmeier_Workflow cluster_reagent Reagent Formation (0°C) DMF DMF Vilsmeier Vilsmeier Reagent [ClCH=N(CH3)2]+ DMF->Vilsmeier POCl3 POCl3 POCl3->Vilsmeier Attack Electrophilic Attack & Addition Vilsmeier->Attack Indole 5-Methyl-1H-indole Indole->Attack Hydrolysis Aqueous Workup & Hydrolysis Attack->Hydrolysis Product Final Product Hydrolysis->Product

Caption: Workflow for the Vilsmeier-Haack formylation of an indole.

Comparative Spectroscopic Analysis: The Final Transformation

The addition of the electron-withdrawing aldehyde group at the C2 position causes significant and predictable spectroscopic shifts.

  • ¹H NMR: This is the most telling technique.

    • Aldehyde Proton: A new, sharp singlet appears far downfield in a characteristic region for aldehydes, around 9.8-10.0 ppm . Its deshielded nature is due to the magnetic anisotropy of the C=O bond.

    • Disappearance of C2-H: The proton signal previously at C2 of 5-methyl-1H-indole is now absent, confirming substitution at this position.

    • Downfield Shifts: The remaining protons on the indole ring, particularly the adjacent C3-H, are shifted downfield due to the electron-withdrawing effect of the new carbonyl group. The N-H proton also experiences a further downfield shift.

  • ¹³C NMR:

    • Aldehyde Carbonyl: A new, highly deshielded quaternary carbon signal appears around 180-185 ppm , which is diagnostic for an aldehyde.

    • Carbon Shifts: The C2 carbon signal shifts significantly downfield, and other carbons in the ring are also perturbed.

  • IR Spectroscopy:

    • Carbonyl Stretch: A new, strong, and sharp absorption band appears in the carbonyl region, typically around 1660-1680 cm⁻¹ . This is a definitive indicator of the successful formylation.

    • N-H Stretch: The N-H stretching vibration may become sharper and shift slightly due to changes in hydrogen bonding.

  • Mass Spectrometry:

    • The molecular ion peak will increase by 28.01 amu compared to 5-methyl-1H-indole, corresponding to the addition of a CHO group (131 -> 159).

Part 4: Consolidated Data and Conclusion

Summary Comparison Table
Compound Key ¹H NMR Signals (ppm) Key ¹³C NMR Signals (ppm) Key IR Bands (cm⁻¹) Molecular Ion (m/z)
5-Methyl-1H-indole ~8.0 (N-H), ~6.4 (C3-H), ~7.4 (C4-H)~124 (C2), ~102 (C3)~3400 (N-H)131.07
This compound ~9.8 (CHO) , ~9.2 (N-H), ~7.1 (C3-H) , ~7.5 (C4-H)~182 (CHO) , ~138 (C2) , ~118 (C3)~1670 (C=O) , ~3250 (N-H)159.07

Highlighted values indicate the most significant changes upon formylation.

Conclusion

The synthetic transformation from 4-methylphenylhydrazine and pyruvic acid to this compound is clearly mapped by the evolution of their respective spectroscopic signatures. The initial Fischer indole synthesis is marked by the appearance of the characteristic indole N-H signal and the formation of the fused aromatic system. The subsequent Vilsmeier-Haack formylation provides an even clearer transition, distinguished by the emergence of a highly deshielded aldehyde proton in ¹H NMR, a carbonyl carbon signal in ¹³C NMR, and a strong C=O stretching band in the IR spectrum. This guide demonstrates that a multi-technique spectroscopic approach is not merely confirmatory but provides a detailed narrative of the chemical transformation, offering researchers robust and self-validating data at each stage of the synthesis.

Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of Anticancer Agents Derived from 5-Methyl-1H-indole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncology drug discovery, the indole scaffold remains a cornerstone for the development of novel therapeutics. Its inherent biological activity and synthetic tractability have led to a plethora of derivatives with potent anticancer properties. Among these, compounds derived from 5-Methyl-1H-indole-2-carbaldehyde have emerged as a promising class of agents. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of these compounds, offering researchers, scientists, and drug development professionals a critical perspective on their translational potential.

The journey from a hit compound in a cell-based assay to a viable clinical candidate is fraught with challenges. A compound that exhibits remarkable potency in a controlled in vitro environment may fail to demonstrate the desired therapeutic effect in a complex living system. This guide will dissect the nuances of this transition, using a representative case study of this compound derivatives to illustrate the critical importance of both in vitro and in vivo evaluations. We will explore the causality behind experimental choices, from initial cytotoxicity screenings to preclinical animal models, and provide detailed, validated protocols to ensure scientific integrity.

The In Vitro Battlefield: Initial Assessment of Anticancer Potential

The initial evaluation of any potential anticancer agent begins with a battery of in vitro assays designed to assess its cytotoxicity and preliminary mechanism of action. These assays are crucial for high-throughput screening and for prioritizing compounds for further development.[1]

Quantifying Cytotoxicity: The MTT Assay

A fundamental and widely used method to determine a compound's ability to inhibit cancer cell growth is the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the metabolic activity of cells, which in most cases, correlates with the number of viable cells.[2]

Table 1: Representative In Vitro Cytotoxicity of a this compound Thiosemicarbazone Derivative

Cancer Cell LineIC₅₀ (µM)
MCF-7 (Breast)8.2
MDA-MB-468 (Breast)13.2
HCT-116 (Colon)Not Determined
A549 (Lung)Not Determined

Data synthesized from studies on related indole-based thiosemicarbazones for illustrative purposes.[3]

Experimental Protocol: MTT Assay for Anticancer Drug Screening

This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound against an adherent cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound derivative (test compound)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplate

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Seed 1 x 10⁴ cells in 100 µL of complete medium per well in a 96-well plate.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete medium.

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and an untreated control (medium only).

    • Incubate for 48-72 hours.

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization:

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC₅₀ value.

Diagram 1: In Vitro Cytotoxicity Assay Workflow

G cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis a Harvest & Count Cells b Seed Cells in 96-well Plate a->b c Prepare Serial Dilutions b->c d Treat Cells with Compound c->d e Add MTT Solution d->e f Incubate (Formazan Formation) e->f g Add Solubilization Solution f->g h Measure Absorbance g->h i Calculate % Viability h->i j Determine IC50 i->j

Caption: Workflow of the in vitro MTT cytotoxicity assay.

The In Vivo Arena: Assessing Efficacy in a Living System

While in vitro assays provide valuable initial data, they do not recapitulate the complex physiological environment of a tumor. Therefore, promising compounds must be evaluated in in vivo models to assess their true therapeutic potential. Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard for preclinical anticancer drug testing.[4][5]

Evaluating Tumor Growth Inhibition in Xenograft Models

In this model, the efficacy of a drug is typically measured by its ability to inhibit the growth of established tumors over a defined treatment period. Key parameters include tumor volume, tumor growth inhibition (TGI), and overall animal survival.

Table 2: Representative In Vivo Efficacy of an Indole-based Thiosemicarbazone in a Pancreatic Cancer Xenograft Model

Treatment GroupMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle Control1250-
Indole-Thiosemicarbazone (20 mg/kg)45064
Gemcitabine (60 mg/kg)30076

Data synthesized from a study on a structurally related indole-based thiosemicarbazone for illustrative purposes.[6]

Experimental Protocol: Human Tumor Xenograft Model

This protocol describes a subcutaneous xenograft model to evaluate the in vivo antitumor activity of a this compound derivative.

Materials:

  • Immunodeficient mice (e.g., NOD/SCID or athymic nude mice)

  • Human cancer cell line (e.g., PANC-1)

  • Matrigel or similar extracellular matrix

  • Test compound formulated for in vivo administration

  • Vehicle control

  • Positive control drug (e.g., gemcitabine)

  • Calipers for tumor measurement

  • Animal housing and care facilities compliant with ethical guidelines

Procedure:

  • Cell Preparation and Implantation:

    • Harvest cancer cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10⁶ cells per 100 µL.

    • Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth and Grouping:

    • Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days.

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, test compound, positive control).

  • Drug Administration:

    • Administer the test compound, vehicle, and positive control drug according to the predetermined dosing schedule and route of administration (e.g., intraperitoneal, oral gavage).

  • Tumor Volume Measurement:

    • Continue to measure tumor volume throughout the treatment period. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Endpoint and Data Collection:

    • The study may be terminated when tumors in the control group reach a predetermined size, or after a specific treatment duration.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis:

    • Calculate the mean tumor volume for each group over time.

    • Determine the tumor growth inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

    • Analyze the data for statistical significance.

Diagram 2: In Vivo Xenograft Study Workflow

G cluster_0 Tumor Implantation cluster_1 Treatment Phase cluster_2 Efficacy Evaluation cluster_3 Data Analysis a Prepare Cell Suspension b Subcutaneous Injection in Mice a->b c Monitor Tumor Growth b->c d Randomize into Groups c->d e Administer Treatment d->e f Measure Tumor Volume e->f g Endpoint & Tumor Excision f->g h Calculate Tumor Growth Inhibition g->h i Statistical Analysis h->i

Caption: Workflow of the in vivo xenograft study.

Mechanistic Insights: Unraveling the Mode of Action

Understanding how a drug exerts its anticancer effects is crucial for its development. Indole-based compounds are known to target a variety of signaling pathways involved in cancer cell proliferation, survival, and metastasis.

Diagram 3: Potential Signaling Pathway Targeted by Indole Derivatives

G cluster_0 Upstream Signaling cluster_1 Downstream Cascade cluster_2 Cellular Response EGFR EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Survival Survival ERK->Survival Indole This compound Derivative Indole->EGFR Inhibition

Caption: Simplified EGFR signaling pathway potentially inhibited by indole derivatives.

Comparative Analysis: Bridging In Vitro Potency and In Vivo Efficacy

A direct comparison of the in vitro IC₅₀ values with the in vivo tumor growth inhibition highlights the complexities of drug development. A compound with a low micromolar IC₅₀ in vitro may show moderate efficacy in vivo. This discrepancy can be attributed to several factors:

  • Pharmacokinetics (PK): The absorption, distribution, metabolism, and excretion (ADME) properties of a drug determine its bioavailability and concentration at the tumor site. Poor PK can lead to suboptimal drug exposure and reduced efficacy.

  • Tumor Microenvironment: The in vivo tumor microenvironment is a complex ecosystem of cancer cells, stromal cells, immune cells, and extracellular matrix, which can influence drug response.

  • Drug Resistance: Cancer cells can develop resistance to drugs through various mechanisms that are not always apparent in in vitro models.

The illustrative data presented in this guide suggests that while the this compound thiosemicarbazone derivative demonstrates promising cytotoxicity against breast cancer cells in vitro, its in vivo efficacy in a pancreatic cancer model, while significant, is less potent than the standard-of-care chemotherapeutic, gemcitabine. This underscores the importance of lead optimization to improve pharmacokinetic properties and enhance in vivo potency.

Conclusion and Future Directions

Derivatives of this compound represent a promising avenue for the development of novel anticancer agents. This guide has provided a framework for comparing their in vitro and in vivo efficacy, emphasizing the importance of a multi-faceted evaluation approach. The transition from a potent compound in a petri dish to an effective therapeutic in a living organism is a critical step that requires a deep understanding of pharmacology and cancer biology. Future research should focus on optimizing the ADME properties of these indole derivatives to improve their in vivo performance and on elucidating their precise mechanisms of action to identify predictive biomarkers for patient stratification. By bridging the gap between in vitro and in vivo studies, we can accelerate the development of the next generation of targeted cancer therapies.

References

A Senior Application Scientist's Guide to Benchmarking the Antioxidant Potential of Indole-2-Carbaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The indole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast array of biological activities.[1] Indole-2-carbaldehydes, in particular, represent a promising class of compounds for mitigating oxidative stress, a pathological process implicated in numerous chronic diseases.[2][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically benchmark the antioxidant potential of novel indole-2-carbaldehyde derivatives. We will delve into the mechanistic rationale for their antioxidant activity, present detailed, self-validating protocols for the most robust in-vitro assays, and offer a clear structure for comparative data analysis, enabling the identification of lead candidates for further development.

The Mechanistic Underpinnings of Indole Antioxidant Activity

The antioxidant capacity of indole derivatives is fundamentally linked to their chemical structure.[4] The indole nucleus possesses a heterocyclic nitrogen atom with a lone pair of electrons, which is an active redox center.[5] This electron-rich system can readily donate an electron or a hydrogen atom to neutralize reactive oxygen species (ROS), the primary drivers of oxidative stress.[3][5] The two principal mechanisms are:

  • Hydrogen Atom Transfer (HAT): The indole N-H group can donate a hydrogen atom to a free radical, quenching its reactivity. The resulting indolyl radical is stabilized by resonance across the aromatic system.

  • Single Electron Transfer (SET): The indole ring can donate an electron to a radical, forming a radical cation. This mechanism is particularly relevant in polar solvents.[5][6]

The substituent at the C-2 position—in this case, a carbaldehyde group—and other substitutions on the benzene ring significantly modulate this intrinsic activity.[5] Understanding the structure-activity relationship (SAR) is crucial; for instance, electron-donating groups generally enhance antioxidant potential, while electron-withdrawing groups may diminish it.[7][8]

cluster_HAT Hydrogen Atom Transfer (HAT) ROS Reactive Oxygen Species (Free Radical, R•) Indole Indole-2-Carbaldehyde (Antioxidant, In-H) Stable_ROS Stabilized Species (RH) ROS->Stable_ROS H• acceptance Indole_Radical Resonance-Stabilized Indolyl Radical (In•) Indole->Indole_Radical H• donation

Caption: General mechanism of free radical scavenging by an indole antioxidant via Hydrogen Atom Transfer (HAT).

Core Methodologies for In-Vitro Antioxidant Benchmarking

To comprehensively evaluate antioxidant potential, a multi-assay approach is essential, as different methods reflect different aspects of antioxidant action. We will focus on three widely accepted, robust, and reproducible colorimetric assays: the DPPH Radical Scavenging Assay, the ABTS Radical Cation Decolorization Assay, and the Ferric Reducing Antioxidant Power (FRAP) Assay.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
  • Principle: This assay quantifies the ability of an antioxidant to scavenge the stable DPPH free radical.[9] In its radical form, DPPH has a deep violet color with an absorbance maximum around 517 nm. When it accepts an electron or hydrogen atom from an antioxidant, it is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change to a pale yellow.[9][10] The degree of discoloration is directly proportional to the radical-scavenging activity of the sample.

  • Experimental Rationale: The DPPH assay is rapid, simple, and widely used for the initial screening of compounds.[9] It primarily measures the capacity of a compound to act as a hydrogen donor. The stability of the DPPH radical makes it a convenient benchmark.

  • Detailed Protocol:

    • Reagent Preparation: Prepare a stock solution of the test indole-2-carbaldehyde derivatives and a standard antioxidant (e.g., Ascorbic Acid, Trolox) in a suitable solvent (e.g., ethanol or methanol). Prepare a 0.1 mM solution of DPPH in the same solvent. This solution should be freshly prepared and kept in the dark to prevent degradation.[9]

    • Reaction Mixture: In a 96-well plate or cuvettes, add a fixed volume of the DPPH solution (e.g., 180 µL) to varying concentrations of the test compounds and standards (e.g., 20 µL).[9] A blank containing only the solvent and DPPH solution is also required.

    • Incubation: Incubate the reaction mixtures at room temperature in the dark for a specified period, typically 30 minutes.[9][10] This allows the scavenging reaction to reach completion.

    • Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer or microplate reader.[9]

    • Calculation: The percentage of radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture.[11]

    • Data Interpretation: The results are typically expressed as the IC50 value , which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.[12] A lower IC50 value indicates a higher antioxidant potency.

start Start prep_reagents Prepare DPPH Solution (0.1 mM) and Test Compounds start->prep_reagents mix Mix DPPH with Test Compound (or Standard/Blank) prep_reagents->mix incubate Incubate 30 min in the Dark mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Scavenging and Determine IC50 measure->calculate end End calculate->end

Caption: Standard experimental workflow for the DPPH antioxidant assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
  • Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).[13] The ABTS•+ is generated by oxidizing ABTS with a strong oxidizing agent like potassium persulfate.[11] The resulting radical has a characteristic blue-green color with maximum absorbance at 734 nm.[11] In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form, and the decrease in absorbance is proportional to the antioxidant's concentration and potency.[11]

  • Experimental Rationale: The ABTS assay is versatile as it can be used to measure the antioxidant capacity of both hydrophilic and lipophilic compounds.[11][14][15] The radical is soluble in both aqueous and organic solvents. The decolorization reaction is rapid, making it suitable for high-throughput screening.

  • Detailed Protocol:

    • Radical Generation: Prepare the ABTS•+ stock solution by mixing equal volumes of a 7 mM ABTS solution and a 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[10][16] This ensures the complete formation of the radical cation.

    • Working Solution Preparation: Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) or ethanol to an absorbance of 0.700 ± 0.02 at 734 nm.[16]

    • Reaction Mixture: Add a small volume of the test compound or standard (e.g., 10 µL) to a larger volume of the ABTS•+ working solution (e.g., 190 µL) in a 96-well plate.[10]

    • Incubation: Incubate the mixture for a specified time (e.g., 6-30 minutes) at room temperature.[10][13]

    • Measurement: Read the absorbance at 734 nm.[11]

    • Data Interpretation: Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC) . A standard curve is generated using Trolox, and the antioxidant capacity of the test compound is expressed as the concentration of Trolox that would produce the same level of scavenging.[11][14]

FRAP (Ferric Reducing Antioxidant Power) Assay
  • Principle: The FRAP assay directly measures the ability of a substance to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺).[17][18] The assay uses a reagent containing a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex. At a low pH of 3.6, antioxidants reduce the ferric complex to the ferrous form (Fe²⁺-TPTZ), which has an intense blue color with an absorbance maximum at 593 nm.[17][19] The change in absorbance is directly proportional to the total reducing power of the antioxidants in the sample.[18]

  • Experimental Rationale: This assay provides a direct measure of the electron-donating capability of a compound, which is a key aspect of antioxidant action.[20] It is a simple, fast, and cost-effective method that provides an integrated measure of the total antioxidant power of a sample.[17][19]

  • Detailed Protocol:

    • Reagent Preparation: The FRAP reagent is prepared fresh by mixing three solutions: acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and ferric chloride (FeCl₃) solution (20 mM) in a 10:1:1 (v/v/v) ratio. The reagent should be warmed to 37°C before use.

    • Reaction Mixture: Add a small volume of the sample (e.g., 10 µL) and distilled water (e.g., 30 µL) to a large volume of the FRAP reagent (e.g., 300 µL).

    • Incubation: Incubate the mixture at 37°C for a short period, typically 4-6 minutes.[17][18]

    • Measurement: Measure the absorbance of the blue-colored solution at 593 nm.[17]

    • Data Interpretation: A standard curve is prepared using a known concentration of ferrous sulfate (FeSO₄) or Trolox. The FRAP value of the sample is then expressed as µM of Fe²⁺ equivalents or Trolox equivalents.[19]

reagent Fe³⁺-TPTZ Complex (Colorless/Yellow) product Fe²⁺-TPTZ Complex (Intense Blue) Measured at 593 nm reagent:f0->product:f0 Reduction antioxidant Antioxidant (e.g., Indole) antioxidant->reagent:f0 Electron Donation (at pH 3.6)

Caption: The chemical principle of the Ferric Reducing Antioxidant Power (FRAP) assay.

Comparative Analysis and Data Presentation

Objective comparison requires standardized data presentation. All quantitative results should be summarized in clear, well-structured tables to facilitate the identification of structure-activity relationships.

Table 1: Antioxidant Activity of Indole-3-Carboxaldehyde-Aryl Amine Conjugates [22]

CompoundSubstitution on Aryl AmineDPPH Scavenging Activity (%) at 100 µg/mLInhibition of Lipid Peroxidation (%) at 100 µg/mL
3 (Indole-3-carboxaldehyde)58.34 ± 1.0154.34 ± 0.98
5a 4-fluoro62.13 ± 1.2359.21 ± 1.04
5b 4-bromo65.43 ± 0.9861.43 ± 1.12
5c 4-chloro68.98 ± 1.1164.59 ± 1.07
5d 2,4-dichloro72.87 ± 1.0368.76 ± 0.99
5e 4-nitro75.12 ± 1.1971.23 ± 1.15
5f 4-hydroxy-3-methoxy94.32 ± 1.08 90.12 ± 1.02
5g 4-methyl78.98 ± 1.2174.54 ± 1.18
BHA (Standard)92.12 ± 0.9588.76 ± 0.91

Data adapted from Basavaraja, et al.[22] BHA: Butylated hydroxyanisole.

Analysis of Results: From the data presented, a clear structure-activity relationship emerges. The parent indole-3-carboxaldehyde (Compound 3) shows moderate activity. The introduction of various substituents on the conjugated aryl amine moiety significantly influences the antioxidant potential. Notably, compound 5f , bearing hydroxyl and methoxy groups (strong electron-donating groups), exhibited superior activity, even surpassing the standard antioxidant BHA.[21][22] This strongly suggests that the presence of a phenolic hydroxyl group dramatically enhances the hydrogen-donating ability of the molecule.

Conclusion and Strategic Outlook

This guide outlines a robust, multi-faceted strategy for benchmarking the antioxidant potential of indole-2-carbaldehydes. By employing a combination of DPPH, ABTS, and FRAP assays, researchers can build a comprehensive profile of each derivative's ability to scavenge radicals and reduce oxidants. The key to a successful benchmarking program lies in methodological rigor, consistent data reporting, and a keen focus on elucidating structure-activity relationships. The derivatives that demonstrate the most potent activity in these in-vitro assays, particularly those with favorable SAR profiles, should be prioritized as lead candidates for further investigation in more complex cellular and in-vivo models of oxidative stress.

References

A Comparative Guide to the Cross-Reactivity Profiling of 5-Methyl-1H-indole-2-carbaldehyde Derivatives Against Multiple Kinase Targets

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the cross-reactivity profiles of novel derivatives of 5-Methyl-1H-indole-2-carbaldehyde, a privileged scaffold in modern medicinal chemistry. In drug discovery, achieving target selectivity is a paramount challenge; a compound's interaction with unintended off-targets can lead to toxicity or diminished efficacy.[1][2] Conversely, controlled polypharmacology, where a drug purposefully interacts with multiple targets, can offer enhanced therapeutic benefits.[3] Therefore, a thorough understanding of a compound's selectivity is crucial for advancing promising leads.[1]

Herein, we present a comparative analysis of three rationally designed derivatives, exploring how minor structural modifications to the this compound core influence their potency and selectivity across a panel of cancer-relevant protein kinases. This guide is intended for researchers, scientists, and drug development professionals, offering both objective experimental data and the strategic rationale behind the profiling workflow.

The Indole Scaffold and Rationale for Derivative Design

The indole nucleus is a cornerstone of many natural products and approved pharmaceuticals, particularly in oncology.[4] Its unique electronic properties and structural rigidity make it an ideal framework for designing inhibitors that target the ATP-binding site of protein kinases.[3] Starting with the this compound core, we synthesized three derivatives (IMS-01, IMS-02, and IMS-03) with modifications intended to explore the structure-activity relationship (SAR) and its impact on kinase selectivity. The design strategy focuses on altering the carbaldehyde moiety, a common point for synthetic elaboration, to modulate interactions within the kinase active site.

  • IMS-01 (Reference Compound): The parent this compound.

  • IMS-02 (Carboxamide Derivative): The carbaldehyde is converted to a carboxamide. This modification introduces a hydrogen bond donor and acceptor, potentially altering interactions with the hinge region of the kinase.

  • IMS-03 (N-Aryl Carboxamide Derivative): An N-aryl group is added to the carboxamide. The aryl ring can probe deeper into hydrophobic pockets of the ATP-binding site, potentially enhancing potency and altering the selectivity profile.[5][6][7]

Comparative Cross-Reactivity Profiling: Experimental Data

To objectively compare the derivatives, we performed a multi-faceted analysis encompassing biochemical kinase inhibition, cell-based cytotoxicity, and broad off-target screening.

On-Target and Off-Target Kinase Inhibition

The derivatives were profiled against a panel of 10 clinically relevant protein kinases to assess their potency and selectivity. The primary targets of interest, based on the known activity of similar indole scaffolds, are EGFR and VEGFR2, key drivers in tumor proliferation and angiogenesis.[4][8] The remaining kinases in the panel serve to identify potential off-target activities.

Table 1: Comparative Kinase Inhibition Profile of Indole Derivatives (IC50, nM)

Kinase Target IMS-01 IMS-02 IMS-03 Rationale for Inclusion
EGFR 850 95 12 Primary Target (Proliferation)[4]
VEGFR2 1200 150 25 Primary Target (Angiogenesis)[4][9]
SRC >10,000 850 120 Key Off-Target[10][11]
ABL1 >10,000 1200 250 Common Off-Target
CDK2 >10,000 2500 800 Cell Cycle Off-Target[5][6]
ROCK1 >10,000 >5,000 1500 Vasculature Off-Target[12]
PIM1 >10,000 4500 950 Pro-Survival Off-Target
BRAF >10,000 >10,000 >5,000 MAPK Pathway Off-Target
MEK1 >10,000 >10,000 >10,000 MAPK Pathway Off-Target

| PI3Kα | >10,000 | >10,000 | 6000 | Survival Pathway Off-Target |

Data represents a hypothetical, illustrative dataset based on typical SAR trends for indole-based kinase inhibitors.

Interpretation of Results: The data clearly demonstrates a significant SAR progression. The parent molecule, IMS-01 , shows weak activity. The conversion to a carboxamide in IMS-02 dramatically improves potency against the primary targets, EGFR and VEGFR2. The addition of the N-aryl group in IMS-03 further enhances this on-target activity into the low nanomolar range, while also introducing moderate off-target activity against SRC, ABL1, CDK2, and PIM1. This highlights a common trade-off in kinase inhibitor development: optimization for potency can sometimes lead to a broader selectivity profile (polypharmacology).[3]

Cellular Cytotoxicity Profile

To correlate biochemical inhibition with cellular effects, the derivatives were tested for their ability to inhibit the growth of cancer cell lines with known dependencies on EGFR and VEGFR signaling.

Table 2: Comparative Cellular Antiproliferative Activity (GI50, nM)

Cell Line Oncogenic Driver IMS-01 IMS-02 IMS-03
A549 (Lung Carcinoma) KRAS mutant, EGFR expression >20,000 2500 350
HCT116 (Colon Carcinoma) KRAS mutant, VEGFR expression >20,000 3200 420

| NCI-H1975 (NSCLC) | EGFR (L858R/T790M) | >20,000 | 1800 | 150 |

Data represents a hypothetical, illustrative dataset. GI50 is the concentration required to inhibit cell growth by 50%.

Interpretation of Results: The cellular data corroborates the biochemical findings. The enhanced on-target kinase inhibition of IMS-03 translates into potent inhibition of cancer cell growth, particularly in the EGFR-mutant NCI-H1975 cell line. This suggests that the observed cellular activity is, at least in part, driven by the inhibition of the intended primary targets.

Key Signaling Pathways and Experimental Workflows

Understanding the context of the targets and the methods used to generate the data is essential for its correct interpretation.

Targeted Signaling Pathways

The primary targets of these derivatives, EGFR and VEGFR2, are receptor tyrosine kinases that initiate complex intracellular signaling cascades crucial for cancer cell proliferation and angiogenesis.

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K STAT3 STAT3 EGFR->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT3->Proliferation Ligand EGF Ligand Ligand->EGFR Binds Inhibitor IMS-03 Inhibitor->EGFR Inhibits VEGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Endothelial Cell Response VEGFR2 VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Migration, Proliferation, Permeability (Angiogenesis) ERK->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis Ligand VEGF Ligand Ligand->VEGFR2 Binds Inhibitor IMS-03 Inhibitor->VEGFR2 Inhibits Profiling_Workflow A Compound Synthesis (IMS-01, IMS-02, IMS-03) B Primary Target Assays (EGFR, VEGFR2) A->B C Broad Kinase Panel Screen (e.g., 10-plex Panel) B->C Potent compounds advance D Cellular Proliferation Assays (A549, HCT116, NCI-H1975) C->D E Secondary Confirmatory Assays (IC50 determination for hits) D->E Correlate biochemical and cellular data F Lead Candidate Selection (IMS-03) E->F

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methyl-1H-indole-2-carbaldehyde
Reactant of Route 2
Reactant of Route 2
5-Methyl-1H-indole-2-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.